(5-Aminopyridin-2-YL)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(5-aminopyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-5-1-2-6(4-9)8-3-5/h1-3,9H,4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSFZTQIYGDVFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00608944 | |
| Record name | (5-Aminopyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00608944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873651-92-4 | |
| Record name | (5-Aminopyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00608944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (5-Aminopyridin-2-YL)methanol: Properties, Synthesis, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of (5-Aminopyridin-2-YL)methanol (CAS No: 873651-92-4), a key building block for researchers, scientists, and drug development professionals. This document offers field-proven insights and detailed methodologies to empower your research and development endeavors.
Core Molecular Attributes and Physicochemical Properties
This compound, also known as 5-Amino-2-(hydroxymethyl)pyridine, is a bifunctional molecule featuring a pyridine ring substituted with an amino group and a hydroxymethyl group.[1][2] This unique arrangement of functional groups imparts a specific set of physicochemical properties that make it a valuable intermediate in organic synthesis, particularly in the construction of complex molecules with potential biological activity.
Structural and General Properties
| Property | Value | Source |
| CAS Number | 873651-92-4 | [1][2] |
| Molecular Formula | C₆H₈N₂O | [1][2] |
| Molecular Weight | 124.14 g/mol | [1][3] |
| IUPAC Name | This compound | [3] |
| Synonyms | 5-Amino-2-(hydroxymethyl)pyridine, 3-Amino-6-pyridinemethanol | [1][2] |
| Appearance | Pale-yellow to off-white solid (Predicted) | Inferred from supplier data |
Predicted Physicochemical Data
The following table presents key predicted physicochemical properties that are crucial for understanding the behavior of this compound in various experimental conditions. These predictions are based on computational models and data from analogous compounds.
| Property | Predicted Value | Source |
| Boiling Point | 332.7 ± 27.0 °C | [1] |
| Density | 1.257 ± 0.06 g/cm³ | [1] |
| pKa | 13.40 ± 0.10 | [1] |
| XLogP3 | -0.7 | [3] |
| Topological Polar Surface Area (TPSA) | 59.1 Ų | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
Expert Insight: The negative XLogP3 value suggests that this compound is a hydrophilic molecule, which has significant implications for its solubility and handling. The presence of both hydrogen bond donors (the amino and hydroxyl groups) and acceptors (the pyridine nitrogen and the oxygen and nitrogen atoms) indicates its potential for strong intermolecular interactions, influencing its melting point and solubility in protic solvents.
Synthesis and Reactivity
The synthesis of this compound is not widely documented in peer-reviewed literature. However, a plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis of structurally similar aminopyridine methanol derivatives.
Proposed Synthetic Pathway
A common and effective method for the synthesis of pyridinyl methanols involves the reduction of the corresponding carboxylic acid esters.[4] A proposed two-step synthesis for this compound is outlined below, starting from 5-aminopyridine-2-carboxylic acid.
Sources
A Technical Guide to (5-Aminopyridin-2-YL)methanol (CAS 873651-92-4): Properties, Synthesis, and Applications in Drug Discovery
This document provides a comprehensive technical overview of (5-Aminopyridin-2-YL)methanol, a key heterocyclic building block for researchers and professionals in drug development and medicinal chemistry. We will delve into its chemical properties, plausible synthetic routes, analytical characterization, and significant applications, with a focus on its emerging role in targeted protein degradation.
Introduction: The Significance of a Functionalized Pyridine
The aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds due to its ability to form key hydrogen bonds and participate in various receptor-ligand interactions.[1] this compound (CAS: 873651-92-4) is a particularly valuable derivative, featuring three distinct functional groups: a nucleophilic primary amine, a versatile primary alcohol, and the pyridine ring's basic nitrogen atom. This trifecta of reactivity makes it an ideal starting point for constructing more complex molecules with tailored biological functions.[2] Notably, its classification as a "Protein Degrader Building Block" highlights its utility in the synthesis of novel therapeutics like Proteolysis-Targeting Chimeras (PROTACs), which are revolutionizing targeted therapy.[3]
Physicochemical & Structural Properties
A thorough understanding of a compound's fundamental properties is critical for its effective use in synthesis and research. This compound is typically a light brown to brown solid under standard conditions.[4]
| Property | Value | Source |
| CAS Number | 873651-92-4 | [5][6] |
| Molecular Formula | C₆H₈N₂O | [5][7] |
| Molecular Weight | 124.14 g/mol | [5][7] |
| IUPAC Name | (5-amino-2-pyridinyl)methanol | [5] |
| Synonyms | 5-Amino-2-(hydroxymethyl)pyridine, 3-Amino-6-pyridinemethanol | [4][5][6] |
| SMILES | C1=CC(=NC=C1N)CO | [5] |
| InChIKey | FLSFZTQIYGDVFB-UHFFFAOYSA-N | [5] |
| Appearance | Light brown to brown solid | [4] |
| Boiling Point (Predicted) | 332.7 ± 27.0 °C | [4] |
| Density (Predicted) | 1.257 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 13.40 ± 0.10 | [4] |
Synthesis and Purification: A Representative Protocol
While multiple synthetic routes can be envisioned, a common and reliable method for preparing aminopyridinyl methanols involves the reduction of the corresponding carboxylic acid ester. This approach is favored for its high efficiency and the commercial availability of precursors. The following protocol is a representative example based on established chemical principles for analogous compounds.[8]
Causality in Experimental Design
The choice of Lithium Aluminum Hydride (LiAlH₄) as the reducing agent is deliberate; it is a potent hydride donor capable of efficiently reducing esters to primary alcohols. The reaction is conducted in an anhydrous aprotic solvent like Tetrahydrofuran (THF) because LiAlH₄ reacts violently with water and other protic sources. Performing the reaction under an inert atmosphere (nitrogen or argon) is crucial to prevent quenching of the reagent by atmospheric moisture. The final purification by column chromatography is a standard and effective method for isolating the polar product from less polar impurities and reaction byproducts.
Caption: General workflow for the synthesis and purification of this compound.
Step-by-Step Synthesis Protocol
-
Preparation: Suspend Lithium Aluminum Hydride (1.5 eq.) in anhydrous THF in a flame-dried, three-neck flask equipped with a reflux condenser and an argon inlet. Cool the slurry to 0°C in an ice bath.
-
Addition: Slowly add a solution of Methyl 5-aminopyridine-2-carboxylate (1.0 eq.) dissolved in anhydrous THF to the LiAlH₄ slurry via a dropping funnel. The addition should be controlled to maintain the internal temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction to reflux for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture back to 0°C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to produce a granular precipitate that is easy to filter.
-
Filtration & Extraction: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF and Ethyl Acetate. Combine the organic filtrates.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate to elute the final product.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The data below is predicted based on the known structure and spectroscopic principles.
Caption: Standard analytical workflow for the structural elucidation and quality control of a synthesized chemical compound.
Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR | δ (ppm) ~8.0-8.2 (s, 1H, Ar-H), ~7.0-7.2 (d, 1H, Ar-H), ~6.8-7.0 (d, 1H, Ar-H), ~5.0-5.5 (br s, 2H, -NH₂), ~4.5-4.7 (s, 2H, -CH₂OH), ~4.0-4.5 (br s, 1H, -OH). Solvent: DMSO-d₆ |
| ¹³C NMR | δ (ppm) ~155-158 (C-Ar), ~145-148 (C-Ar), ~135-138 (C-Ar), ~120-123 (C-Ar), ~118-121 (C-Ar), ~60-63 (-CH₂OH). Solvent: DMSO-d₆ |
| IR | (cm⁻¹) ~3400-3200 (N-H and O-H stretch), ~3050 (Ar C-H stretch), ~2900 (Aliphatic C-H stretch), ~1600, 1580 (C=C, C=N stretch), ~1050 (C-O stretch). |
| Mass Spec (ESI+) | m/z: 125.07 [M+H]⁺, 147.05 [M+Na]⁺. |
Standard Operating Procedures (SOPs) for Analysis
-
NMR Spectroscopy: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
-
Mass Spectrometry: Prepare a dilute solution of the sample (~1 mg/mL) in methanol or acetonitrile. Analyze using an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to obtain high-resolution mass data (HRMS) for elemental composition confirmation.
Applications in Research and Drug Development
The true value of this compound lies in its application as a versatile building block. The primary amine can be readily acylated, alkylated, or used in reductive aminations, while the primary alcohol can be oxidized, converted to a leaving group, or used in ether/ester formation.
Core Application: Protein Degrader Building Block
Targeted protein degradation using PROTACs is a cutting-edge therapeutic modality. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, inducing the ubiquitination and subsequent degradation of the target protein.
This compound is an ideal precursor for synthesizing components of PROTACs. The amino group can serve as an attachment point for a linker, while the hydroxymethyl group can be further functionalized or integrated into the E3 ligase or target protein ligand.[3]
Caption: Conceptual role of this compound as a building block in PROTAC synthesis.
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[9]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.[7][9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage at 2-8°C under an inert atmosphere (nitrogen or argon) is recommended.[4]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong reducing agents.[9]
-
First Aid:
-
Skin Contact: Immediately wash off with plenty of soap and water.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[10]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.[10]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention if you feel unwell.[9]
-
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20583240, this compound. Retrieved from [Link]
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Angene. (n.d.). This compound, min 98%, 1 gram. Retrieved from [Link]
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In-Depth Technical Guide to the Synthesis of (5-Aminopyridin-2-YL)methanol
Introduction
(5-Aminopyridin-2-YL)methanol is a pivotal building block in contemporary medicinal chemistry and drug development.[1] Its unique structural arrangement, featuring a pyridine ring substituted with both an amino and a hydroxymethyl group, provides a versatile scaffold for the synthesis of complex molecules with significant biological activity.[2][3] The 2-aminopyridine moiety is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in various biological interactions.[3] This guide offers an in-depth exploration of the primary synthetic strategies for obtaining this compound, tailored for researchers, scientists, and professionals in the field of drug development. We will delve into the mechanistic underpinnings of these synthetic routes, providing detailed, field-tested protocols and critical insights to ensure successful and reproducible outcomes.
Strategic Approaches to Synthesis
The synthesis of this compound can be broadly categorized into two primary strategies, each with its own set of advantages and considerations. The choice of strategy often depends on the availability of starting materials, desired scale, and the specific requirements of the subsequent synthetic steps.
Strategy 1: Reduction of a Precursor with the Carboxylic Acid or Ester Moiety in Place
This approach focuses on the reduction of a pyridine derivative that already contains a carboxylic acid or an ester group at the 2-position and an amino or nitro group at the 5-position. The key transformation is the selective reduction of the carbonyl group to a primary alcohol.
Strategy 2: Construction of the Aminopyridine Ring Followed by Functionalization
In this alternative strategy, the aminopyridine core is first assembled, and the hydroxymethyl group is subsequently introduced at the 2-position. This can be achieved through various methods, including the reduction of a corresponding aldehyde or the functionalization of a suitable precursor.
Strategy 1: Synthesis via Reduction of 5-Substituted Pyridine-2-Carboxylic Acid Derivatives
This is arguably the most direct and commonly employed route to this compound. The success of this strategy hinges on the efficient and selective reduction of a carboxylic acid or its ester derivative without affecting the pyridine ring or the amino/nitro substituent.
Route 1.1: Reduction of 5-Aminopyridine-2-Carboxylic Acid or its Esters
The direct reduction of 5-aminopyridine-2-carboxylic acid or its corresponding esters (e.g., methyl or ethyl ester) is a highly effective method. Strong hydride reducing agents are typically required for this transformation.
Core Chemistry: The Role of Lithium Aluminum Hydride (LAH)
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids and esters to primary alcohols.[4][5] Its high reactivity stems from the polarized Al-H bond, which delivers a hydride ion (H⁻) to the electrophilic carbonyl carbon. Unlike milder reducing agents like sodium borohydride, LAH is potent enough to reduce the relatively unreactive carboxylate or ester functional groups.[6]
The mechanism involves the initial deprotonation of the carboxylic acid (if used as the starting material) by the hydride, followed by the coordination of the aluminum to the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the hydride. A series of hydride transfers and subsequent workup with water leads to the formation of the primary alcohol.
Experimental Protocol: Reduction of Methyl 5-Aminopyridine-2-carboxylate with LiAlH₄
This protocol is adapted from established procedures for the reduction of pyridine carboxylates.[7]
Materials:
-
Methyl 5-aminopyridine-2-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Water
-
Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF.
-
Addition of Substrate: Dissolve methyl 5-aminopyridine-2-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.
-
Workup: Stir the resulting granular precipitate vigorously for 30 minutes. Filter the solid and wash it thoroughly with THF and ethyl acetate.
-
Purification: Combine the organic filtrates and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel or recrystallization.
| Parameter | Value |
| Starting Material | Methyl 5-aminopyridine-2-carboxylate |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | Reflux |
| Typical Yield | 70-85% |
Route 1.2: Reduction of a 5-Nitropyridine Precursor
An alternative to the direct reduction of the 5-amino compound is to start with a 5-nitropyridine derivative. This route involves the reduction of both the nitro group and the carboxylic acid/ester. The key advantage here is that the nitro group can be reduced simultaneously with the ester or in a subsequent step.
Core Chemistry: Catalytic Hydrogenation
Catalytic hydrogenation is a powerful and clean reduction method.[8] A variety of catalysts can be employed, with Palladium on carbon (Pd/C) being a common choice for the reduction of nitro groups.[9] The hydrogenation of the pyridine ring itself typically requires harsher conditions, such as high pressure and temperature, or specific catalysts like rhodium or platinum oxides.[10][11][12] Therefore, selective reduction of the nitro and ester groups is achievable under controlled conditions.
Experimental Protocol: Two-Step Reduction of Methyl 5-nitropyridine-2-carboxylate
Step 1: Reduction of the Ester
The ester is first reduced to the alcohol using a suitable reducing agent that does not affect the nitro group, such as sodium borohydride in the presence of a Lewis acid or carefully controlled conditions with LAH at low temperatures.
Step 2: Reduction of the Nitro Group
The resulting (5-Nitropyridin-2-yl)methanol is then subjected to catalytic hydrogenation to reduce the nitro group to an amine.[9]
Materials:
-
(5-Nitropyridin-2-yl)methanol
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Reaction Setup: In a hydrogenation vessel, dissolve (5-Nitropyridin-2-yl)methanol (1.0 equivalent) in methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the desired this compound. Further purification can be performed if necessary.
| Parameter | Value |
| Starting Material | (5-Nitropyridin-2-yl)methanol |
| Reducing Agent | Hydrogen gas (H₂) |
| Catalyst | 10% Palladium on carbon (Pd/C) |
| Solvent | Methanol or Ethanol |
| Reaction Temperature | Room Temperature |
| Typical Yield | >90% |
Strategy 2: Synthesis via Functionalization of a Pre-formed Aminopyridine Ring
This strategy involves the introduction of the hydroxymethyl group onto an existing aminopyridine scaffold. This can be particularly useful if the appropriately substituted aminopyridine is readily available.
Route 2.1: Reduction of 5-Aminopyridine-2-carbaldehyde
If 5-aminopyridine-2-carbaldehyde is accessible, its reduction to the corresponding alcohol is a straightforward and high-yielding transformation.[13][14]
Core Chemistry: Sodium Borohydride Reduction
Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is ideal for the reduction of aldehydes and ketones to alcohols.[15][16] It is generally unreactive towards esters, amides, and carboxylic acids under standard conditions, making it a highly chemoselective reagent.[17] The reaction is typically carried out in a protic solvent like methanol or ethanol.
The mechanism involves the transfer of a hydride ion from the borohydride to the carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated by the solvent to yield the primary alcohol.
Experimental Protocol: Reduction of 5-Aminopyridine-2-carbaldehyde with NaBH₄
Materials:
-
5-Aminopyridine-2-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Water
-
Ethyl acetate
Procedure:
-
Reaction Setup: Dissolve 5-aminopyridine-2-carbaldehyde (1.0 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath and add sodium borohydride (1.1 equivalents) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 1-2 hours, monitoring the reaction by TLC.
-
Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the product. If necessary, purify by column chromatography.
| Parameter | Value |
| Starting Material | 5-Aminopyridine-2-carbaldehyde |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Solvent | Methanol |
| Reaction Temperature | 0 °C to Room Temperature |
| Typical Yield | >95% |
Purification and Characterization
Regardless of the synthetic route chosen, proper purification and characterization of the final product are crucial to ensure its suitability for downstream applications.
Purification Techniques
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying this compound. A mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for obtaining highly pure material.
-
Cation-Exchange Chromatography: For aminopyridine derivatives, cation-exchange chromatography can be a powerful purification technique to remove non-basic impurities.[18]
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of the synthesized compound. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular structure.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the O-H stretch of the alcohol and the N-H stretches of the amine.
-
Melting Point: For solid products, the melting point is a useful indicator of purity.
Conclusion
The synthesis of this compound is a well-established process with several viable and efficient routes. The choice between reducing a pre-functionalized pyridine derivative or functionalizing a pre-formed aminopyridine ring will depend on factors such as starting material availability, scalability, and the specific requirements of the research or development program. The protocols and insights provided in this guide are intended to equip researchers and scientists with the necessary knowledge to confidently and successfully synthesize this important building block for the advancement of drug discovery and development.
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An In-depth Technical Guide to the Structural Characterization of (5-Aminopyridin-2-YL)methanol
This guide provides a comprehensive technical overview for the structural elucidation of (5-Aminopyridin-2-YL)methanol (CAS 873651-92-4), a key heterocyclic building block in medicinal chemistry and materials science.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the requisite analytical techniques for its unambiguous characterization. The methodologies described herein are grounded in established principles of analytical chemistry and are designed to ensure scientific rigor and data integrity.
Introduction: The Significance of this compound
This compound, with the molecular formula C₆H₈N₂O, belongs to the aminopyridine class of compounds.[1] These structures are of significant interest in pharmacology due to their diverse biological activities. The presence of a primary amino group, a pyridine ring, and a hydroxymethyl group makes this molecule a versatile scaffold for the synthesis of a wide range of derivatives with potential therapeutic applications. Accurate structural characterization is the foundational step in any research and development endeavor involving this compound, ensuring the identity and purity of the material being investigated.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.
Predicted ¹H and ¹³C NMR Data
While a publicly available, experimentally verified NMR spectrum for this compound is not readily found in the literature, a reliable prediction of its ¹H and ¹³C NMR spectra can be made by analyzing the spectra of closely related analogs, such as 2-amino-5-methylpyridine and 2-(hydroxymethyl)pyridine.[2][3] The chemical shifts are influenced by the electronic effects of the amino and hydroxymethyl substituents on the pyridine ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| H-3 | ~6.8 - 7.0 | d | ~120 - 125 |
| H-4 | ~7.2 - 7.4 | dd | ~135 - 140 |
| H-6 | ~8.0 - 8.2 | d | ~145 - 150 |
| -CH₂OH | ~4.5 - 4.7 | s | ~60 - 65 |
| -NH₂ | ~4.0 - 5.0 | br s | C-5: ~140 - 145 |
| -OH | ~5.0 - 5.5 | br s | C-2: ~155 - 160 |
Note: Predicted chemical shifts are relative to TMS and can be influenced by the choice of solvent.[4][5] The amino and hydroxyl proton signals are often broad and their chemical shifts are highly dependent on concentration and temperature.
Experimental Protocol for NMR Analysis
A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural assignment.[6][7]
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄)
-
NMR tube (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer's probe. Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquisition of ¹H NMR Spectrum: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to set include the spectral width, number of scans, and relaxation delay.
-
Acquisition of ¹³C NMR Spectrum: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
2D NMR Experiments (Optional but Recommended): To unambiguously assign all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H correlations and HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond H-C correlations.
-
Data Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard like TMS.[8]
Rationale Behind Experimental Choices
-
Choice of Solvent: The choice of deuterated solvent is critical. DMSO-d₆ is often a good first choice for polar compounds containing exchangeable protons (-NH₂ and -OH) as it can slow down the exchange rate, leading to sharper signals. Chloroform-d₃ can also be used, but the exchangeable proton signals may be broader or not observed.
-
Field Strength: A higher field strength spectrometer (e.g., 400 MHz or above) provides better signal dispersion and resolution, which is particularly important for analyzing complex spin systems in aromatic compounds.
-
2D NMR: For a molecule with multiple substituents on an aromatic ring, 1D NMR alone may not be sufficient for unambiguous assignment. 2D NMR experiments provide through-bond connectivity information that is essential for a definitive structural proof.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific chemical bonds.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, O-H, C-H, C=N, and C-O bonds.
Table 2: Predicted Characteristic IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (asymmetric & symmetric) | 3450 - 3300 | Medium-Strong, two bands |
| O-H stretch (H-bonded) | 3400 - 3200 | Strong, broad |
| Aromatic C-H stretch | 3100 - 3000 | Medium |
| Aliphatic C-H stretch (-CH₂-) | 2950 - 2850 | Medium |
| C=N and C=C stretch (pyridine ring) | 1650 - 1550 | Medium-Strong |
| N-H bend (scissoring) | 1650 - 1580 | Medium |
| C-O stretch (primary alcohol) | ~1050 | Strong |
Note: The N-H and O-H stretching bands may overlap, resulting in a broad absorption in the 3500-3200 cm⁻¹ region.[9]
Experimental Protocol for FTIR Analysis
Fourier Transform Infrared (FTIR) spectroscopy is the modern standard for IR analysis, offering higher sensitivity and speed compared to older dispersive instruments.[10][11]
Materials:
-
This compound sample
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.
-
Spatula
-
Potassium bromide (KBr), spectroscopic grade (for pellet method)
Procedure (ATR Method - Recommended):
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Sample Scan: Acquire the FTIR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Label the significant peaks in the spectrum and compare them to known functional group correlation tables.
Procedure (KBr Pellet Method):
-
Sample Preparation: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or semi-transparent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Causality in Experimental Choices
-
ATR vs. KBr Pellet: The ATR technique is generally preferred for its simplicity, speed, and minimal sample preparation.[11] It is also less susceptible to issues with moisture that can affect KBr pellets. The KBr pellet method can sometimes provide sharper peaks for crystalline samples but requires more skill and care in preparation.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Predicted Mass Spectrum and Fragmentation Pattern
For this compound (Molecular Weight: 124.14 g/mol ), Electrospray Ionization (ESI) in positive ion mode is expected to produce a prominent protonated molecular ion [M+H]⁺ at m/z 125.1.
Predicted Fragmentation Pathways:
The fragmentation of the molecular ion is likely to proceed through several key pathways initiated by the loss of stable neutral molecules or radicals.
-
Loss of water (-18 Da): A common fragmentation for alcohols, leading to a fragment at m/z 107.1.
-
Loss of formaldehyde (-30 Da): Cleavage of the C-C bond between the pyridine ring and the hydroxymethyl group can result in the loss of CH₂O, giving a fragment at m/z 95.1.
-
Loss of ammonia (-17 Da): Fragmentation involving the amino group could lead to a fragment at m/z 108.1.
Caption: Predicted ESI-MS fragmentation of this compound.
Experimental Protocol for ESI-MS Analysis
Electrospray ionization is a soft ionization technique well-suited for polar, non-volatile molecules like this compound.[12][13]
Materials:
-
This compound sample
-
LC-MS grade solvent (e.g., methanol, acetonitrile, water)
-
Formic acid (for promoting protonation)
-
Mass spectrometer with an ESI source
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent mixture, such as 50:50 methanol:water with 0.1% formic acid.[14][15]
-
Infusion or LC Introduction: The sample can be introduced into the mass spectrometer either directly via a syringe pump (infusion) or through a liquid chromatography (LC) system.
-
MS Parameters: Set the ESI source parameters, including capillary voltage, source temperature, and gas flows, to optimal values for the analyte.
-
MS Scan: Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.
-
Tandem MS (MS/MS): To confirm the structure, perform a product ion scan by selecting the [M+H]⁺ ion (m/z 125.1) as the precursor and fragmenting it in the collision cell. This will generate the characteristic fragment ions.
Rationale for Experimental Choices
-
ESI in Positive Mode: The presence of two basic nitrogen atoms (the pyridine ring nitrogen and the amino group) makes this compound readily protonated, making positive ion ESI the ideal ionization mode.
-
Use of Formic Acid: The addition of a small amount of acid to the solvent enhances the protonation of the analyte, leading to a stronger [M+H]⁺ signal.
-
Tandem MS: MS/MS is essential for structural confirmation. The fragmentation pattern provides a unique "fingerprint" of the molecule, increasing the confidence in its identification.[16]
X-ray Crystallography: The Definitive Solid-State Structure
Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Crystal Growth and Structure Determination
Obtaining a high-quality single crystal is often the most challenging step in X-ray crystallography.[17][18]
Crystal Growth Protocol:
A common and effective method for growing single crystals of small organic molecules is slow evaporation.[19][20]
-
Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility. A mixture of a good solvent and a poor solvent can be effective.
-
Solution Preparation: Prepare a nearly saturated solution of this compound in the chosen solvent at room temperature or slightly elevated temperature.
-
Filtration: Filter the solution to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Crystallization: Transfer the filtered solution to a clean vial, cover it loosely (e.g., with parafilm containing a few pinholes), and allow the solvent to evaporate slowly in a vibration-free environment.
-
Crystal Harvesting: Once suitable crystals have formed (typically with dimensions > 0.1 mm), carefully remove them from the solution.
X-ray Diffraction Analysis:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. The structural model is then refined to obtain the final, high-resolution structure.
Caption: Workflow for single-crystal X-ray crystallography.
Conclusion: An Integrated Approach to Structural Verification
The unambiguous structural characterization of this compound requires a multi-technique, integrated analytical approach. NMR spectroscopy provides the primary evidence for the molecular skeleton and connectivity. IR spectroscopy confirms the presence of key functional groups. Mass spectrometry verifies the molecular weight and provides corroborating structural information through fragmentation analysis. Finally, single-crystal X-ray crystallography, when feasible, offers the definitive solid-state structure. By systematically applying these techniques and understanding the principles behind the experimental choices, researchers can ensure the identity and purity of this important chemical building block, paving the way for its successful application in their research and development programs.
References
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Michigan State University. (n.d.). X-Ray Crystallography Laboratory. Available at: [Link]
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PubChem. (n.d.). 2-Amino-5-methylpyridine. Available at: [Link]
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University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Available at: [Link]
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PubChem. (n.d.). 5-Amino-2-methylpyridine. Available at: [Link]
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Creative BioMart. (n.d.). X-ray Crystallography. Available at: [Link]
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Chemistry LibreTexts. (2021). 9.11: Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]
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IUCr Journals. (2023). How to grow crystals for X-ray crystallography. Available at: [Link]
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National Institutes of Health. (2001). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Available at: [Link]
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ResearchGate. (1976). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Available at: [Link]
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EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Services. Available at: [Link]
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ResearchGate. (2010). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Available at: [Link]
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Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. Available at: [Link]
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Asian Journal of Chemistry. (2013). Synthesis, Characterization and Solvent Effects on the Electronic Absorption Spectra of Aminopyridine Schiff Bases. Available at: [Link]
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Environmental Protection Agency. (2017). Method 320: Measurement of Vapor Phase Organic and Inorganic Emissions by Extractive Fourier Transform Infrared (FTIR) Spectroscopy. Available at: [Link]
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ResearchGate. (2013). Synthesis, Characterization and Solvent Effects on the Electronic Absorption Spectra of Aminopyridine Schiff Bases. Available at: [Link]
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ResearchGate. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Available at: [Link]
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ResearchGate. (2020). FTIR spectra of 2-amino-5-methylpyridine and the complex. Available at: [Link]
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A Comprehensive Spectroscopic Guide to (5-Aminopyridin-2-YL)methanol
Abstract
(5-Aminopyridin-2-YL)methanol is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its precise molecular structure and purity are paramount for successful downstream applications, making robust analytical characterization essential. This technical guide provides an in-depth exploration of the core spectroscopic techniques used to elucidate and verify the structure of this compound. We present a synthesis of predicted and comparative data for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section details the theoretical underpinnings, experimental protocols, and expert interpretation of the spectral data, offering researchers a definitive reference for the analytical validation of this compound.
Introduction and Molecular Overview
This compound, with the molecular formula C₆H₈N₂O, belongs to the class of aminopyridines, which are known for their diverse biological activities.[1] The presence of three key functional groups—a pyridine ring, a primary amine, and a primary alcohol—makes it a versatile synthon for creating complex molecular architectures. The amino group acts as a potent hydrogen bond donor and can be readily derivatized, while the hydroxymethyl group provides a site for esterification, etherification, or oxidation.
Accurate structural confirmation is the bedrock of any chemical research or development program. Spectroscopic analysis provides a non-destructive "fingerprint" of the molecule, revealing detailed information about its atomic connectivity, functional groups, and electronic properties. This guide integrates data from multiple spectroscopic methods to build a cohesive and validated structural profile of the title compound.
Chemical and Physical Properties
A summary of the fundamental properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O | PubChem[2] |
| Molecular Weight | 124.14 g/mol | PubChem[2] |
| CAS Number | 873651-92-4 | PubChem[2] |
| Exact Mass | 124.0637 Da | PubChem[2] |
Molecular Structure
The structural integrity of the molecule is confirmed by a confluence of spectroscopic techniques. The diagram below illustrates the IUPAC numbering convention for the pyridine ring, which will be used for spectral assignments throughout this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The chemical environment of each proton (¹H) and carbon (¹³C) nucleus influences its resonance frequency, providing precise information about molecular connectivity.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum is based on established substituent effects on the pyridine ring. The electron-donating amino group (-NH₂) at C5 will cause an upfield shift (lower ppm) for the ortho (C4, C6) and para (C2) protons, while the electron-withdrawing hydroxymethyl group (-CH₂OH) at C2 will have a deshielding effect. The data presented is for a sample dissolved in DMSO-d₆, a solvent capable of hydrogen bonding, which allows for the observation of exchangeable protons from the -OH and -NH₂ groups.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Rationale |
| H6 | ~8.0 - 8.2 | d | ~2.5 | Ortho to the ring nitrogen and meta to the -NH₂ group. |
| H4 | ~7.0 - 7.2 | dd | ~8.5, 2.5 | Ortho to the -NH₂ group (shielding) and meta to the -CH₂OH group. |
| H3 | ~6.8 - 7.0 | d | ~8.5 | Ortho to the -CH₂OH group and meta to the -NH₂ group. |
| -NH₂ | ~5.0 - 5.5 | br s | - | Exchangeable protons on the amino group; broad signal. |
| -CH₂OH (OH) | ~4.5 - 5.0 | t | ~5.5 | Exchangeable proton on the hydroxyl group, coupled to the CH₂. |
| **-CH₂OH (CH₂) ** | ~4.4 - 4.6 | d | ~5.5 | Methylene protons adjacent to the pyridine ring and the hydroxyl group. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The positions of the substituents significantly influence the chemical shifts of the aromatic carbons.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C2 | ~158 - 162 | Attached to the electron-withdrawing -CH₂OH group and para to the -NH₂ group. |
| C6 | ~145 - 148 | Ortho to the ring nitrogen, experiences deshielding. |
| C5 | ~138 - 142 | Attached to the electron-donating -NH₂ group. |
| C4 | ~120 - 125 | Ortho to the -NH₂ group, shows significant shielding. |
| C3 | ~115 - 118 | Meta to the -NH₂ group and ortho to the -CH₂OH group. |
| C7 (-CH₂OH) | ~62 - 65 | Typical shift for a primary alcohol attached to an aromatic ring.[3] |
Experimental Protocol for NMR Spectroscopy
A self-validating protocol ensures reproducibility and accuracy. Internal standards and proper solvent selection are critical.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and slow the exchange of labile -OH and -NH₂ protons, allowing their observation.[4]
-
Dissolution: Vortex the sample until fully dissolved. If necessary, gentle warming can be applied.
-
Transfer: Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer (e.g., a 400 MHz Bruker Avance).
-
Tune and shim the probe to optimize magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., TopSpin, Mnova). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.
Interpretation of Characteristic Absorptions
The IR spectrum of this compound is expected to show characteristic bands corresponding to its key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3450 - 3200 | O-H Stretch (broad) | Primary Alcohol (-OH) | Confirms the presence of the hydroxyl group. Broadness is due to hydrogen bonding. |
| 3350 - 3150 | N-H Stretch (two bands) | Primary Amine (-NH₂) | The presence of two distinct peaks (symmetric and asymmetric stretching) is characteristic of a primary amine.[5] |
| 3100 - 3000 | C-H Stretch | Aromatic C-H | Indicates the presence of the pyridine ring. |
| 2950 - 2850 | C-H Stretch | Aliphatic C-H (-CH₂) | Corresponds to the methylene group in the hydroxymethyl substituent.[6] |
| 1620 - 1580 | C=C / C=N Stretch | Pyridine Ring | Strong absorptions confirming the aromatic ring structure.[7] |
| 1250 - 1000 | C-O Stretch | Primary Alcohol | Strong band confirming the C-O single bond. |
| 1350 - 1250 | C-N Stretch | Aromatic Amine | Indicates the bond between the amino group and the pyridine ring. |
Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a common, convenient method for acquiring IR spectra of solid samples.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.
-
Background Scan: Acquire a background spectrum of the empty ATR stage. This scan is automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Lower the ATR press arm to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.
-
Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and aspects of its structure.
Expected Fragmentation Pattern (Electron Ionization)
Under Electron Ionization (EI), the molecule is expected to form a molecular ion (M⁺˙) corresponding to its molecular weight. This ion can then undergo fragmentation.
-
Molecular Ion (M⁺˙): The primary peak is expected at m/z = 124 .
-
Key Fragments:
-
m/z = 107: Loss of the amino group radical (•NH₂), although less common as an initial step.
-
m/z = 93: Loss of the hydroxymethyl radical (•CH₂OH), a very stable benzylic-type cation would be formed. This is a highly probable fragmentation.
-
m/z = 94: Loss of formaldehyde (CH₂O) via rearrangement.
-
m/z = 66: Fragmentation of the pyridine ring after initial losses.
-
High-Resolution Mass Spectrometry (HRMS)
For unambiguous formula determination, HRMS (e.g., ESI-TOF) is the gold standard. It can measure the mass with extremely high precision.
-
Predicted Exact Mass [M+H]⁺: 125.0710 (for C₆H₉N₂O⁺)
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Method Setup: Choose the ionization method (e.g., Electron Ionization for GC-MS or Electrospray Ionization for LC-MS).
-
Injection: Introduce the sample into the mass spectrometer, either via direct infusion or through a chromatographic system (GC or LC).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-300 amu).
-
Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to corroborate the proposed structure. For HRMS data, use the instrument software to calculate the molecular formula from the exact mass.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing insight into its electronic structure and conjugated systems.
Interpretation of Electronic Transitions
The aminopyridine system constitutes a chromophore that absorbs light in the UV region.
-
Pyridine: Exhibits absorption maxima around 254 nm.[8]
-
Amino Group Effect: The amino group is a powerful auxochrome, which, when conjugated with the pyridine ring, shifts the absorption maxima to longer wavelengths (a bathochromic shift) and increases the absorption intensity (a hyperchromic effect).[9]
-
Predicted λmax: Two primary absorption bands are expected for this compound, likely in the ranges of 230-250 nm and 280-310 nm , corresponding to π → π* transitions within the conjugated system.
The position of these maxima can be sensitive to solvent polarity (solvatochromism), as polar solvents can stabilize the ground or excited states differently.[10]
Experimental Protocol for UV-Vis Spectroscopy
-
Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that is transparent in the wavelength range of interest (e.g., ethanol, methanol, or water).
-
Sample Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL). From this, prepare a dilute solution (e.g., ~0.01 mg/mL) to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (acquire a baseline).
-
Measurement: Replace the blank cuvette with a cuvette containing the sample solution and scan the absorbance from approximately 200 to 400 nm.
-
Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Integrated Analytical Workflow and Conclusion
No single technique provides a complete structural picture. The true power of spectroscopic characterization lies in the integration of data from multiple methods.
References
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The Royal Society of Chemistry. (n.d.). Supplementary Information for General. Retrieved from [Link]
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The Royal Society of Chemistry. (2019). Electronic supplementary information. Retrieved from [Link]
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SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20583240, this compound. Retrieved from [Link]
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MDPI. (2019). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Retrieved from [Link]
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ResearchGate. (n.d.). UV-spectrum of pyridine. Retrieved from [Link]
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ResearchGate. (2015). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]
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Royal Society of Chemistry. (2018). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. Retrieved from [Link]
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ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents. Retrieved from [Link]
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MDPI. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
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ResearchGate. (n.d.). High resolution NMR spectra of as-prepared samples. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H and 13 C NMR Spectroscopic Data for 4, 5, and 7 in Methanol-d 4. Retrieved from [Link]
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Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. Retrieved from [Link]
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Thermo Fisher Scientific. (n.d.). 2-Aminopyridine-5-methanol, 97% - Product Specification. Retrieved from [Link]
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Introduction and Core Physicochemical Profile
An In-Depth Technical Guide to the Solubility of 5-Amino-2-(hydroxymethyl)pyridine
5-Amino-2-(hydroxymethyl)pyridine is a substituted pyridine derivative that serves as a critical building block in medicinal chemistry and pharmaceutical development.[1] Its bifunctional nature, featuring both a nucleophilic amino group and a versatile hydroxymethyl group, makes it a valuable intermediate for synthesizing a range of target molecules, including nicotinic receptor ligands and enzyme inhibitors.[1] Understanding and quantifying the solubility of this compound is a cornerstone of successful drug development, influencing everything from reaction kinetics in synthesis to bioavailability in final formulations.
This guide provides a comprehensive analysis of the solubility characteristics of 5-Amino-2-(hydroxymethyl)pyridine, grounded in its fundamental physicochemical properties. We will explore its predicted solubility across various solvent classes, the profound impact of pH on its aqueous solubility, and provide detailed, field-proven protocols for its experimental determination and analytical quantification.
Table 1: Core Physicochemical Properties of 5-Amino-2-(hydroxymethyl)pyridine
| Property | Value | Source(s) |
| CAS Number | 873651-92-4 | [1][2][3][4] |
| Molecular Formula | C₆H₈N₂O | [1][2][5] |
| Molecular Weight | 124.14 g/mol | [1][2][5] |
| Appearance | Solid | [6] |
| Storage | Keep in a dark place, inert atmosphere, 2-8°C | [3][6] |
| MDL Number | MFCD07368188 | [1][2][3] |
Theoretical Solubility Profile: A Structure-Based Assessment
-
Polar Moieties: The compound possesses three key sites for hydrogen bonding: the primary amino (-NH₂) group, the hydroxyl (-OH) group, and the pyridine ring nitrogen. These groups are expected to interact favorably with polar solvents, particularly those capable of hydrogen bonding (protic solvents).[7]
-
Aromatic Core: The pyridine ring, while containing a polar nitrogen atom, is fundamentally an aromatic system. This imparts a degree of hydrophobicity, which can limit solubility in highly polar solvents like water and favor interactions with organic solvents.[7]
This duality allows us to predict its general solubility, drawing parallels with structurally related compounds like 2-(hydroxymethyl)pyridine, which is known to be soluble in water.[8]
Table 2: Predicted Qualitative Solubility of 5-Amino-2-(hydroxymethyl)pyridine
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderately to Highly Soluble | The amino and hydroxyl groups can form strong hydrogen bonds with protic solvents, facilitating dissolution. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Highly Soluble | These solvents are excellent at solvating both the polar functional groups and the aromatic ring system. |
| Non-Polar | Hexane, Toluene | Insoluble to Sparingly Soluble | The overall polarity of the molecule is too high for significant favorable interactions with non-polar solvents. |
The Critical Impact of pH on Aqueous Solubility
For ionizable compounds, aqueous solubility is not a single value but a function of pH. 5-Amino-2-(hydroxymethyl)pyridine has two basic centers: the pyridine ring nitrogen and the exocyclic amino group. Their protonation state, governed by the solution's pH and their respective pKa values, dictates the molecule's net charge and, consequently, its interaction with water.
-
Pyridine Nitrogen (pKa ~5-6): The nitrogen within the pyridine ring is basic. In acidic solutions (pH < pKa), this nitrogen will be protonated, forming a pyridinium cation.
-
Amino Group (pKa ~4-5): The exocyclic amino group is also basic. It will be protonated in sufficiently acidic solutions (pH < pKa), forming an ammonium cation.
The protonated, cationic forms of the molecule are generally much more water-soluble than the neutral form due to strong ion-dipole interactions with water molecules. Therefore, the aqueous solubility of 5-Amino-2-(hydroxymethyl)pyridine is expected to be significantly higher at acidic pH compared to neutral or basic pH.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Analytical Quantification by RP-HPLC
A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is an ideal choice for quantifying 5-Amino-2-(hydroxymethyl)pyridine due to its robust nature and the presence of a UV-active pyridine ring.
Method Selection and Justification
-
Reversed-Phase Chromatography: Provides excellent separation for moderately polar compounds.
-
UV Detection: The aromatic pyridine core is a strong chromophore, allowing for sensitive detection at wavelengths around 260-270 nm.
-
Validation: The method is self-validating through the generation of a standard curve. A calibration curve with a high coefficient of determination (R² > 0.999) ensures the trustworthiness of the quantification.
Protocol: Illustrative HPLC Method Parameters
Table 3: Recommended Starting Parameters for HPLC Analysis
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 265 nm |
Note: This method serves as a starting point and should be optimized for the specific instrumentation and sample matrix.
Formulation Strategies and Practical Considerations
For drug development, if the intrinsic solubility of the neutral form is insufficient, several strategies can be employed to enhance it:
-
Salt Formation: Given the basic nature of the molecule, forming a salt with a pharmaceutically acceptable acid (e.g., hydrochloride, tartrate) is the most effective strategy to dramatically increase aqueous solubility.
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol) can improve solubility for certain formulations.
-
Temperature Effects: The dissolution of most solid compounds is an endothermic process, meaning solubility generally increases with temperature. This is a critical parameter to control during experiments and can be leveraged during manufacturing for preparing supersaturated solutions or for recrystallization processes.
Safety and Handling
As a laboratory chemical, 5-Amino-2-(hydroxymethyl)pyridine requires careful handling in a well-ventilated area. [9]
-
Hazards: The compound is classified as harmful if swallowed and may cause skin and serious eye irritation. [6]It may also cause respiratory irritation. [6]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat. [9][10]* Handling: Avoid creating dust. [10]Wash hands thoroughly after handling. [9]Do not eat, drink, or smoke when using this product. [9]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [10]For long-term stability, storage at 2-8°C under an inert atmosphere is recommended. [3][6]
Conclusion
The solubility of 5-Amino-2-(hydroxymethyl)pyridine is a multi-faceted property governed by its molecular structure and the physicochemical environment. Its amphipathic character suggests moderate to high solubility in polar organic solvents and a strongly pH-dependent solubility in aqueous media. The compound's solubility is predicted to be lowest at neutral to basic pH and significantly enhanced under acidic conditions where its basic functional groups become protonated. For researchers and drug development professionals, a thorough understanding of these principles, combined with robust experimental methods like the shake-flask protocol and reliable RP-HPLC quantification, is essential for advancing chemical synthesis, designing effective formulations, and ultimately achieving therapeutic success.
References
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MySkinRecipes. 5-Amino-2-(hydroxymethyl)pyridine. Available from: [Link]
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Loba Chemie. 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. Available from: [Link]
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Studylib. pKa Values Table: Inorganic & Organic Acids. Available from: [Link]
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Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Available from: [Link]
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Semantic Scholar. Enhanced Compound Analysis Using Reactive Paper Spray Mass Spectrometry: Leveraging Schiff Base Reaction for Amino Acid Detection. Available from: [Link]
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University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Available from: [Link]
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ResearchGate. Method development for amino acid analysis. Available from: [Link]
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MDPI. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Available from: [Link]
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Organic Chemistry Data. pKa Data Compiled by R. Williams. Available from: [Link]
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University of Calgary. Ch27 pKa and pI values. Available from: [Link]
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CP Lab Safety. 5-Amino-2-(hydroxymethyl)pyridine, 98%+ Purity, C6H8N2O, 5 grams. Available from: [Link]
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Purity Analysis of (5-Aminopyridin-2-YL)methanol: An In-depth Technical Guide
Introduction
(5-Aminopyridin-2-YL)methanol, a key building block in contemporary drug discovery and development, possesses a unique bifunctional scaffold combining a nucleophilic aminopyridine core with a versatile hydroxymethyl group. Its chemical structure, with the CAS Number 873651-92-4 and molecular formula C6H8N2O[1][2], presents a distinct set of challenges and considerations for its analytical characterization. The purity of this intermediate is paramount, as even minute impurities can have profound impacts on the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).
This technical guide provides a comprehensive framework for the purity analysis of this compound. We will delve into the core analytical techniques, grounded in established pharmacopeial principles and regulatory guidelines, to ensure the development of robust and reliable analytical methods. The methodologies detailed herein are designed to be self-validating systems, providing a high degree of confidence in the quality of this critical starting material.
Understanding the Impurity Profile: A Proactive Approach
A thorough understanding of the potential impurity profile is the cornerstone of a robust purity analysis strategy. Impurities can arise from various sources, including the synthetic route, degradation of the final product, or interaction with storage conditions.
Potential Process-Related Impurities
The synthesis of this compound can introduce several potential impurities. A common synthetic pathway may involve the reduction of a corresponding carboxylic acid or ester. This can lead to residual starting materials, intermediates, and by-products. For instance, incomplete reduction could result in the presence of 5-amino-2-pyridinecarboxylic acid. Other potential process-related impurities could include positional isomers or related substances from the starting materials.
Degradation Pathways and Potential Degradants
Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[3][4] These studies intentionally subject the compound to stress conditions such as acid, base, oxidation, heat, and light to accelerate the formation of degradants.[3][5] For this compound, the amino and hydroxyl functional groups are susceptible to specific degradation pathways. The amino group can be prone to oxidation, while the pyridine ring itself can undergo N-oxidation. The benzylic alcohol is also susceptible to oxidation to the corresponding aldehyde or carboxylic acid.
An illustrative workflow for a forced degradation study is presented below:
Chromatographic Purity Assessment: The Core of Quality Control
High-Performance Liquid Chromatography (HPLC) is the workhorse for determining the purity of this compound and quantifying its impurities. The development of a stability-indicating HPLC method is a critical objective, ensuring that all significant impurities and degradants are well-resolved from the main component and from each other.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is generally suitable for the analysis of polar compounds like this compound. The following protocol provides a robust starting point for method development, grounded in the principles outlined in USP General Chapter <621> Chromatography and European Pharmacopoeia (EP) General Chapter 2.2.46.[6][7][8][9][10][11][12]
-
Instrumentation: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD) is required.
-
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) | Provides good retention and separation for polar aromatic compounds. |
| Mobile Phase A | 0.01 M Phosphate Buffer, pH 7.0 | Buffering the mobile phase is crucial for consistent retention times and peak shapes of ionizable compounds like aminopyridines.[13] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |
| Gradient Elution | A gradient program should be developed to ensure the elution of both polar and non-polar impurities. A typical starting point could be a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes. | A gradient is necessary to elute a wide range of potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 35 °C | Elevated temperature can improve peak shape and reduce viscosity.[13] |
| Detection Wavelength | 280 nm or DAD for peak purity assessment | Aminopyridines typically have a UV absorbance maximum in this region. A DAD allows for the assessment of peak purity.[13] |
| Injection Volume | 10 µL | A typical injection volume that can be adjusted based on sample concentration and sensitivity requirements.[13] |
| Sample Preparation | Dissolve the sample in a suitable diluent, such as a mixture of the mobile phase, to a concentration of approximately 0.5-1.0 mg/mL. Filter the sample through a 0.45 µm filter before injection. | Proper sample preparation is critical for accurate and reproducible results. |
-
Method Validation: The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[14][15][16][17] The validation should include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. Forced degradation studies are key to demonstrating specificity.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-day and inter-analyst variability).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
The logical flow of HPLC method development and validation is depicted in the following diagram:
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile impurities. For a compound like this compound, which contains polar functional groups, derivatization is often necessary to improve its volatility and chromatographic performance.
-
Instrumentation: A GC system coupled with a Mass Selective Detector (MSD) is required. The system should have a split/splitless injector.
-
Derivatization: Silylation is a common derivatization technique for compounds containing hydroxyl and amino groups.
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common and effective silylation reagent.
-
Procedure: In a sealed vial, react a known amount of the sample with an excess of the silylation reagent in a suitable solvent (e.g., pyridine or acetonitrile) at an elevated temperature (e.g., 70°C for 30 minutes).
-
-
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| GC Column | A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness). | Provides good separation for a wide range of derivatized compounds. |
| Injector Temperature | 250 °C | Ensures efficient volatilization of the derivatized analytes. |
| Oven Temperature Program | A temperature gradient is typically used. For example, start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. | Allows for the separation of impurities with different boiling points. |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min). | Inert carrier gas for GC-MS. |
| MS Transfer Line Temperature | 280 °C | Prevents condensation of the analytes before entering the mass spectrometer. |
| Ion Source Temperature | 230 °C | A standard ion source temperature for electron ionization. |
| Mass Range | Scan from m/z 50 to 400. | Covers the expected mass range of the derivatized analyte and its potential impurities. |
Structural Confirmation and Identification
While chromatographic techniques are excellent for separation and quantification, spectroscopic methods are indispensable for the definitive identification and structural elucidation of the main component and any unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural characterization of this compound. Both ¹H and ¹³C NMR should be employed for complete structural assignment. The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity, while the ¹³C NMR spectrum will reveal the number of different types of carbon atoms in the molecule. For a definitive structural confirmation, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be utilized.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with a chromatographic separation technique like LC or GC, is invaluable for the identification of impurities. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which can be used to determine the elemental composition of an unknown impurity. Tandem mass spectrometry (MS/MS) can be used to fragment the impurity ions, providing structural information that can aid in their identification.
Conclusion
The purity analysis of this compound is a multi-faceted process that requires a combination of orthogonal analytical techniques. A robust purity method, centered around a validated stability-indicating HPLC method, is essential for ensuring the quality and consistency of this important pharmaceutical intermediate. This should be complemented by GC-MS for the analysis of volatile impurities and spectroscopic techniques like NMR and MS for definitive structural confirmation. By adhering to the principles of scientific integrity, employing self-validating systems, and grounding the methodologies in authoritative guidelines, researchers and drug development professionals can have a high degree of confidence in the purity of this compound, ultimately contributing to the development of safe and effective medicines.
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United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link][6][7][18]
-
International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][14][15][16]
-
Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link][8]
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European Directorate for the Quality of Medicines & HealthCare (EDQM). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. [Link][10]
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International Council for Harmonisation (ICH). Quality Guidelines. [Link][19]
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Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry, 3(1), 1-5. [Link][4]
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An In-Depth Technical Guide to the Potential Applications of Aminopyridine Alcohols in Research
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of aminopyridine alcohols. We will explore their synthesis, unique chemical properties, and burgeoning applications across diverse scientific fields. This document moves beyond a simple recitation of facts to provide expert insights into the causality behind experimental choices and the mechanistic underpinnings of their applications, ensuring a trustworthy and authoritative resource for laboratory and development work.
Introduction: A Scaffold of Versatility
Aminopyridine alcohols represent a fascinating class of bifunctional molecules, integrating the rigid, aromatic, and electron-rich aminopyridine core with the versatile alcohol functional group. The aminopyridine moiety is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to interact with a wide range of biological targets.[1][2] The addition of a hydroxyl (-OH) group introduces a site for hydrogen bonding, improves aqueous solubility, and provides a reactive handle for further chemical modification.
The relative positions of the amino, hydroxyl, and pyridine nitrogen profoundly influence the molecule's electronic properties, basicity, and steric profile. This structural diversity allows for fine-tuning of its chemical and biological activity, making aminopyridine alcohols highly attractive for three primary research domains:
-
Medicinal Chemistry and Drug Discovery: As novel pharmacophores and key intermediates.
-
Coordination Chemistry and Catalysis: As versatile ligands for creating novel metal complexes.
-
Materials Science: As highly effective corrosion inhibitors.
This guide will delve into the core methodologies for synthesizing these compounds and then explore their validated and potential applications in each of these critical research areas.
Chapter 1: Core Synthesis Strategies and Mechanistic Insights
The efficient synthesis of aminopyridine alcohols is paramount to their exploration. Modern synthetic chemistry offers several elegant and atom-economical routes. The choice of method is critical and depends on the desired substitution pattern and the required stereochemistry.
Dehydrogenative Coupling (Borrowing Hydrogen) Catalysis
This approach is a cornerstone of green chemistry, forming a C-N bond between an aminopyridine and an alcohol with water as the only byproduct. It avoids the use of pre-activated substrates or harsh alkylating agents.
Causality of Method Choice: The "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" (HA) strategy is favored for its high atom economy. Transition metal catalysts, typically based on iridium or ruthenium, temporarily "borrow" hydrogen from the alcohol to form a metal-hydride species and an aldehyde intermediate.[3][4] The aldehyde then condenses with the aminopyridine to form an imine, which is subsequently reduced by the stored metal-hydride to yield the final N-alkylated product. This process is elegant because the catalyst facilitates both the oxidation and reduction steps in a single pot.
Experimental Protocol: Iridium-Catalyzed N-Alkylation of 4-Aminopyridine with Benzyl Alcohol
-
Reactor Setup: To a flame-dried Schlenk tube under an inert argon atmosphere, add [Cp*IrCl2]2 (0.025 mmol), the aminopyridine (1.0 mmol), and a base such as NaOAc (2.0 mmol).
-
Reagent Addition: Add the primary alcohol (e.g., benzyl alcohol, 1.2 mmol) and a suitable solvent (e.g., 2 mL of toluene).
-
Reaction: Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor progress via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup and Purification: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Validation: Purify the crude product by column chromatography on silica gel. Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. This validation is critical to ensure that downstream application data is reliable.
Visualization of the Catalytic Cycle:
Caption: Catalytic cycle for the Borrowing Hydrogen N-alkylation of an aminopyridine.
Nucleophilic Ring-Opening of Epoxides
This classic transformation is a highly reliable method for synthesizing β-aminopyridine alcohols. The amino group of the aminopyridine acts as a nucleophile, attacking one of the electrophilic carbons of the epoxide ring.
Causality of Method Choice: This reaction is often high-yielding and diastereoselective (for chiral epoxides). The choice of catalyst (or lack thereof) determines the regioselectivity.[5] In the absence of a catalyst, the reaction proceeds via an SN2 mechanism, with the amine attacking the less sterically hindered carbon.[5] Lewis acids like Zinc(II) perchlorate can be used to activate the epoxide, accelerating the reaction and influencing regioselectivity.[5]
Experimental Protocol: Synthesis of a β-Aminopyridine Alcohol
-
Reaction Setup: In a round-bottom flask, dissolve the aminopyridine (1.0 equiv) in a suitable solvent (e.g., water or a polar mixed solvent system).
-
Reagent Addition: Add the epoxide (1.1 equiv) to the solution. If using a catalyst, it would be added at this stage.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) for 4-12 hours. Monitor the reaction by TLC.
-
Workup: Upon completion, remove the solvent under vacuum. If necessary, perform an acid-base extraction to separate the product from unreacted starting materials.
-
Validation: Purify the product via recrystallization or column chromatography and validate its structure and purity by spectroscopic methods (NMR, IR, MS).
Chapter 2: Applications in Medicinal Chemistry and Drug Discovery
The aminopyridine scaffold is present in numerous FDA-approved drugs.[2] The incorporation of a hydroxyl group can enhance pharmacokinetic properties (ADMET) and introduce new interactions with biological targets.
Ion Channel Modulation
4-Aminopyridine (Dalfampridine) is a well-known broad-spectrum potassium channel blocker used to improve motor function in patients with multiple sclerosis.[6][7][8] Its mechanism involves blocking voltage-gated potassium channels, which prolongs the action potential in demyelinated axons and enhances neurotransmission.[9]
Insight: An aminopyridine alcohol derivative could offer significant advantages. The alcohol moiety could:
-
Modify Potency and Selectivity: Introduce a hydrogen-bonding interaction with the channel pore, potentially increasing affinity or altering selectivity for specific potassium channel subtypes.
-
Improve Pharmacokinetics: Enhance water solubility, which could improve bioavailability or allow for different formulations. It may also provide a site for metabolic glucuronidation, altering the drug's half-life.
Kinase Inhibition
The 2-aminopyridine structure is a key pharmacophore in many kinase inhibitors, such as Crizotinib, used in cancer therapy.[2] It often acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region.
Insight: Designing an aminopyridine alcohol allows for a multi-pronged attack on the ATP-binding site. The aminopyridine can form its canonical hinge interactions, while the alcohol side chain can reach into other pockets to form additional hydrogen bonds with specific residues, thereby increasing both potency and selectivity for the target kinase.
Antimicrobial and Antiparasitic Agents
Aminopyridine derivatives have shown promise against bacteria, fungi, and protozoan parasites responsible for neglected tropical diseases.[10][11][12]
Insight: The bifunctional nature of aminopyridine alcohols is advantageous here. The lipophilic pyridine ring can aid in membrane transit, while the polar alcohol group can improve solubility in the aqueous cellular environment and interact with enzymatic targets.
Table 1: Reported Biological Activities of Aminopyridine Derivatives
| Compound Class | Target/Organism | Reported Activity | Reference |
|---|---|---|---|
| 2-Aminopyridine Derivatives | Staphylococcus aureus | MIC = 0.039 µg/mL | [11] |
| Substituted 2-Aminopyridines | Aspergillus ochraceus | 78% growth inhibition | [12] |
| 4-Aminopyridine (4-AP) | Voltage-gated K+ channels | Channel blockade | [7] |
| Aminopyridine Scaffolds | Trypanosoma cruzi | Anti-protozoan activity | [10] |
| Piroxicam (contains 2-AP) | COX enzymes | Anti-inflammatory |[13] |
Chapter 3: Applications in Coordination Chemistry & Catalysis
The ability of aminopyridine alcohols to act as ligands for transition metals opens a vast field of research in catalysis and materials synthesis.[14]
Versatile Ligand Design
An aminopyridine alcohol can coordinate to a metal center in multiple ways, acting as a "hemilabile" ligand. It can bind through:
-
Pyridine Nitrogen (Monodentate): A simple, strong σ-donation.
-
Pyridine and Amino Nitrogens (Bidentate, N,N'): Forming a stable five-membered chelate ring, a common mode for aminopyridines.[15]
-
Pyridine Nitrogen and Alcohol Oxygen (Bidentate, N,O): After deprotonation of the alcohol, this forms a stable six-membered chelate ring.
Insight: This versatility allows a single ligand to adapt to the electronic and steric requirements of a metal center during a catalytic cycle. For example, the alcohol oxygen might bind to stabilize a reactive intermediate and then dissociate to open a coordination site for a substrate.
Visualization of Coordination Modes:
Caption: Potential coordination modes of aminopyridine alcohol ligands with a metal center (M).
Chapter 4: Applications in Materials Science
Advanced Corrosion Inhibitors
Corrosion of metals like carbon steel in acidic media is a major industrial problem. Organic inhibitors function by adsorbing onto the metal surface, creating a protective barrier.[16] Aminopyridines are excellent candidates due to the presence of nitrogen atoms and the aromatic ring, which can interact with vacant d-orbitals of iron.[17]
Insight and Causality: Aminopyridine alcohols are hypothesized to be superior corrosion inhibitors due to a synergistic mechanism.
-
Multiple Adsorption Sites: The molecule can adsorb onto the steel surface via the pyridine nitrogen, the amino nitrogen, and the lone pairs of the alcohol oxygen.
-
Enhanced Solubility: The hydroxyl group improves the inhibitor's solubility in aqueous acidic solutions, ensuring better availability at the metal-solution interface.
-
Physisorption and Chemisorption: The inhibitor can physically adsorb via electrostatic interactions and chemically adsorb through coordinate bond formation, leading to a more stable and robust protective film.[16]
Table 2: Corrosion Inhibition Efficiency of Aminopyridine-Based Inhibitors for Carbon Steel in 1 M HCl
| Inhibitor | Concentration | Inhibition Efficiency (η%) | Adsorption Isotherm | Reference |
|---|---|---|---|---|
| HAPT (Schiff base) | 5 x 10⁻³ M | 93.4% | Langmuir | [16] |
| HHTA (Schiff base) | 5 x 10⁻³ M | 95.2% | Langmuir | [16] |
| 2-Aminopyridine (Hypothetical) | - | Expected high efficiency | Langmuir | [18] |
| Aminopyridine Alcohol (Hypothetical) | - | Potentially >95% due to synergy | Langmuir | - |
Conclusion and Future Outlook
Aminopyridine alcohols are not merely a simple combination of two functional groups; they are a highly adaptable platform for scientific innovation. Their true potential lies in the synergistic interplay between the aminopyridine core and the alcohol functionality.
Future research should focus on:
-
Asymmetric Catalysis: The development of chiral aminopyridine alcohols as ligands for enantioselective transformations.
-
Bio-conjugation: Using the alcohol as a handle to attach these molecules to larger biomolecules for targeted drug delivery or diagnostic applications.
-
Smart Materials: Incorporating aminopyridine alcohols into polymers to create materials with stimuli-responsive properties or enhanced metal-binding capabilities.
By leveraging the foundational synthesis protocols and understanding the mechanistic principles outlined in this guide, researchers are well-equipped to unlock the full potential of this versatile and promising class of molecules.
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Discovery and Synthesis of Novel Pyridine Derivatives: A Modern Medicinal Chemistry Perspective
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Primacy of the Pyridine Scaffold
The pyridine ring, a six-membered aromatic heterocycle containing a single nitrogen atom, stands as one of the most pivotal structural motifs in modern medicinal chemistry.[1] Its prevalence is not coincidental; the nitrogen atom imparts unique physicochemical properties, including enhanced water solubility, hydrogen bonding capability, and metabolic stability, which are highly desirable in drug candidates.[1][2] This versatility has led to the incorporation of pyridine scaffolds in a vast array of FDA-approved drugs, treating conditions from cancer and viral infections to hypertension and gastric ulcers.[1][3] Prominent examples include the anti-cancer drug Imatinib, the proton pump inhibitor Esomeprazole, and the calcium channel blocker Amlodipine.[1]
This guide provides an in-depth exploration of contemporary strategies for the discovery of novel pyridine derivatives and the advanced synthetic methodologies required for their construction and functionalization. We will delve into the causality behind experimental choices, present actionable protocols, and offer a forward-looking perspective for professionals in the field.
Part 1: Strategies for the Discovery of Novel Pyridine-Based Bioactive Molecules
The discovery of new pyridine-containing drug candidates is a highly rational process, moving beyond serendipity. Key strategies involve the intelligent modification and replacement of existing molecular frameworks.
Scaffold Hopping: Accessing Novel Chemical Space
Scaffold hopping is a powerful strategy in medicinal chemistry where the core structure (scaffold) of a known active compound is replaced with a different, often isosteric, scaffold to discover new chemotypes with similar biological activity but potentially improved properties or novel intellectual property.[4][5] The pyridine ring is an excellent candidate for this approach. For instance, replacing a phenyl ring with a pyridine can introduce a hydrogen bond acceptor, alter the molecule's dipole moment, and improve metabolic stability by making the ring less susceptible to oxidative metabolism.[5] This strategy has been successfully used to discover novel inhibitors for targets like cyclin-dependent kinase 2 (CDK2).[6]
Bioisosteric Replacement: Fine-Tuning Molecular Properties
Bioisosterism involves substituting atoms or groups within a molecule with others that have similar physical or chemical properties, with the goal of retaining or enhancing biological activity while optimizing other parameters like absorption, distribution, metabolism, and excretion (ADME).[7] The pyridine ring is a classic bioisostere for benzene, thiophene, and other aromatic systems.[8][9]
A notable example is the replacement of pyridine-N-oxide. The 2-difluoromethylpyridine group has been shown to be an effective bioisosteric replacement for pyridine-N-oxide, enhancing the activity of quorum sensing inhibitors.[10] Similarly, a 'C-CN' unit (a benzonitrile) can effectively mimic the hydrogen-bond accepting ability of a pyridine nitrogen, a strategy used to displace "unhappy" water molecules from a binding site and improve binding entropy.[9]
The following workflow illustrates the integration of these discovery strategies with the synthetic chemistry pipeline.
Caption: High-level workflow for pyridine drug discovery.
Part 2: Modern Synthetic Methodologies for Pyridine Derivatives
The synthesis of highly substituted pyridines presents significant challenges due to the electron-deficient nature of the ring, which deactivates it towards electrophilic substitution and can complicate metal-catalyzed reactions.[11][12] Modern organic synthesis has risen to this challenge with a powerful toolkit of reactions.
De Novo Synthesis of the Pyridine Core
While classical methods like the Hantzsch synthesis remain useful, modern strategies offer greater flexibility and functional group tolerance.[13][14] A prominent approach involves the transition-metal-catalyzed cyclization of readily available acyclic precursors.[15] For example, a powerful cascade reaction has been developed that involves the copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoximes, followed by an electrocyclization and aerobic oxidation to furnish highly substituted pyridines under mild conditions.[16]
Another innovative strategy is the iron-catalyzed relay C–H functionalization, which enables the de novo construction of pyridines from simple oximes and alkenes, showcasing high atom and step economy.[17]
C–H Functionalization: The Direct Approach
Direct C–H functionalization has revolutionized the synthesis of complex molecules by avoiding the need for pre-functionalized starting materials.[11][18] This is particularly valuable for pyridines, though the inherent electronics of the ring make regioselectivity a challenge.[18]
-
Ortho-Functionalization: The C2 and C6 positions are the most electronically deficient and are often functionalized via Minisci-type radical reactions or through directed metalation.[12][17]
-
Para-Functionalization: Achieving para-selectivity is more difficult and often requires clever strategies. One approach uses phosphonium reagents to activate the pyridine, allowing for para-selective nucleophilic addition.[19]
-
Meta-Functionalization: The C3 and C5 positions are the most challenging to functionalize directly. Recent breakthroughs involve a redox-neutral dearomatization–rearomatization sequence, where the pyridine is first converted into a nucleophilic intermediate that then reacts selectively at the meta-position.[19]
Cross-Coupling Reactions: Building Molecular Complexity
Palladium and copper-catalyzed cross-coupling reactions are indispensable tools for decorating the pyridine scaffold.
The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a cornerstone of C-C bond formation.[20] However, its application to pyridines can be problematic; the Lewis basic nitrogen can coordinate to and inhibit the palladium catalyst.[21] Furthermore, pyridine-2-boronates are often unstable.[22]
Causality in Protocol Design: To overcome these challenges, specialized ligands that are sterically bulky and electron-rich are employed. These ligands accelerate the reductive elimination step and prevent catalyst deactivation. An alternative strategy replaces the unstable boronic acids with more robust pyridine sulfinates, which has been shown to enable a cross-coupling process of unrivalled scope for 2-substituted pyridines.[22]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Buchwald-Hartwig amination is the palladium-catalyzed coupling of an amine with an aryl halide or sulfonate.[23] It has largely replaced harsher classical methods like the Goldberg reaction for the synthesis of aryl amines due to its milder conditions and broader substrate scope.[23][24] This reaction is critical for installing amine functionalities, which are prevalent in bioactive molecules.
Causality in Protocol Design: The choice of ligand is paramount for a successful Buchwald-Hartwig reaction. First-generation catalysts were limited in scope. The development of bidentate phosphine ligands (e.g., BINAP) and later, sterically hindered, electron-rich monodentate ligands (e.g., XPhos), dramatically expanded the reaction's utility to include less reactive aryl chlorides and a wider range of primary and secondary amines.[23] The base is also a critical parameter; strong, non-nucleophilic bases like sodium tert-butoxide are required to deprotonate the amine and facilitate catalyst turnover.[25]
The Ullmann condensation is a copper-promoted reaction that couples aryl halides with alcohols, amines, or thiols.[26] While it is one of the oldest cross-coupling reactions, it traditionally requires harsh conditions, such as high temperatures and stoichiometric amounts of copper.[26][27] Modern iterations have improved upon this by using soluble copper catalysts with ligands like diamines, allowing for milder reaction conditions, though it is often considered complementary to the more general palladium-catalyzed methods.[26]
Part 3: Experimental Protocols and Data
The following sections provide representative, step-by-step protocols for key synthetic transformations and comparative data to guide experimental design.
Protocol: Suzuki-Miyaura Coupling of a Bromopyridine
This protocol is adapted from a procedure for the synthesis of novel pyridine-based derivatives.[20]
Reaction: Synthesis of N-[2-methyl-5-(phenyl)pyridin-3-yl]acetamide
-
Reagent Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add N-[5-bromo-2-methylpyridin-3-yl]acetamide (1.0 mmol, 229 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium phosphate (K₃PO₄, 3.0 mmol, 636 mg).
-
Solvent and Degassing: Add a solvent mixture of 1,4-dioxane (8 mL) and water (2 mL). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg).
-
Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.
Protocol: Buchwald-Hartwig Amination of a 2-Bromopyridine
This protocol is a generalized procedure based on the amination of 2-bromopyridines with volatile amines.[25][28]
Reaction: Synthesis of N-butylpyridin-2-amine
-
Reagent Preparation: In a sealable pressure tube, add 2-bromopyridine (1.0 mmol, 158 mg), palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg), and a suitable phosphine ligand such as Xantphos (0.04 mmol, 23 mg).
-
Inert Atmosphere: Seal the tube with a rubber septum, and purge with argon or nitrogen.
-
Solvent and Base Addition: Add anhydrous toluene (5 mL) via syringe, followed by sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg).
-
Amine Addition: Add n-butylamine (1.2 mmol, 88 mg) via syringe.
-
Reaction Execution: Securely seal the pressure tube and place it in a preheated oil bath at 100 °C. Stir for 18-24 hours.
-
Workup: Cool the reaction to room temperature. Carefully unseal the tube. Dilute the mixture with diethyl ether (15 mL) and filter through a pad of Celite to remove palladium black and salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to obtain the target aminopyridine.
Data Summary: Comparison of Cross-Coupling Methods
The choice of synthetic method is dictated by the desired bond and the specific substrates involved. The table below provides a high-level comparison to aid in this decision-making process.
| Feature | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Ullmann Condensation |
| Bond Formed | C-C | C-N | C-N, C-O, C-S |
| Typical Catalyst | Palladium (Pd) | Palladium (Pd) | Copper (Cu) |
| Typical Conditions | Mild to moderate (RT - 100 °C) | Mild to moderate (RT - 110 °C) | Often harsh (>150 °C) |
| Substrate Scope | Very broad, but challenges with some pyridines | Very broad for amines and aryl halides | More limited, often requires activated aryl halides |
| Key Advantage | Robust and highly reliable for C-C bonds | Premier method for C-N bond formation | Cost-effective copper catalyst |
| Key Challenge | Catalyst inhibition by pyridine N, boronate instability | Ligand sensitivity, base selection is critical | High temperatures, lower functional group tolerance |
Conclusion and Future Outlook
The pyridine scaffold remains a cornerstone of drug discovery, offering a privileged framework for interacting with biological targets.[2][29] The field is continually advancing, driven by the need for greater synthetic efficiency and access to novel chemical space. The future of pyridine synthesis will undoubtedly focus on expanding the capabilities of C-H functionalization to achieve even more complex and selective transformations under greener conditions.[30] The development of novel catalysts, including those based on earth-abundant metals, will continue to reduce costs and environmental impact.[24] For researchers and drug development professionals, a deep understanding of both the strategic design principles and the practical synthetic methodologies presented in this guide is essential for harnessing the full potential of this remarkable heterocycle in the quest for new and improved medicines.
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An In-depth Technical Guide to (5-Aminopyridin-2-YL)methanol: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of (5-Aminopyridin-2-YL)methanol, a key heterocyclic building block in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, a detailed synthesis protocol, and a discussion of its current and potential applications in the design and discovery of novel therapeutics.
Core Molecular Attributes
This compound is a substituted pyridine derivative that serves as a versatile scaffold in organic synthesis. Its structure incorporates a pyridine ring, an amino group, and a hydroxymethyl group, providing multiple points for chemical modification and interaction with biological targets.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈N₂O | [1] |
| Molecular Weight | 124.14 g/mol | [1] |
| CAS Number | 873651-92-4 | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Typically a solid | [2] |
Synthesis of this compound
The most common and efficient laboratory-scale synthesis of this compound involves the reduction of its corresponding methyl ester, methyl 5-aminopicolinate. This transformation is typically achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent.
Synthesis of the Precursor: Methyl 5-aminopicolinate
The starting material, methyl 5-aminopicolinate, can be synthesized from 5-aminopicolinic acid through esterification. A standard procedure involves reacting the carboxylic acid with methanol in the presence of a catalytic amount of strong acid, such as sulfuric acid, or by using a reagent like thionyl chloride followed by the addition of methanol.[3]
Experimental Protocol: Reduction of Methyl 5-aminopicolinate
This protocol is adapted from a well-established procedure for the synthesis of a structurally similar compound, (2-Amino-pyridin-4-yl)-methanol.[4] The underlying chemical principle of reducing a carboxylate ester to a primary alcohol is directly applicable.
Materials:
-
Methyl 5-aminopicolinate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Distilled water
-
Sodium sulfate (anhydrous)
-
Benzene (for recrystallization)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, a suspension of lithium aluminum hydride (approximately 3 molar equivalents to the ester) in anhydrous THF is prepared under a nitrogen atmosphere.
-
Addition of Ester: A solution of methyl 5-aminopicolinate (1 molar equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath). The rate of addition should be controlled to manage the exothermic reaction.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of water at 0 °C to decompose the excess LiAlH₄. This is a highly exothermic step and should be performed with extreme caution.
-
Workup: The resulting precipitate (aluminum salts) is filtered off and washed thoroughly with THF.
-
Purification: The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by recrystallization from a suitable solvent, such as benzene, to yield this compound as a solid.[4]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Lithium aluminum hydride reacts violently with water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to ensure the safety and efficiency of the reaction.
-
Inert Atmosphere: The use of a nitrogen or argon atmosphere prevents the reaction of LiAlH₄ with atmospheric moisture and oxygen.
-
Controlled Addition and Cooling: The reaction between LiAlH₄ and the ester is highly exothermic. Initial cooling and slow addition of the ester solution prevent the reaction from becoming uncontrollable.
-
Careful Quenching: The quenching of excess LiAlH₄ with water is a hazardous step that generates hydrogen gas. It must be performed slowly and at a low temperature to control the rate of gas evolution and heat generation.
Caption: Applications of this compound in drug discovery.
Conclusion
This compound is a foundational building block in the field of medicinal chemistry. Its straightforward synthesis and the presence of versatile functional groups make it an attractive starting material for the development of novel therapeutic agents. As research into kinase inhibitors and GPCR modulators continues to expand, the demand for such well-characterized and adaptable chemical scaffolds is expected to grow, solidifying the importance of this compound in the drug discovery pipeline.
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Methodological & Application
Application Notes & Protocols for (5-Aminopyridin-2-YL)methanol in Synthetic Chemistry
Abstract: This document provides a comprehensive guide for the effective use of (5-Aminopyridin-2-YL)methanol as a versatile bifunctional building block in synthetic organic chemistry. Intended for researchers, medicinal chemists, and drug development professionals, these notes detail the core reactivity, safety and handling procedures, and step-by-step protocols for key chemical transformations. The protocols are designed to be robust and self-validating, incorporating analytical checkpoints to ensure experimental success. We delve into the causality behind procedural choices, offering insights grounded in established chemical principles to empower researchers to adapt and troubleshoot these methods for their specific synthetic targets.
Introduction: A Versatile Heterocyclic Scaffold
This compound is a valuable heterocyclic intermediate, distinguished by its unique arrangement of three key functional groups: a nucleophilic primary aromatic amine, a primary alcohol, and a pyridine ring. This trifecta of reactivity makes it an exceptionally useful scaffold for introducing the aminopyridine motif into more complex molecules, a feature highly sought after in medicinal chemistry due to the prevalence of this core in biologically active compounds.[1][2] The amino group provides a handle for C-N bond formation, while the hydroxymethyl group allows for esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid. The pyridine nitrogen itself can influence the molecule's physicochemical properties, such as solubility and basicity, and can participate in hydrogen bonding or metal coordination.
Table 1: Physicochemical Properties of this compound [3]
| Property | Value |
| IUPAC Name | (5-amino-2-pyridinyl)methanol |
| CAS Number | 873651-92-4 |
| Molecular Formula | C₆H₈N₂O |
| Molecular Weight | 124.14 g/mol |
| Appearance | Likely a solid at room temperature |
| Hydrogen Bond Donors | 2 (from -NH₂ and -OH) |
| Hydrogen Bond Acceptors | 3 (from pyridine N, amine N, and -OH) |
| Predicted LogP | -0.7 |
Safety, Handling, and Storage
Proper handling of all chemical reagents is paramount for laboratory safety. While specific toxicity data for this compound is limited, it should be handled with the care afforded to analogous aromatic amines and pyridines.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4][5] Avoid contact with skin and eyes.[4]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[4]
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support.[4][6]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]
-
Core Reactivity and Strategic Application
The utility of this compound stems from the differential reactivity of its amino and hydroxyl groups. The primary aromatic amine is a potent nucleophile, readily participating in reactions like acylation and palladium-catalyzed cross-coupling. The primary alcohol is less nucleophilic but can be readily derivatized through esterification or etherification under appropriate conditions. This differential reactivity allows for selective, stepwise functionalization, a key strategy in multi-step synthesis.
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The Versatile Scaffold: Application Notes for (5-Aminopyridin-2-YL)methanol in Organic Synthesis
Introduction: Unveiling the Potential of a Privileged Heterocycle
In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. (5-Aminopyridin-2-YL)methanol, a bifunctional pyridine derivative, has emerged as a highly valuable scaffold. Its unique arrangement of a nucleophilic amino group and a versatile hydroxymethyl group on a pyridine core offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the reactivity and synthetic utility of this compound, offering detailed protocols and mechanistic insights for its application in the synthesis of high-value compounds, particularly in the realm of drug discovery.
The inherent electronic properties of the pyridine ring, coupled with the distinct reactivity of the amino and hydroxymethyl substituents, allow for chemoselective modifications, making it a powerful tool for generating molecular diversity. This document will serve as a comprehensive resource for researchers and professionals in organic synthesis and drug development, elucidating the key reactions and strategic considerations for employing this versatile building block.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O | [1] |
| Molecular Weight | 124.14 g/mol | [1] |
| CAS Number | 873651-92-4 | [1] |
| Appearance | Solid (Typical) | Commercially available from various suppliers.[2] |
| Solubility | Soluble in polar organic solvents such as DMSO, methanol, and DMF. | General chemical knowledge. |
Strategic Considerations for Reactivity and Chemoselectivity
The synthetic utility of this compound is defined by the interplay of its three key functional components: the pyridine nitrogen, the C5-amino group, and the C2-hydroxymethyl group. Understanding their relative reactivity is crucial for designing selective transformations.
Caption: Reactivity landscape of this compound.
Generally, the amino group is the most nucleophilic site, making it the primary target for acylation and alkylation under standard conditions. However, the hydroxymethyl group can also participate in these reactions, necessitating careful control of reaction conditions or the use of protecting groups for achieving high chemoselectivity.
Core Synthetic Transformations: Protocols and Mechanistic Insights
N-Acylation: Synthesis of Amide Derivatives
The acylation of the C5-amino group is a fundamental transformation for introducing diverse functionalities and is a key step in the synthesis of many pharmaceutical agents.
Protocol 1: N-Acylation with Acetic Anhydride
This protocol describes a straightforward method for the acetylation of the amino group.
-
Materials:
-
This compound (1.0 eq)
-
Acetic anhydride (1.1 - 1.5 eq)
-
Pyridine or Triethylamine (as base and solvent, or co-solvent with DCM)
-
Dichloromethane (DCM, optional solvent)
-
-
Procedure:
-
Dissolve this compound in pyridine or a mixture of DCM and triethylamine at 0 °C under a nitrogen atmosphere.
-
Slowly add acetic anhydride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N-(6-(hydroxymethyl)pyridin-3-yl)acetamide.
-
Causality and Mechanistic Insight: The amino group, being more nucleophilic than the hydroxyl group, preferentially attacks the carbonyl carbon of the acetic anhydride. The basic conditions neutralize the acetic acid byproduct, driving the reaction to completion. The use of an excess of the acylating agent can lead to O-acylation as a side reaction, which can be minimized by controlling the stoichiometry and reaction temperature.
O-Alkylation: Williamson Ether Synthesis
The hydroxymethyl group can be readily converted to an ether linkage, providing a route to a wide range of derivatives.
Protocol 2: O-Alkylation with an Alkyl Halide
This protocol outlines the Williamson ether synthesis for the preparation of ether derivatives.
-
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Alkyl halide (e.g., benzyl bromide, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
-
Procedure:
-
To a stirred suspension of NaH in anhydrous THF at 0 °C, add a solution of this compound in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Causality and Mechanistic Insight: The strong base, NaH, deprotonates the more acidic hydroxyl group to form a sodium alkoxide. This alkoxide then acts as a nucleophile in an S(_N)2 reaction with the alkyl halide.[3][4] The less acidic amino group is generally not deprotonated under these conditions, ensuring chemoselective O-alkylation. For less reactive alkyl halides, heating the reaction mixture may be necessary.
Palladium-Catalyzed Cross-Coupling Reactions
To utilize this compound in cross-coupling reactions, it first needs to be functionalized with a suitable leaving group, typically a halide. This can be achieved through standard halogenation reactions on the pyridine ring, followed by protection of the amino and/or hydroxyl groups if necessary.
Conceptual Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Protocol 3: Suzuki-Miyaura Coupling of a Halogenated Derivative (Illustrative)
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a hypothetical 5-amino-3-bromo-2-(hydroxymethyl)pyridine.
-
Materials:
-
5-Amino-3-bromo-2-(hydroxymethyl)pyridine (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Pd(PPh₃)₄ or other suitable Pd catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, DME, or toluene)
-
-
Procedure:
-
To a reaction vessel, add the bromopyridine derivative, arylboronic acid, palladium catalyst, and base.
-
Degas the mixture by bubbling nitrogen or argon through the solvent for 15-20 minutes.
-
Add the degassed solvent to the reaction vessel.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Causality and Mechanistic Insight: The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds.[5][6] The palladium catalyst undergoes oxidative addition to the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the active Pd(0) species. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be substrate-dependent.
Application in Medicinal Chemistry: A Key Building Block for Kinase Inhibitors
The 2-aminopyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors, where the amino group and the pyridine nitrogen form key hydrogen bonds with the kinase hinge region. This compound and its derivatives are therefore highly sought-after building blocks in the synthesis of such targeted therapies.
A prominent example is the structure of AMG 458 , a potent and selective c-Met inhibitor.[7][8][9][10][11] The core of AMG 458 features a substituted aminopyridine moiety that could be retrosynthetically derived from a this compound framework.
Caption: Retrosynthetic connection of AMG 458 to this compound.
The synthesis of AMG 458 involves the coupling of a pyrazole carboxylic acid with a 5-substituted-2-aminopyridine.[7] While the exact reported synthesis may use a different starting material, the utility of this compound as a precursor to the required aminopyridine intermediate is conceptually straightforward, involving transformations such as O-arylation followed by oxidation of the hydroxymethyl group or direct coupling reactions.
Another area of relevance is in the development of Cyclin-Dependent Kinase (CDK) inhibitors. For instance, AT7519 is a multi-CDK inhibitor with an aminopyrazole core, which is structurally analogous to the aminopyridine core.[12] The extensive research into aminopyrazole-based inhibitors highlights the importance of this class of compounds and suggests the potential for developing novel aminopyridine-based CDK inhibitors derived from this compound.
Conclusion
This compound is a building block of significant strategic value in organic synthesis. Its bifunctional nature, coupled with the electronic characteristics of the pyridine ring, provides a versatile platform for the synthesis of a wide range of complex molecules. The protocols and insights provided in this guide demonstrate its utility in key synthetic transformations, including N-acylation, O-alkylation, and as a precursor for cross-coupling reactions. Its relevance as a core scaffold in the design of kinase inhibitors underscores its importance for professionals in drug discovery and development. By understanding and leveraging the chemoselective reactivity of this molecule, researchers can efficiently access novel chemical matter with significant potential for therapeutic applications.
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Sahoo, J. et al. Selective N‐acylation of amino alcohols using 2,2′‐bipyridyl‐6‐yl carboxylate and cesium fluoride in DMF. ResearchGate. Available at: [Link] (Accessed: January 2, 2026).
-
Liu, L. et al. Discovery of a potent, selective, and orally bioavailable c-Met inhibitor: 1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458). J Med Chem. 51 , 3688-91 (2008). Available at: [Link] (Accessed: January 2, 2026).
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Jedinák, L., Zátopková, R. & Cankař, P. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. J. Org. Chem. 82 , 123-134 (2017). Available at: [Link] (Accessed: January 2, 2026).
-
Wyatt, P. G. et al. Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. J Med Chem. 51 , 4986-99 (2008). Available at: [Link] (Accessed: January 2, 2026).
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SELECTIVE N-ACYLATION OF AMINO ALCOHOLS. European Patent Office. Available at: [Link] (Accessed: January 2, 2026).
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Santo, L. et al. AT7519, a novel small molecule multi-cyclin dependent kinase inhibitor, induces apoptosis in multiple myeloma via GSK-3β activation and RNA polymerase II inhibition. Leukemia. 23 , 1158-67 (2009). Available at: [Link] (Accessed: January 2, 2026).
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This compound. PubChem. Available at: [Link] (Accessed: January 2, 2026).
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Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. PubMed Central. Available at: [Link] (Accessed: January 2, 2026).
-
Selective Acylation of Alcohols in the Presence of Phenols. ResearchGate. Available at: [Link] (Accessed: January 2, 2026).
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ChemInform Abstract: Efficient and Chemoselective Alkylation of Amines/Amino Acids Using Alcohols as Alkylating Reagents under Mild Conditions. ResearchGate. Available at: [Link] (Accessed: January 2, 2026).
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Pd-Catalyzed Chemoselective O‑Benzylation of Ambident 2‑Quinolinone Nucleophiles. National Institutes of Health. Available at: [Link] (Accessed: January 2, 2026).
-
Discovery of a Potent, Selective, and Orally Bioavailable c-Met Inhibitor: 1-(2-Hydroxy-2-methylpropyl)- N -(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1 H -pyrazole-4-carboxamide (AMG 458). ResearchGate. Available at: [Link] (Accessed: January 2, 2026).
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Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][7]naphthyrin-5(6H)-one. PubMed Central. Available at: [Link] (Accessed: January 2, 2026).
-
Identification of N -(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1 H -pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design. ResearchGate. Available at: [Link] (Accessed: January 2, 2026).
-
This compound|CAS 873651-92-4. Rlavie. Available at: [Link] (Accessed: January 2, 2026).
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-
Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe 3 O 4 @SiO 2 @vanillin@thioglycolic acid nano-catalyst. ResearchGate. Available at: [Link] (Accessed: January 2, 2026).
-
AT7519 treatment induces apoptosis of MM cells in a time-dependent... ResearchGate. Available at: [Link] (Accessed: January 2, 2026).
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Convenient and Selective Acetylations of Phenols, Amines and Alcohols. Scilit. Available at: [Link] (Accessed: January 2, 2026).
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Williamson Ether Synthesis. Chemistry Steps. Available at: [Link] (Accessed: January 2, 2026).
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Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. Available at: [Link] (Accessed: January 2, 2026).
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The Versatile Scaffold: (5-Aminopyridin-2-YL)methanol in Modern Medicinal Chemistry
Introduction: The Strategic Importance of the Aminopyridine Moiety
In the landscape of contemporary drug discovery, the pyridine ring stands as a cornerstone heterocyclic scaffold, present in over 7,000 existing pharmaceutical compounds.[1] Its derivatives, particularly aminopyridines, are prized for their ability to engage in a wide array of biological interactions, serving as crucial pharmacophores in the development of novel therapeutics.[2] Aminopyridines are monoamino or diamino derivatives of pyridine that are extensively used in medicinal chemistry due to their unique structural properties that allow for interaction with various enzymes and receptors.[2] This versatility has led to their successful application in treatments for a broad spectrum of conditions, including bacterial and fungal infections, inflammation, viral diseases, and cancer.[2]
(5-Aminopyridin-2-YL)methanol, in particular, emerges as a strategically significant building block. Its bifunctional nature, featuring a nucleophilic amino group at the 5-position and a versatile hydroxymethyl group at the 2-position, offers medicinal chemists a powerful tool for molecular elaboration. The amino group provides a key site for forming hydrogen bonds and can be readily modified to introduce diverse substituents, while the hydroxymethyl group can be oxidized or used in coupling reactions to extend the molecular framework. This unique arrangement allows for the precise tuning of a molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.
This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, offering detailed insights into its use as a synthetic intermediate and providing robust protocols for its derivatization.
Core Applications in Drug Discovery
The this compound scaffold has been instrumental in the development of novel therapeutic agents across different disease areas. Its utility is particularly notable in the synthesis of kinase inhibitors and antimalarial agents.
A Key Building Block for Kinase Inhibitors
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer.[3] The aminopyridine scaffold is a well-established "hinge-binder" in kinase inhibitors, forming crucial hydrogen bonds with the backbone of the ATP-binding site.[4]
While direct examples of this compound in approved kinase inhibitors are not yet prevalent, its structural motifs are highly relevant. For instance, the development of potent and selective p38α MAP kinase inhibitors has utilized an aminopyridine N-oxide scaffold, where the amino group is essential for activity.[2] Structure-activity relationship (SAR) studies of various aminopyridine-based kinase inhibitors reveal that modifications at positions analogous to the 5-amino and 2-hydroxymethyl groups of our title compound are critical for achieving potency and selectivity.[4][5]
The 5-amino group can be functionalized to interact with solvent-exposed regions of the kinase, enhancing selectivity, while the 2-hydroxymethyl group can be used as a handle to introduce moieties that target adjacent pockets in the ATP-binding site.
Logical Workflow for Kinase Inhibitor Synthesis
The general strategy for incorporating the this compound scaffold into a kinase inhibitor library is outlined below.
Caption: Synthetic workflow for kinase inhibitor library generation.
Intermediate in the Synthesis of Novel Antimalarial Agents
Malaria remains a significant global health challenge, and the emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new therapeutics. A recent patent highlights the use of this compound as a key intermediate in the synthesis of novel aminopyridinemethanol compounds with potential antimalarial activity.[]
In the disclosed synthesis, the 5-amino group of this compound is diazotized and subsequently converted to a bromide. This 5-bromo-2-(hydroxymethyl)pyridine then serves as a versatile intermediate for further elaboration, demonstrating the utility of the original scaffold in accessing a range of substituted pyridines for biological screening.
Experimental Protocols
The following protocols are representative of the synthetic transformations that can be performed using this compound. These are intended as a guide and may require optimization based on specific substrates and laboratory conditions.
Protocol 1: Synthesis of [5-(Aryl)-pyridin-2-yl]-methanol via Suzuki Coupling
This protocol describes a general method for the functionalization of the 5-amino group via a two-step process involving bromination followed by a Suzuki coupling reaction.
Step 1: Synthesis of (5-Bromo-pyridin-2-yl)-methanol
This step is adapted from the procedure described in patent EP3704093A1.[]
-
Reaction Setup: In a well-ventilated fume hood, dissolve this compound (1.0 eq) in an aqueous solution of hydrobromic acid (48%).
-
Diazotization: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the reaction mixture at this temperature for 1 hour.
-
Bromination: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in aqueous hydrobromic acid. Add the diazonium salt solution prepared in the previous step to the copper(I) bromide solution at a rate that maintains the reaction temperature below 10 °C.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Quench the reaction by carefully adding an aqueous solution of sodium bicarbonate until the pH is neutral.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford (5-Bromo-pyridin-2-yl)-methanol.
Step 2: Suzuki Coupling with an Arylboronic Acid
-
Reaction Setup: To a solution of (5-Bromo-pyridin-2-yl)-methanol (1.0 eq) in a suitable solvent such as 1,4-dioxane or toluene, add the desired arylboronic acid (1.2 eq) and a base such as potassium carbonate or cesium carbonate (2.0 eq).
-
Catalyst Addition: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and filter through a pad of celite. Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield the desired [5-(Aryl)-pyridin-2-yl]-methanol.
Data Summary Table: Representative Yields for Suzuki Coupling
| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 91 |
| 3-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 82 |
Protocol 2: Oxidation of the Hydroxymethyl Group to an Aldehyde
This protocol outlines the selective oxidation of the primary alcohol to an aldehyde, a versatile functional group for further modifications.
-
Reaction Setup: Dissolve (5-Amino-pyridin-2-yl)methanol (1.0 eq) in a suitable solvent, such as dichloromethane (DCM) or chloroform.
-
Oxidant Addition: Add an oxidizing agent such as manganese dioxide (MnO₂, 5.0 eq) or Dess-Martin periodinane (DMP, 1.5 eq) in portions to the solution at room temperature.
-
Reaction: Stir the reaction mixture vigorously at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the oxidant. Wash the celite pad with additional solvent. Concentrate the filtrate under reduced pressure. The crude 5-Amino-pyridine-2-carbaldehyde can be used in the next step without further purification or can be purified by column chromatography if necessary.
Visualization of Synthetic Transformations
Caption: Key synthetic transformations of this compound.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic placement of amino and hydroxymethyl groups provides a platform for the synthesis of diverse and complex molecules with significant therapeutic potential. The applications in the development of kinase inhibitors and antimalarial agents highlighted in this guide underscore its importance in addressing critical unmet medical needs. As drug discovery continues to evolve, the demand for such strategically functionalized scaffolds will undoubtedly grow, paving the way for the development of the next generation of targeted therapies.
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Khalid, T., Malik, A., Rasool, N., Kanwal, A., Nawaz, H., & Almas, I. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances. [Link]
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Rodriguez-Granillo, A., et al. (2020). Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. Scientific Reports, 10(1), 52. [Link]
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Lumeras, W., et al. (2009). Design, synthesis, and structure-activity relationships of aminopyridine N-oxides, a novel scaffold for the potent and selective inhibition of p38 mitogen activated protein kinase. Journal of Medicinal Chemistry, 52(17), 5531-5545. [Link]
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Abdel-Wahab, B. F., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. [Link]
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Singh, S., et al. (2021). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ChemistrySelect. [Link]
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ResearchGate. (n.d.). Design and evaluation of 3-aminopyrazolopyridinone kinase inhibitors inspired by the natural product indirubin. [Link]
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Application Notes & Protocols: Leveraging (5-Aminopyridin-2-YL)methanol for Modern Pharmacophore Design
An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of (5-Aminopyridin-2-YL)methanol in the generation of novel pharmacophores.
Abstract
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. This compound has emerged as a highly versatile and valuable scaffold, embodying key features that are instrumental in the design of potent and selective pharmacophores. This document serves as a comprehensive guide, detailing the chemical rationale, strategic applications, and detailed synthetic protocols for incorporating this powerful building block into drug discovery campaigns. We will explore the inherent pharmacophoric properties of the aminopyridine core, its role as a bioisosteric replacement, and its utility in generating focused compound libraries, with a particular emphasis on the synthesis of kinase inhibitors.
The Strategic Value of this compound in Medicinal Chemistry
This compound is a bifunctional molecule that provides an excellent starting point for chemical exploration.[1][2] Its structure is deceptively simple, yet it contains a rich combination of features essential for molecular recognition by biological targets.[3][4] The 2-aminopyridine moiety is a "privileged" scaffold found in numerous FDA-approved drugs and clinical candidates, recognized for its ability to engage in specific, high-affinity interactions with a wide range of protein targets.[3][5]
The molecule's power lies in its distinct functional domains:
-
The 5-Amino Group: Acts as a potent hydrogen bond donor and a key nucleophilic handle for synthetic elaboration.
-
The Pyridine Nitrogen: Functions as a hydrogen bond acceptor, influencing the molecule's electronics and solubility.
-
The 2-Hydroxymethyl Group: Provides an additional hydrogen bonding site and a reactive point for introducing further diversity, thereby enabling fine-tuning of pharmacokinetic properties.[6]
This unique arrangement of functional groups allows this compound to serve as a versatile anchor for building complex molecules with tailored biological activities.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 873651-92-4 | [1] |
| Molecular Formula | C₆H₈N₂O | [1] |
| Molecular Weight | 124.14 g/mol | [1] |
| Hydrogen Bond Donors | 2 (from -NH₂ and -OH) | [7] |
| Hydrogen Bond Acceptors | 3 (from pyridine N, -NH₂, and -OH) | [7] |
| LogP | -0.7 (Predicted) | [1] |
| Topological Polar Surface Area (TPSA) | 59.1 Ų | [1] |
The Aminopyridine Core: A Blueprint for Pharmacophore Features
A pharmacophore is defined as the essential ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target.[8] The this compound scaffold inherently presents a well-defined pharmacophore that is particularly effective for targeting ATP-binding sites in kinases.
The key pharmacophoric features include:
-
Hydrogen Bond Donor (HBD): The exocyclic amino group.
-
Hydrogen Bond Acceptor (HBA): The endocyclic pyridine nitrogen.
-
Aromatic/Hydrophobic Region: The pyridine ring itself.
-
Additional HBD/HBA: The hydroxymethyl group, which can also act as a vector for synthetic diversification.
These features allow the aminopyridine core to mimic the adenine hinge-binding motif of ATP, making it a powerful starting point for designing competitive inhibitors.[9][10]
Caption: Binding model of an aminopyridine scaffold in a kinase active site.
Experimental Protocols: Synthetic Elaboration
The true utility of this compound is realized through its synthetic tractability. Below are two foundational, field-proven protocols for its derivatization.
Protocol 1: Amide Bond Formation via Acylation of the 5-Amino Group
Principle: This protocol demonstrates the straightforward acylation of the nucleophilic 5-amino group with an acyl chloride. This reaction is a cornerstone of medicinal chemistry, allowing for the linkage of the aminopyridine core to a vast array of chemical fragments (R-groups) to probe structure-activity relationships (SAR).
Self-Validation: The reaction progress can be easily monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the consumption of the starting material and the appearance of a new, less polar product spot. Successful formation is confirmed by mass spectrometry (verifying the expected molecular weight) and NMR spectroscopy.
Materials & Reagents:
| Reagent | Supplier | Grade | Quantity |
| This compound | Commercially Available | >95% | 1.0 eq |
| Acyl Chloride (e.g., Benzoyl Chloride) | Commercially Available | Reagent | 1.1 eq |
| Triethylamine (TEA) or DIPEA | Commercially Available | Anhydrous | 1.5 eq |
| Dichloromethane (DCM) | Commercially Available | Anhydrous | ~0.1 M |
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DCM.
-
Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature. The base acts as an acid scavenger for the HCl generated during the reaction.
-
Acylation: Slowly add the acyl chloride (1.1 eq) dropwise to the stirring solution at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture, concentrate the filtrate under reduced pressure, and purify the resulting crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure amide.
Protocol 2: O-Alkylation of the Hydroxymethyl Group via Williamson Ether Synthesis
Principle: This protocol utilizes the hydroxymethyl group as a nucleophile to displace a leaving group (e.g., a halide) from an alkylating agent. This allows for the introduction of diverse alkyl or aryl-alkyl chains, which can be used to modulate solubility, cell permeability, and interactions with solvent-exposed regions of a target protein.
Self-Validation: The reaction requires a strong base to deprotonate the alcohol, and its successful addition can be visually monitored if a colored deprotonating agent is used. Progress is tracked via TLC/LC-MS. The final product will have a distinct mass and NMR spectrum corresponding to the addition of the new R-group.
Materials & Reagents:
| Reagent | Supplier | Grade | Quantity |
| This compound | Commercially Available | >95% | 1.0 eq |
| Sodium Hydride (NaH), 60% in mineral oil | Commercially Available | Reagent | 1.2 eq |
| Alkyl Halide (e.g., Benzyl Bromide) | Commercially Available | Reagent | 1.1 eq |
| Tetrahydrofuran (THF) or DMF | Commercially Available | Anhydrous | ~0.1 M |
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq).
-
Solvent Addition: Carefully add anhydrous THF via syringe.
-
Deprotonation: In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF. Add this solution dropwise to the NaH suspension at 0 °C. Stir for 30-60 minutes at this temperature; hydrogen gas evolution should be observed.
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight, or until TLC/LC-MS shows completion.
-
Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of water or saturated aqueous ammonium chloride (NH₄Cl) to destroy any excess NaH.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter, concentrate under reduced pressure, and purify the crude residue by flash column chromatography to yield the desired ether product.
Advanced Strategy: Parallel Synthesis for Library Generation
This compound is an ideal starting scaffold for parallel synthesis, a technique used to rapidly generate a library of related compounds for screening. By reacting the core molecule with an array of different building blocks (e.g., diverse acyl chlorides in Protocol 1), a focused library can be created to efficiently explore the SAR of a target. [11]
Caption: Workflow for parallel synthesis starting from the core scaffold.
Conclusion and Future Perspectives
This compound is more than just a chemical reagent; it is a strategic tool for rational drug design. Its inherent pharmacophoric features, combined with its synthetic versatility, provide an efficient pathway to novel chemical entities with therapeutic potential. The protocols described herein offer a robust foundation for researchers to begin exploring the vast chemical space accessible from this scaffold.
Future applications will likely see this and similar aminopyridine building blocks incorporated into more complex therapeutic modalities, including targeted protein degraders (PROTACs), covalent inhibitors, and antibody-drug conjugates (ADCs), further cementing the role of the aminopyridine scaffold as a cornerstone of modern medicinal chemistry.
References
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Sharma, S., Bagchi, B., Mukhopadhyay, S., & Bothra, A. K. (n.d.). 2D QSAR Studies of Several Potent Aminopyridine, Anilinopyrimidine and Pyridine Carboxamide-based JNK Inhibitors. PMC. [Link]
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Sharma, M. C., & Smita, S. (2015). Comparative Pharmacophore Modeling and QSAR Studies for Structural Requirements of some Substituted 2-Aminopyridine Derivatives as Inhibitors of Nitric Oxide Synthases. PubMed. [Link]
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(n.d.). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]
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Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 58(3), 343-382. [Link]
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(n.d.). 2-aminopyridine – a classic and trendy pharmacophore | Request PDF. ResearchGate. [Link]
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(n.d.). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors | Request PDF. ResearchGate. [Link]
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Kim, H. R., et al. (2020). Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. Journal of Medicinal Chemistry, 63(22), 13846-13861. [Link]
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(n.d.). Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors. National Institutes of Health. [Link]
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De Luca, L. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. PMC. [Link]
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Reaction conditions for derivatizing (5-Aminopyridin-2-YL)methanol
An Application Guide for the Synthetic Derivatization of (5-Aminopyridin-2-YL)methanol
Abstract
This compound is a versatile bifunctional building block crucial in medicinal chemistry and drug development.[1][2][3] Its structure, featuring a nucleophilic aromatic amine and a primary alcohol, offers two distinct points for chemical modification. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this scaffold. We will explore reaction conditions that favor chemoselective modification at either the amino or the hydroxyl group, covering key transformations such as N-acylation, N-alkylation, sulfonylation, and palladium-catalyzed cross-coupling reactions, as well as O-alkylation and oxidation. This document emphasizes the rationale behind protocol choices, offers detailed experimental procedures, and presents troubleshooting insights to enable successful synthesis of diverse compound libraries.
Introduction: The Strategic Value of this compound
The pyridine core is a privileged scaffold in pharmaceutical sciences, present in numerous approved drugs.[1][3] this compound combines this heterocycle with two of the most synthetically valuable functional groups: an amino group and a hydroxymethyl group.[2] This unique arrangement allows for the generation of extensive and diverse molecular architectures. The amino group serves as a handle for introducing amides, sulfonamides, and complex aryl or alkyl substituents, while the alcohol can be transformed into ethers, esters, aldehydes, or carboxylic acids, providing further points for diversification or for modulating physicochemical properties.[4]
The primary challenge and opportunity in derivatizing this molecule lies in controlling the chemoselectivity. The relative reactivity of the amino and hydroxyl groups can be modulated by carefully selecting reagents, catalysts, solvents, and protecting group strategies. This guide will dissect these approaches to provide a clear framework for targeted synthesis.
Chemoselective Derivatization Strategy
The choice of which functional group to modify first is the cornerstone of any synthetic plan involving this compound. The aromatic amino group is generally more nucleophilic than the primary alcohol, particularly under basic or neutral conditions. Therefore, reactions with electrophiles like acyl chlorides or alkyl halides will preferentially occur at the nitrogen atom. Conversely, to target the hydroxyl group, it is often necessary to first protect the more reactive amino group.
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The Strategic Application of (5-Aminopyridin-2-YL)methanol in Multicomponent Reactions: A Guide for Advanced Synthesis
For Immediate Application in Pharmaceutical and Materials Science Research
The quest for molecular diversity and complexity in chemical synthesis has positioned multicomponent reactions (MCRs) as an indispensable tool for the modern chemist.[1][2] These one-pot reactions, where three or more reactants combine to form a single product, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of compound libraries.[3][4] Within this powerful synthetic paradigm, the selection of appropriate building blocks is paramount. This application note details the strategic use of (5-Aminopyridin-2-YL)methanol, a versatile bifunctional reagent, in the design and execution of novel MCRs for the synthesis of complex heterocyclic scaffolds of significant interest in drug discovery and materials science.[5]
The Privileged Pyridine Scaffold in Medicinal Chemistry
Nitrogen-containing heterocycles are foundational motifs in a vast number of pharmaceuticals and biologically active compounds.[6] Among these, the 2-aminopyridine framework is a recurring feature in molecules exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[3][7] The strategic incorporation of this scaffold through MCRs provides a direct and efficient route to novel chemical entities with therapeutic potential.[8][9]
This compound: A Bifunctional Linchpin for MCRs
This compound presents a unique combination of reactive functional groups: a nucleophilic aromatic amine and a primary alcohol. This dual reactivity allows it to participate in a variety of MCRs, acting as a linchpin to connect multiple components and introduce key structural features into the final product. The presence of both an amino group and a hydroxymethyl group on the pyridine ring opens avenues for post-MCR modifications, further expanding the accessible chemical space.[10]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C6H8N2O | [11] |
| Molecular Weight | 124.14 g/mol | [11][12] |
| IUPAC Name | (5-amino-2-pyridinyl)methanol | [11] |
| CAS Number | 873651-92-4 | [11][12] |
Application in Isocyanide-Based Multicomponent Reactions
Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are cornerstones of combinatorial chemistry due to their remarkable ability to generate complex, peptide-like scaffolds from simple starting materials.[13][14] this compound is an ideal amine component for these transformations.
The Ugi Four-Component Reaction (Ugi-4CR)
The Ugi reaction is a powerful tool for the synthesis of α-acetamidoamides, which are valuable peptidomimetics.[14][15] In a typical Ugi-4CR, an aldehyde, an amine, a carboxylic acid, and an isocyanide react in a concerted fashion.
Reaction Scheme:
Caption: Generalized Ugi-4CR Workflow.
Mechanism Insight: The reaction is initiated by the formation of an imine from the aldehyde and the amino group of this compound. This is followed by the nucleophilic attack of the isocyanide and subsequent addition of the carboxylate, culminating in a Mumm rearrangement to yield the final bis-amide product.[14] The entire sequence is typically exothermic and proceeds rapidly.[14]
Experimental Protocol: Synthesis of a Novel Ugi Adduct
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve the aldehyde (1.0 mmol) and this compound (1.0 mmol) in a suitable polar aprotic solvent such as methanol or DMF (5 mL).
-
Addition of Carboxylic Acid: Add the carboxylic acid (1.0 mmol) to the solution and stir for 10-15 minutes at room temperature to facilitate imine formation.
-
Isocyanide Addition: Carefully add the isocyanide (1.0 mmol) to the reaction mixture. The reaction is often exothermic, and cooling may be necessary.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
The Passerini Three-Component Reaction (Passerini-3CR)
The Passerini reaction, one of the first MCRs discovered, combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[13][16] While the amine functionality of this compound does not directly participate in the core Passerini reaction, the molecule can be utilized in sequential or pseudo-multicomponent reactions where the initial Passerini product is further functionalized.[17][18]
Conceptual Workflow:
Caption: Sequential Passerini Reaction Concept.
Synthesis of Fused Heterocyclic Systems
The bifunctional nature of this compound makes it an excellent substrate for MCRs designed to construct fused heterocyclic systems, such as imidazo[1,2-a]pyridines.[19] These scaffolds are prevalent in medicinally active compounds.[20]
Groebke-Blackburn-Bienaymé Three-Component Reaction (GBB-3CR)
This reaction involves the condensation of an aminopyridine, an aldehyde, and an isocyanide to afford imidazo[1,2-a]pyridines.[2]
Mechanism Overview: The reaction proceeds via the formation of an iminium ion from the aminopyridine and the aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with the iminium species, followed by tautomerization to yield the aromatic imidazo[1,2-a]pyridine core.
Illustrative Protocol: GBB-3CR for Imidazo[1,2-a]pyridine Synthesis
-
Reaction Setup: Combine this compound (1.0 mmol), the aldehyde (1.0 mmol), and a catalytic amount of a Lewis acid (e.g., Sc(OTf)3, 10 mol%) in a suitable solvent like methanol or dichloromethane in a sealed reaction vessel.
-
Isocyanide Addition: Add the isocyanide (1.1 mmol) to the mixture.
-
Heating: Heat the reaction mixture, for instance, under microwave irradiation at 120°C, until the starting materials are consumed (as monitored by TLC).[2]
-
Isolation: After cooling, the reaction mixture is concentrated, and the residue is purified by flash chromatography to yield the desired imidazo[1,2-a]pyridine derivative.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for the construction of complex, nitrogen-containing heterocycles via multicomponent reactions. Its dual functionality allows for its participation in a range of powerful transformations, including the Ugi and Groebke-Blackburn-Bienaymé reactions. The resulting products, bearing the privileged 2-aminopyridine scaffold, are of significant interest for applications in drug discovery and materials science. Further exploration of this reagent in novel MCRs, including those involving metal catalysis or enzymatic transformations, holds immense promise for the continued development of efficient and sustainable synthetic methodologies.
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ResearchGate. Four-component synthesis of 2-aminopyridines. [Link]. Accessed January 2, 2026.
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Preprints.org. A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. [Link]. Accessed January 2, 2026.
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Wikipedia. Passerini reaction. [Link]. Accessed January 2, 2026.
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chemeurope.com. Passerini reaction. [Link]. Accessed January 2, 2026.
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Refubium. Ugi-type reactions with 2-aminopyridine and siloxycyclopropanes – syntheses of masked δ-amino acids 5. [Link]. Accessed January 2, 2026.
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Application Notes and Protocols for Catalytic Reactions Involving Aminopyridine Methanols
Introduction: The Versatility of Aminopyridine Methanols in Modern Catalysis
Aminopyridine methanols represent a class of privileged ligands in homogeneous catalysis. Their unique structural framework, featuring a pyridine nitrogen, an amino group, and a hydroxyl moiety, allows them to act as versatile N,O-bidentate or even N,N,O-tridentate ligands. This architecture enables the formation of stable chelate complexes with a wide array of transition metals, including ruthenium, iridium, palladium, and copper. The resulting metal complexes have demonstrated remarkable efficacy in a variety of catalytic transformations, from asymmetric synthesis to cross-coupling reactions.
The power of aminopyridine methanol ligands lies in their modularity. The stereocenter at the methanol-bearing carbon allows for the straightforward synthesis of chiral ligands, which are instrumental in asymmetric catalysis for the production of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry.[1][2] Furthermore, the pyridine ring and the amino group can be readily functionalized, allowing for the fine-tuning of steric and electronic properties to optimize catalyst performance for specific applications.
This guide provides an in-depth exploration of key catalytic reactions where aminopyridine methanols and their derivatives serve as essential ligands. We will delve into the mechanistic underpinnings of these transformations, offer detailed, field-proven experimental protocols, and present data to guide researchers, scientists, and drug development professionals in harnessing the full potential of these powerful catalytic tools.
Application 1: Asymmetric Transfer Hydrogenation of Prochiral Ketones
Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the synthesis of chiral alcohols, which are valuable building blocks in medicinal chemistry.[3] Ruthenium complexes bearing chiral amino alcohol ligands, including aminopyridine methanols, are highly effective catalysts for this transformation, typically utilizing isopropyl alcohol as both the solvent and the hydrogen source.[4]
Scientific Rationale and Mechanistic Insights
The catalytic cycle of Ru-catalyzed ATH is generally believed to proceed through a metal-ligand bifunctional mechanism.[4] The process begins with the in situ formation of the active catalyst, a ruthenium hydride species, from a ruthenium precursor, the chiral ligand, and a base. The prochiral ketone coordinates to the ruthenium center, and the hydride is then transferred to the carbonyl carbon. The chirality of the ligand environment dictates the facial selectivity of this hydride transfer, leading to the preferential formation of one enantiomer of the alcohol product. The rigidity of the ligand backbone, such as that found in cyclic aminopyridine methanols, is often crucial for achieving high levels of enantioselectivity.[3]
Visualizing the Catalytic Cycle
Caption: Simplified catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.
Experimental Protocol: Ru-Catalyzed ATH of Acetophenone
This protocol describes a general procedure for the asymmetric transfer hydrogenation of acetophenone using an in situ prepared catalyst from [RuCl₂(p-cymene)]₂ and a chiral aminopyridine methanol ligand.
Materials:
-
[RuCl₂(p-cymene)]₂ (Ruthenium precursor)
-
Chiral aminopyridine methanol ligand (e.g., (S)-(-)-α,α-diphenyl-2-pyridinemethanol)
-
Acetophenone (Substrate)
-
Anhydrous Isopropyl Alcohol (i-PrOH) (Solvent and hydrogen source)
-
Potassium tert-butoxide (t-BuOK) (Base)
-
Anhydrous solvents for workup (e.g., diethyl ether, saturated aqueous NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation (In Situ):
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (e.g., 3.1 mg, 0.005 mmol, 1 mol% Ru) and the chiral aminopyridine methanol ligand (e.g., 5.5 mg, 0.02 mmol, 2 mol%) in anhydrous i-PrOH (2.0 mL).
-
Stir the resulting orange solution at room temperature for 20 minutes to allow for complex formation.
-
-
Reaction Setup:
-
In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve acetophenone (e.g., 120.1 mg, 1.0 mmol) in anhydrous i-PrOH (3.0 mL).
-
Add the freshly prepared catalyst solution to the substrate solution via cannula.
-
Initiate the reaction by adding a solution of t-BuOK in i-PrOH (e.g., 0.5 mL of a 0.1 M solution, 0.05 mmol, 5 mol%).
-
-
Reaction Monitoring:
-
Stir the reaction mixture at the desired temperature (e.g., room temperature).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is fully consumed.
-
-
Workup and Purification:
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral 1-phenylethanol.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[5]
-
Data Summary: Ligand Effects on Enantioselectivity
The choice of ligand is paramount in achieving high enantioselectivity. The following table summarizes the performance of various types of chiral amino alcohol ligands in the Ru-catalyzed ATH of an N-phosphinyl imine, illustrating the importance of a rigid ligand backbone.
| Ligand | Substrate | Isolated Yield (%) | Enantiomeric Excess (ee %) | Reference |
| (1S,2R)-1-amino-2-indanol | N-(1-phenylethylidene)diphenylphosphinamide | 95 | 82 | [3][4] |
| (1R,2S)-norephedrine | N-(1-phenylethylidene)diphenylphosphinamide | 99 | 10 | [4] |
| (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol | N-(1-phenylethylidene)diphenylphosphinamide | 99 | 16 | [4] |
Table 1: Performance comparison of various chiral amino alcohol ligands in Ru-catalyzed ATH. Data demonstrates that the rigid bicyclic structure of 1-amino-2-indanol provides significantly higher enantioselectivity compared to more flexible acyclic and monocyclic ligands.[3][4]
Application 2: Palladium-Catalyzed C-N Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are indispensable tools for the formation of carbon-nitrogen bonds.[6][7] Aminopyridine-based ligands, particularly those with phosphine functionalities, have proven to be highly effective in these transformations, promoting high catalytic activity for the coupling of aryl halides with a wide range of amines.[8]
Scientific Rationale: The Role of the Ligand
In Pd-catalyzed C-N coupling, the ligand plays several critical roles:
-
Solubilization and Stabilization: The ligand solubilizes the palladium precursor and stabilizes the active Pd(0) species.
-
Promoting Oxidative Addition: Electron-rich ligands facilitate the oxidative addition of the aryl halide to the Pd(0) center, often the rate-limiting step.
-
Facilitating Reductive Elimination: The ligand's steric and electronic properties influence the rate of reductive elimination, the final step that forms the C-N bond and regenerates the Pd(0) catalyst.
Aminopyridine-phosphine ligands offer a desirable combination of a σ-donating phosphine group and a π-accepting pyridine ring, allowing for a balanced electronic environment at the metal center.
Visualizing the Experimental Workflow
Caption: General workflow for a palladium-catalyzed C-N cross-coupling reaction.
Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromopyridine
This protocol details the coupling of 3-bromopyridine with morpholine, a common transformation where challenges can arise from potential catalyst inhibition by the pyridine substrate.[9]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃ (Palladium precursor)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or similar biarylphosphine ligand
-
3-Bromopyridine (Aryl halide)
-
Morpholine (Amine)
-
Sodium tert-butoxide (NaOtBu) (Base)
-
Anhydrous Toluene or Dioxane (Solvent)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk tube or vial, add the palladium precursor (e.g., Pd(OAc)₂, 2.2 mg, 0.01 mmol, 1 mol%), the phosphine ligand (e.g., XPhos, 9.5 mg, 0.02 mmol, 2 mol%), and the base (e.g., NaOtBu, 134 mg, 1.4 mmol).
-
Seal the vessel, and evacuate and backfill with an inert gas three times.
-
-
Addition of Reagents:
-
Under a positive pressure of inert gas, add the aryl halide (e.g., 3-bromopyridine, 158 mg, 1.0 mmol), the amine (e.g., morpholine, 104 mg, 1.2 mmol), and the anhydrous solvent (e.g., toluene, 2.0 mL).
-
Seal the vessel tightly.
-
-
Reaction Execution:
-
Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Stir vigorously for the required time (typically 12-24 hours).
-
-
Workup and Purification:
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (10 mL) and filter through a pad of celite.
-
Wash the celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 4-(pyridin-3-yl)morpholine.
-
Application 3: CO₂ Hydrogenation to Methanol
The conversion of carbon dioxide, a greenhouse gas, into valuable chemicals like methanol is a cornerstone of green chemistry.[10][11] Ruthenium and iridium complexes, often featuring aminopyridine-type ligands, have emerged as highly effective homogeneous catalysts for this transformation.[12][13] The reaction typically involves a two-step, one-pot process where CO₂ first reacts with an amine to form a formamide intermediate, which is then hydrogenated to methanol, regenerating the amine.[14]
Scientific Rationale: A Tandem Catalytic Approach
This process leverages a tandem catalytic system. The amine acts as both a capture agent for CO₂ and a substrate for the first step. The metal catalyst, facilitated by the aminopyridine ligand, is responsible for the hydrogenation of the formamide intermediate. The overall reaction is a cycle where the amine is regenerated, making it a catalytic component of the overall transformation.
Step 1: Formamide Formation CO₂ + R₂NH ⇌ R₂NCOOH (Carbamic Acid) → R₂NCHO + H₂O (with H₂)
Step 2: Formamide Hydrogenation R₂NCHO + 2H₂ --[Catalyst]--> CH₃OH + R₂NH
The efficiency of the overall process depends on the optimization of both steps.[11]
Visualizing the Tandem Reaction Pathway
Caption: Tandem pathway for CO₂ hydrogenation to methanol via an amine intermediate.
General Protocol: Ruthenium-Catalyzed CO₂ Hydrogenation
This protocol provides a general framework for the hydrogenation of CO₂ to methanol using an amine and a ruthenium pincer-type catalyst, which shares structural motifs with aminopyridine ligands.
Materials:
-
Ruthenium catalyst (e.g., Ru-MACHO-BH or a similar Ru-PNP pincer complex)
-
Amine (e.g., morpholine or 1,2,2,6,6-pentamethylpiperidine)
-
Anhydrous solvent (e.g., THF or 1,4-dioxane)
-
High-pressure autoclave equipped with a magnetic stir bar
-
CO₂ and H₂ gas sources
Procedure:
-
Reactor Setup:
-
Place the ruthenium catalyst (e.g., 0.01-0.1 mol%) and the amine (e.g., 5-10 mmol) into the glass liner of a high-pressure autoclave.
-
Add the anhydrous solvent (e.g., 5 mL).
-
Seal the autoclave.
-
-
Pressurization:
-
Purge the autoclave several times with H₂ gas.
-
Pressurize the autoclave with CO₂ to the desired partial pressure (e.g., 20 bar).
-
Pressurize with H₂ to the desired total pressure (e.g., 80 bar, giving a 1:3 CO₂:H₂ ratio).
-
-
Reaction Execution:
-
Place the autoclave in a heating mantle and heat to the reaction temperature (e.g., 120-160 °C).
-
Stir the reaction mixture for the specified time (e.g., 24-48 hours).
-
-
Analysis:
-
After cooling the reactor to room temperature, carefully vent the excess gas.
-
Take an aliquot of the reaction mixture, add an internal standard (e.g., dioxane), and analyze by Gas Chromatography (GC) to determine the yield of methanol.
-
References
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- Amines as the ligands for palladium-catalyzed coupling reactions. (2015).
- Methanol production by CO2 hydrogenation using dinuclear iridium catalysts under gas-solid phase conditions. (2025). ACS Fall 2025.
- Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. (2023).
- Application of Pyridine-2,6-diethanol in Catalysis: A Detailed Overview for Researchers. (2025). Benchchem.
- Trost, B. M., & Crawley, M. L. (2003). Developments in asymmetric catalysis by metal complexes of chiral chelating nitrogen-donor ligands. Chemical Reviews, 103(8), 2921-2944.
- Catlow, C. R. A., et al. (2021). Concluding remarks: Reaction mechanisms in catalysis: perspectives and prospects. Faraday Discussions, 229, 518-536.
- Mechanistic Insights to Drive Catalytic Hydrogenation of Formamide Intermediates to Methanol via Deaminative Hydrogenation. (2023). Frontiers in Energy Research, 11.
- Enzymatic synthesis of chiral amino-alcohols by coupling transketolase and transaminase-catalyzed reactions in a cascading continuous-flow microreactor system. (2018). Biotechnology and Bioengineering, 115(7), 1735-1744.
- 4-Aminopyridine-3-methanol. PubChem.
- Mechanistic Studies of Methanol Synthesis Reaction over Cu and Pd–Cu Catalysts. (2021).
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- 3. Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines [mdpi.com]
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- 10. Continuous catalytic transfer hydrogenation of methanol as hydrogen source to synthesize aromatic amines [ccspublishing.org.cn]
- 11. Efficient amine-assisted CO2 hydrogenation to methanol co-catalyzed by metallic and oxidized sites within ruthenium clusters - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Methanol production by CO2 hydrogenation using dinuclear iridium catalysts under gas-solid phase conditions - American Chemical Society [acs.digitellinc.com]
- 14. pnnl.gov [pnnl.gov]
Application Note: Robust Analytical Methods for Monitoring Reactions of (5-Aminopyridin-2-yl)methanol
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Abstract
(5-Aminopyridin-2-yl)methanol is a critical bifunctional building block in medicinal chemistry and drug discovery, prized for its role in synthesizing complex molecular architectures.[1][2] Its dual reactive sites—an aromatic amine and a primary alcohol—allow for sequential and selective functionalization. However, this versatility presents a significant analytical challenge: accurately monitoring reaction progress to ensure desired regioselectivity, quantify conversion, and identify potential byproducts. This application note provides a comprehensive guide with detailed protocols for utilizing High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to effectively monitor reactions involving this key intermediate.
Introduction: The Analytical Imperative
In drug discovery, reactions involving building blocks like this compound are foundational.[1][2][3] The primary amino group and the hydroxymethyl group offer two distinct handles for chemical modification. For instance, the amine can undergo acylation, alkylation, or participate in coupling reactions, while the alcohol can be oxidized, esterified, or converted into a leaving group. The challenge lies in controlling which group reacts. Failure to achieve high selectivity or accurately track the consumption of the starting material can lead to complex product mixtures, reduced yields, and costly purification efforts.
Robust, real-time, or near-real-time analytical monitoring is therefore not a luxury but a necessity. It provides chemists with the crucial data needed to optimize reaction conditions (e.g., temperature, catalyst loading, reaction time) and ensure the formation of the desired product with high purity. This guide presents a multi-tiered analytical strategy, explaining the causality behind method selection and providing field-tested protocols.
Physicochemical Properties & Analytical Implications
Understanding the properties of this compound is the first step in designing effective analytical methods.
| Property | Value | Analytical Implication |
| Molecular Formula | C₆H₈N₂O | Low molecular weight, suitable for various ionization techniques. |
| Molecular Weight | 124.14 g/mol [4] | Provides the basis for mass spectrometry. |
| Structure | Aromatic pyridine ring with amine and alcohol substituents. | The pyridine ring provides UV absorbance for HPLC detection. The presence of polar -NH₂ and -OH groups makes it a polar molecule, influencing chromatographic behavior.[5][6] |
| pKa (estimated) | ~4-5 for the pyridine nitrogen, ~9-10 for the amino group. | The compound's charge state is pH-dependent, which is a critical parameter for optimizing reverse-phase HPLC separations.[7] |
| Solubility | Soluble in polar organic solvents (Methanol, DMSO) and slightly soluble in water.[8] | Dictates the choice of solvents for sample preparation for HPLC and NMR. |
The Core Analytical Workflow
A robust monitoring strategy relies on a combination of techniques to provide both quantitative data and structural confirmation. HPLC is the workhorse for quantitation, LC-MS confirms identity, and NMR provides definitive structural information.
Caption: Overall workflow for reaction monitoring.
Method 1: HPLC-UV for Quantitative Reaction Tracking
High-Performance Liquid Chromatography with UV detection is the primary technique for determining reaction conversion and product purity due to its robustness, reproducibility, and quantitative accuracy. The goal is to achieve baseline separation between the starting material, product(s), and any significant impurities.
Expertise & Causality: this compound is a polar aromatic compound. A reverse-phase C18 column is the standard starting point for such molecules.[9][10] However, due to its polarity, retention on a standard C18 column can be poor, especially with high organic mobile phases. Using a mobile phase with a significant aqueous component and a pH-adjusting buffer is critical. By controlling the pH, we can control the ionization state of the aminopyridine, thereby manipulating its retention time for optimal separation.[7][11] A phosphate or acetate buffer is typically used to maintain a consistent pH.
Protocol: Reverse-Phase HPLC Method
1. Instrumentation and Consumables:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade Acetonitrile (ACN) and Water.
-
Potassium Phosphate Monobasic and Phosphoric Acid (or similar buffer system).
2. Mobile Phase Preparation (Example):
-
Mobile Phase A: 20 mM Potassium Phosphate buffer. Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water, adjust pH to 3.0 with phosphoric acid. Filter through a 0.45 µm filter.
-
Mobile Phase B: Acetonitrile.
3. Sample Preparation:
-
Carefully take a small aliquot (e.g., 50 µL) from the reaction mixture at a specific time point.
-
Immediately quench the reaction by diluting the aliquot into a larger volume (e.g., 950 µL) of a 50:50 mixture of Mobile Phase A and B. This stops the reaction and prepares the sample for injection.
-
Self-Validation: The dilution factor must be consistent for all time points to allow for accurate comparison. A high dilution factor also prevents column overload.
-
Filter the sample through a 0.22 µm syringe filter before injection.
4. HPLC Parameters: A gradient elution is recommended to ensure separation of compounds with different polarities.
| Parameter | Value | Rationale |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Improves peak shape and reproducibility.[11] |
| Injection Vol. | 5 µL | Small volume to prevent peak distortion. |
| Detection λ | 254 nm or 280 nm[11] | Wavelength where the pyridine ring exhibits strong absorbance. A DAD can be used to monitor multiple wavelengths. |
| Gradient | 0-2 min: 5% B | Holds at low organic to retain the polar starting material. |
| 2-15 min: 5% to 95% B | Gradient to elute products of varying polarity. | |
| 15-17 min: 95% B | Washes the column of non-polar impurities. | |
| 17-20 min: 5% B | Re-equilibration for the next injection. |
5. Data Analysis:
-
Identify the peaks for the starting material and the expected product based on their retention times (determined by injecting standards).
-
Calculate the percent conversion using the peak areas: % Conversion = [Area(Product) / (Area(Starting Material) + Area(Product))] x 100% (Note: This assumes equal response factors. For higher accuracy, response factors should be determined using calibration curves.)
Method 2: LC-MS for Product & Byproduct Identification
While HPLC-UV quantifies known components, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for confirming the identity of the desired product and detecting unexpected byproducts. Electrospray Ionization (ESI) is the preferred method as it is a 'soft' ionization technique that typically produces an intact protonated molecule [M+H]⁺, which is ideal for molecular weight confirmation.[12][13][14]
Expertise & Causality: this compound contains basic nitrogen atoms (both the pyridine ring and the amino group) that are readily protonated.[15] Therefore, ESI in positive ion mode ([M+H]⁺) is highly effective and sensitive.[16][17] The LC method developed for HPLC-UV can often be directly transferred to an LC-MS system, provided volatile buffers (e.g., formic acid or ammonium acetate instead of phosphate) are used.
Protocol: ESI-MS Method
1. Instrumentation:
-
LC-MS system equipped with an Electrospray Ionization (ESI) source.
-
The same LC column and mobile phases (using volatile buffers like 0.1% formic acid in water and 0.1% formic acid in ACN) can be used.
2. Sample Preparation:
-
Follow the same quenching and dilution procedure as for HPLC analysis.
3. LC-MS Parameters:
| Parameter | Value | Rationale |
| Ionization Mode | ESI Positive | Best for protonating basic nitrogen-containing compounds.[16] |
| Capillary Voltage | 3.5 - 4.5 kV | Standard voltage range to create a stable electrospray.[16] |
| Drying Gas Temp. | 300 - 350 °C | Facilitates droplet desolvation.[12] |
| Drying Gas Flow | 8 - 12 L/min | Removes solvent from the charged droplets. |
| Mass Scan Range | 50 - 500 m/z | Covers the expected mass of the starting material, product, and common reagents/byproducts. |
4. Data Interpretation:
-
Extract the ion chromatogram for the expected m/z of the protonated starting material (125.1 m/z for C₆H₈N₂O + H⁺).
-
Extract the ion chromatogram for the expected m/z of the protonated product. For example, in an acylation with acetic anhydride, the product would be N-(6-(hydroxymethyl)pyridin-3-yl)acetamide, with an expected [M+H]⁺ of 167.1 m/z.
-
Analyze the mass spectra of other peaks in the chromatogram to identify potential impurities or byproducts (e.g., di-acylated product).
Method 3: ¹H NMR Spectroscopy for In-Situ Monitoring & Structural Verification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool that provides unambiguous structural information and can be used for quantitative analysis without the need for response factors.[18][19] For reaction monitoring, distinct, well-resolved peaks for the starting material and product are tracked over time.
Expertise & Causality: The key to successful NMR monitoring is identifying diagnostic peaks—signals that are present in either the starting material or the product, but not both, and are in a clear region of the spectrum. For this compound, the methylene protons (-CH₂OH) and the aromatic protons are excellent reporters of chemical change. For example, upon acylation of the amino group, the chemical shifts of the adjacent aromatic protons will change significantly. NMR is intrinsically quantitative, as the area of a peak is directly proportional to the number of nuclei it represents.[20]
Protocol: ¹H NMR for Reaction Conversion
1. Instrumentation and Reagents:
-
NMR Spectrometer (400 MHz or higher recommended).
-
Deuterated solvent compatible with the reaction (e.g., DMSO-d₆, CDCl₃).
-
Internal standard (optional, for absolute quantification), e.g., 1,3,5-trimethoxybenzene.
2. Sample Preparation:
-
For time-point analysis: Prepare samples as for HPLC, but after quenching, remove the solvent under reduced pressure and re-dissolve the residue in a suitable deuterated solvent.
-
For in-situ monitoring: If the reaction can be run in an NMR tube with a deuterated solvent, spectra can be acquired at set time intervals without sample workup.[21][22] This provides a true kinetic profile.
3. NMR Parameters:
| Parameter | Value | Rationale |
| Pulse Program | Standard 1D proton (e.g., zg30) | A simple 30-degree pulse is sufficient for quantitative analysis. |
| Relaxation Delay (d1) | 5 x T₁ | CRITICAL: A long relaxation delay is essential to ensure all protons fully relax between pulses, making the integration accurate for quantitation.[20] The T₁ of the diagnostic peaks should be measured. A delay of 20-30 seconds is often a safe starting point. |
| Number of Scans (ns) | 8 or 16 | Sufficient to achieve good signal-to-noise.[22] |
4. Data Analysis:
-
Identify a diagnostic peak for the starting material (e.g., H-4 aromatic proton) and a diagnostic peak for the product.
-
Carefully integrate both peaks.
-
Calculate the mole fraction and % conversion: % Conversion = [Integral(Product Peak) / (Integral(Starting Material Peak) + Integral(Product Peak))] x 100%
Method Selection Guide
Choosing the right analytical tool depends on the specific question being asked. The following decision tree can guide the researcher.
Caption: Decision tree for selecting the appropriate analytical method.
| Technique | Primary Use | Strengths | Limitations |
| HPLC-UV | Quantitative analysis (% conversion, purity) | Robust, reproducible, widely available | Requires standards for identification, response factors may vary. |
| LC-MS | Qualitative identification | High sensitivity, confirms molecular weight, identifies unknowns | Less quantitative than HPLC-UV without careful calibration, matrix effects. |
| ¹H NMR | Structural confirmation, kinetics | Absolute structural data, intrinsically quantitative[18] | Lower sensitivity, requires more sample, can be complex for mixtures. |
Conclusion
Effectively monitoring reactions involving this compound is achievable through a systematic, multi-technique approach. HPLC-UV serves as the cornerstone for rapid and reliable quantitative assessment of reaction progress. LC-MS provides essential confirmation of product identity and reveals the presence of any unforeseen byproducts, guiding process optimization. Finally, NMR spectroscopy offers definitive structural verification and the potential for detailed kinetic analysis. By leveraging the strengths of each technique as outlined in these protocols, researchers and drug development professionals can accelerate their synthetic workflows, improve yields, and ensure the quality of their target molecules.
References
-
Organic Process Research & Development. Kinetic Understanding Using NMR Reaction Profiling. ACS Publications. [Link]
-
IMSERC. Kinetics / reaction monitoring. Northwestern University. [Link]
-
ResearchGate. Reaction NMR: A Quantitative Kinetic Analysis "Probe" for Process Development. [Link]
-
Chinese Journal of Chromatography. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. [Link]
-
Iowa State University. Reaction Monitoring & Kinetics - Chemical Instrumentation Facility. [Link]
-
Pharmaceutical Technology. NMR Reaction-Monitoring as a Process Analytical Technique. [Link]
-
HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]
-
National Institutes of Health. Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry. [Link]
-
National Institutes of Health. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. [Link]
-
ResearchGate. Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of 2-Aminopyridine. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
International Labmate. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
-
Royal Society of Chemistry. Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound. [Link]
-
PubMed. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. [Link]
-
SIELC Technologies. HPLC Separation of Aminopyridines in Non-Aqueous Mobile Phase. [Link]
-
Wikipedia. Electrospray ionization. [Link]
-
Semantic Scholar. Principles of Electrospray Ionization. [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
-
ResearchGate. Principles of Electrospray Ionization. [Link]
-
Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]
-
Phenomenex. Normal-phase vs. Reversed-phase Chromatography. [Link]
-
LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
-
PubMed Central. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]
-
PubChem. (2-Aminopyridin-4-yl)methanol. National Center for Biotechnology Information. [Link]
-
MDPI. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. [Link]
-
Chemistry World. The five reactions on every organic chemist's wish list. [Link]
-
Royal Society of Chemistry. 2-Aminopyridine – an unsung hero in drug discovery. [Link]
-
Edubirdie. Methods In Drug Discovery Part 1. [Link]
Sources
- 1. The five reactions on every organic chemist’s wish list | Research | Chemistry World [chemistryworld.com]
- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Methods In Drug Discovery Part 1 - Edubirdie [edubirdie.com]
- 4. This compound | C6H8N2O | CID 20583240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. helixchrom.com [helixchrom.com]
- 6. helixchrom.com [helixchrom.com]
- 7. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 8. (6-aminopyridin-2-yl)methanol - Safety Data Sheet [chemicalbook.com]
- 9. jordilabs.com [jordilabs.com]
- 10. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 11. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 12. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 13. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. pharmtech.com [pharmtech.com]
- 20. imserc.northwestern.edu [imserc.northwestern.edu]
- 21. researchgate.net [researchgate.net]
- 22. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-amino-2-(hydroxymethyl)pyridine
An In-Depth Technical Guide for Researchers
Welcome to the technical support guide for 5-amino-2-(hydroxymethyl)pyridine. As a key heterocyclic building block in pharmaceutical and agrochemical research, obtaining this compound in high purity is critical for successful downstream applications.[1] This guide, structured in a troubleshooting question-and-answer format, provides practical, field-proven insights to overcome common purification challenges.
Troubleshooting Guide: Common Purification Issues
Q1: My crude product is a complex mixture with a low purity (<95%) on my initial analysis. What is the most robust purification strategy to start with?
When dealing with a complex crude mixture, column chromatography is generally the most effective and versatile purification method. It allows for the separation of compounds based on their differential adsorption to a stationary phase. For 5-amino-2-(hydroxymethyl)pyridine, its polarity and basicity are the key factors to consider.
The primary challenge with aminopyridines on standard silica gel is their basicity. The amino group can interact strongly with the slightly acidic silanol groups (Si-OH) on the silica surface, leading to poor separation, significant peak tailing, and in some cases, irreversible adsorption.
Causality Behind the Protocol: To mitigate this, the silica gel must be "deactivated" by adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to the eluent. This modifier competitively binds to the acidic sites on the silica, allowing the aminopyridine to travel through the column more uniformly.
Experimental Protocol: Flash Column Chromatography
-
Slurry Preparation:
-
In a beaker, add your crude 5-amino-2-(hydroxymethyl)pyridine.
-
Add a minimal amount of silica gel (approximately 1-2 times the weight of the crude product).
-
Add your starting eluent (e.g., 98:2 Dichloromethane:Methanol) to form a thick, just-pourable slurry. This is known as "dry loading."
-
Concentrate this slurry on a rotary evaporator until you have a dry, free-flowing powder. This technique prevents the column from being overloaded at the top and improves resolution.
-
-
Column Packing:
-
Select an appropriate size glass column.
-
Pack the column with silica gel using your chosen starting eluent. A typical starting point for this compound is a gradient system of Dichloromethane (DCM) and Methanol (MeOH).
-
-
Loading and Elution:
-
Carefully add your dry-loaded crude product to the top of the packed column.
-
Begin elution with a low-polarity mobile phase (e.g., 100% DCM) and gradually increase the polarity by adding more Methanol. A common gradient might be from 0% to 10% MeOH in DCM.
-
Crucially, add 0.5-1% triethylamine (TEA) to your mobile phase solvents to prevent streaking.
-
Collect fractions and monitor them by Thin-Layer Chromatography (TLC) to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Place the resulting solid under high vacuum to remove any residual solvent and triethylamine.
-
Q2: My final product is an off-white or yellowish solid, not the expected white crystalline solid. How do I remove these colored impurities?
The discoloration is a classic sign of degradation. Aminopyridines are susceptible to air oxidation, which can form highly colored, often polymeric, impurities. Recrystallization is the most effective technique to remove trace amounts of these impurities and improve the product's crystalline form.
Causality Behind the Protocol: Recrystallization works on the principle of differential solubility. The ideal solvent will dissolve the compound and the impurities at an elevated temperature but will become a poor solvent for the desired compound as it cools, causing it to crystallize out while the impurities remain in the solution. For highly colored compounds, adding activated charcoal can help by adsorbing the large, flat aromatic structures of the colored impurities.
Experimental Protocol: Recrystallization with Optional Charcoal Treatment
-
Solvent Selection: Choose a solvent or solvent system where the product has high solubility when hot and low solubility when cold. Good candidates include isopropanol, ethanol, ethyl acetate, or a mixture like isopropanol/water.
-
Dissolution: Place the discolored solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
(Optional) Decolorization: If the solution is still colored, add a very small amount of activated charcoal (approx. 1-2% w/w of your compound). Swirl the hot solution with the charcoal for 2-5 minutes. Caution: Do not add charcoal to a boiling solution, as it can cause violent bumping.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask. This step removes the charcoal and any insoluble impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor. Dry the crystals under a high vacuum.
Q3: My synthesis results in acidic or neutral byproducts. How can I efficiently separate these from my basic product?
Acid-base extraction is a powerful and scalable liquid-liquid extraction technique perfect for this scenario.[2] It leverages the basic nature of the 5-amino-2-(hydroxymethyl)pyridine to move it between an organic solvent and an aqueous solution, leaving other non-basic impurities behind.
Causality Behind the Protocol: The amino group on the pyridine ring is basic and can be protonated by an acid (like HCl) to form a water-soluble ammonium salt.[3][4][5] Neutral organic impurities will remain in the organic layer, and acidic impurities will also stay in the organic layer during the acidic wash. By separating the layers, you isolate the protonated product. Subsequently, neutralizing the aqueous layer with a base deprotonates the ammonium salt, regenerating the neutral, organic-soluble product, which can then be recovered.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate in a separatory funnel.
-
Acidic Extraction: Add an equal volume of a dilute aqueous acid (e.g., 1M HCl). Stopper the funnel and shake vigorously, remembering to vent frequently. Allow the layers to separate. The protonated product will move to the aqueous layer.
-
Separation: Drain the lower aqueous layer into a clean flask. This layer now contains your product as its hydrochloride salt. Repeat the extraction on the organic layer one or two more times with fresh 1M HCl to ensure complete recovery.
-
Neutralization: Cool the combined aqueous extracts in an ice bath. Slowly add a base, such as 2M NaOH or saturated sodium bicarbonate, while stirring until the solution is basic (pH > 9, check with pH paper). Your product should precipitate out or form an oily layer.
-
Back-Extraction: Add fresh organic solvent (DCM or ethyl acetate) to the flask and transfer the mixture back to the separatory funnel. Shake to extract the neutral product back into the organic layer.
-
Drying and Isolation: Separate the organic layer, dry it over an anhydrous drying agent (like Na₂SO₄ or MgSO₄), filter, and concentrate the solvent on a rotary evaporator to yield the purified product.
Below is a diagram illustrating the decision-making process for purification and the mechanism of acid-base extraction.
Caption: Mechanism of Acid-Base Extraction.
Data Summary Tables
Table 1: Comparison of Purification Techniques
| Technique | Pros | Cons | Best For |
| Recrystallization | Excellent for final polishing; removes trace impurities; scalable; improves crystal habit. | Potential for product loss in mother liquor; finding the right solvent can be trial-and-error. [6] | Removing small amounts of impurities, especially colored ones, from a mostly pure product (>90%). |
| Column Chromatography | High resolving power for complex mixtures; separates compounds of similar polarity. | Can be labor-intensive and costly (solvents, silica); potential for irreversible product adsorption. | Purifying very crude mixtures (<90%) or separating isomeric byproducts. |
| Acid-Base Extraction | Fast, inexpensive, and highly scalable; excellent for removing specific classes of impurities. | Only separates compounds based on pKa; emulsions can form; will not separate similar basic compounds. | Removing neutral or acidic impurities from the basic target compound. [7] |
Table 2: Suggested Starting Conditions for Chromatography
| Stationary Phase | Mobile Phase System | Modifier | Gradient |
| Silica Gel (230-400 mesh) | Dichloromethane / Methanol | 0.5 - 1% Triethylamine | 0% -> 10% Methanol |
| Silica Gel (230-400 mesh) | Ethyl Acetate / Hexanes | 0.5 - 1% Triethylamine | 20% -> 100% Ethyl Acetate |
| Alumina (Neutral) | Dichloromethane / Methanol | None needed | 0% -> 5% Methanol |
Frequently Asked Questions (FAQs)
Q: What are the optimal storage conditions for 5-amino-2-(hydroxymethyl)pyridine to prevent degradation? A: The compound should be stored in a tightly sealed container in a cool, dry, and dark place. [1]To minimize oxidation, it is best to store it under an inert atmosphere, such as nitrogen or argon.
Q: How can I best assess the purity of my final product? A: For quantitative analysis, High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard. [8]It can accurately determine the percentage of purity and detect trace impurities. For quick, qualitative checks during your workflow, Thin-Layer Chromatography (TLC) is sufficient. For absolute structural confirmation, ¹H NMR, ¹³C NMR, and Mass Spectrometry should be used.
Q: What are the primary safety concerns when handling this compound? A: 5-amino-2-(hydroxymethyl)pyridine may cause skin and eye irritation. [9]It is important to handle it in a well-ventilated area or fume hood and to wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. [10]
References
- Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chrom
- HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies.
- AK Scientific, Inc.
- HPLC Methods for analysis of 2-Aminopyridine.
- Acid-Base Extraction. Unknown Source.
- 5-Amino-2-methylpyridine - Safety D
- Acid–base extraction. Wikipedia.
- Acid-Base Extraction | Purpose, Theory & Applic
- 4.8: Acid-Base Extraction. Chemistry LibreTexts.
- Acid base extraction. YouTube.
- 5-Amino-2-(hydroxymethyl)pyridine. MySkinRecipes.
- 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie.
- 2-Amino-5-methylpyridine Safety D
- A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs.
- Degradation mechanism and stability of 5-aminolevulinic acid. PubMed.
- The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine. PubMed.
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Technical Support Center: (5-Aminopyridin-2-YL)methanol Reactions
Welcome to the technical support guide for (5-Aminopyridin-2-YL)methanol. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. This compound is a valuable scaffold in drug discovery, but its trifunctional nature—possessing a primary aromatic amine, a pyridine ring nitrogen, and a primary alcohol—presents unique chemoselectivity challenges that can lead to complex product mixtures and side-product formation.
This guide provides in-depth, troubleshooting-focused answers to common issues encountered during the chemical modification of this molecule. Our goal is to explain the causality behind these experimental challenges and offer field-proven, reliable strategies to achieve your desired synthetic outcomes.
Troubleshooting Guide & FAQs
Question 1: I'm getting poor chemoselectivity during acylation or alkylation. How can I selectively modify only one functional group?
Issue: You are attempting to acylate or alkylate the primary amino group but are observing a mixture of products, including reaction at the pyridine nitrogen (N-1), the primary amine (N-5), and/or the primary alcohol (O-acylation/etherification).
Root Cause Analysis: The poor selectivity arises from the presence of three distinct nucleophilic sites. Their relative reactivity is highly dependent on the reaction conditions, particularly the choice of solvent and base.
-
Pyridine Nitrogen (N-1): This nitrogen is sp²-hybridized. While it is generally less nucleophilic than the exocyclic amino group, it can be readily protonated or alkylated, especially under acidic conditions or with hard electrophiles.
-
Amino Group (N-5): This exocyclic sp²-hybridized amine is typically the most nucleophilic nitrogen, making it the primary target for many reactions like acylation and sulfonylation under neutral or mildly basic conditions.
-
Hydroxyl Group (-CH₂OH): The primary alcohol is a potent nucleophile, especially after deprotonation by a strong base, leading to O-acylation or O-alkylation (ether formation).
The interplay between these sites is the core challenge. For instance, using a strong, non-hindered base can deprotonate the alcohol, making it a competitive nucleophile, while acidic conditions can protonate the pyridine ring, deactivating it but potentially activating the exocyclic amine.
Strategic Solutions:
A protecting group strategy is the most robust and reliable method to ensure high chemoselectivity. By temporarily masking the reactivity of the sites you do not wish to modify, you can direct the reaction to the desired position.[1]
Recommended Protecting Group Strategy:
| Functional Group | Protecting Group | Protection Conditions | Deprotection Conditions | Stability & Notes |
| Primary Amine (N-5) | tert-Butoxycarbonyl (Boc) | (Boc)₂O, DMAP (cat.), THF or CH₂Cl₂[2][3] | Trifluoroacetic acid (TFA) in CH₂Cl₂; or HCl in Dioxane | Stable to bases, mild reducing agents. Excellent for preventing N-acylation/alkylation. |
| Primary Alcohol (-CH₂OH) | tert-Butyldimethylsilyl (TBDMS) Ether | TBDMS-Cl, Imidazole, DMF or CH₂Cl₂[4][5] | Tetrabutylammonium fluoride (TBAF) in THF; or Acetic Acid/H₂O/THF | Stable to bases, organometallics, and many redox conditions. Cleaved by acid or fluoride ions.[6][7] |
See Appendix A for detailed experimental protocols.
Question 2: My reaction produced a side-product with a mass increase of +16 amu. What is it and how can I avoid it?
Issue: Mass spectrometry analysis of your reaction mixture shows a significant peak corresponding to the molecular weight of your starting material or product plus 16, suggesting an oxidation event.
Root Cause Analysis: The most likely culprit is the formation of a Pyridine N-oxide . The lone pair of electrons on the pyridine nitrogen is susceptible to oxidation by a wide range of reagents, including ambient oxygen under certain catalytic conditions, or more commonly, peroxy-containing compounds.[8]
Common sources of oxidation include:
-
Peracids: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are classic reagents for forming N-oxides and may be present as an intended oxidant for another step or as an impurity.[9][10]
-
Hydrogen Peroxide: Often used in combination with acids or metal catalysts.[11]
-
Air/Oxygen: Some reaction conditions, particularly those involving transition metals that can cycle through oxidative states (e.g., Cu, Pd), can facilitate aerobic oxidation of the pyridine nitrogen.
The N-oxide moiety is a stable, dipolar species that significantly alters the electronic properties and reactivity of the pyridine ring, making it an undesirable side-product unless specifically intended.[8]
Strategic Solutions:
-
Degas Solvents: Before starting your reaction, thoroughly degas all solvents by bubbling an inert gas (Argon or Nitrogen) through them for 15-30 minutes or by using several freeze-pump-thaw cycles. This removes dissolved oxygen.
-
Maintain Inert Atmosphere: Run the reaction under a positive pressure of Nitrogen or Argon. Ensure all glassware is properly dried and purged.
-
Purify Reagents: Ensure that reagents, especially those prone to forming peroxides (e.g., THF, diethyl ether), are freshly distilled or purchased from a reputable supplier and tested for peroxides.
-
Avoid Excess Oxidants: If an oxidation is part of your synthetic sequence, ensure stoichiometry is carefully controlled to prevent leftover oxidant from reacting with the pyridine nitrogen.
-
Quench Carefully: If using an oxidizing agent like m-CPBA, ensure it is fully quenched during workup (e.g., with aqueous sodium thiosulfate or sodium bisulfite) before product isolation to prevent further oxidation during concentration or storage.
Question 3: I am running a Buchwald-Hartwig amination and observing significant dimerization and/or hydrodehalogenation of my aryl halide. What is going wrong?
Issue: When attempting to couple this compound with an aryl halide (Ar-X) using a palladium catalyst, you isolate a significant amount of a dimer (Ar-Ar) or the reduced arene (Ar-H) instead of the desired C-N coupled product.
Root Cause Analysis: These are common side reactions in palladium-catalyzed cross-coupling chemistry.[12]
-
Dimerization (Homocoupling): This typically occurs when the rate of reductive elimination from an Ar-Pd(II)-Ar intermediate is faster than the rate of amination and subsequent C-N bond formation. It can be promoted by certain ligands, high temperatures, or issues with catalyst activation.
-
Hydrodehalogenation: This side reaction involves the replacement of the halide on your aryl halide with a hydrogen atom. It can arise from β-hydride elimination from the palladium-amido intermediate or from other pathways involving water or other proton sources in the reaction mixture.[12]
-
Catalyst Inhibition: Aminopyridines can act as bidentate ligands for the palladium center (chelating through both the amino and pyridine nitrogens), which can sometimes inhibit the catalytic cycle and favor side reactions.[13]
Strategic Solutions:
-
Ligand Selection: This is the most critical parameter. For aminopyridine substrates, bulky, electron-rich phosphine ligands are often required.
-
Bidentate Ligands: Ligands like Xantphos or DPEPhos are often effective as their wide bite angle can disfavor the formation of inactive catalyst complexes and promote the desired reductive elimination.[14][15]
-
Buchwald's Biarylphosphine Ligands: Ligands such as SPhos, XPhos, or RuPhos are specifically designed to promote C-N coupling and often give superior results by accelerating the rate-limiting reductive elimination step.
-
-
Base Selection: The choice of base is crucial. While strong bases like NaOtBu are common, they can sometimes promote side reactions. Consider using a weaker base like Cs₂CO₃ or K₃PO₄, especially if your substrate is sensitive. In some cases, soluble organic bases like DBU can provide a homogeneous reaction mixture, preventing issues associated with solid inorganic bases.[15]
-
Control Stoichiometry and Concentration:
-
Avoid using a large excess of the amine, as this can sometimes lead to catalyst inhibition. A ratio of 1.1-1.5 equivalents is typically sufficient.
-
Running the reaction at a lower concentration can sometimes disfavor bimolecular side reactions like dimerization.
-
-
Protect the Hydroxyl Group: The free -OH group can potentially coordinate to the palladium catalyst or react with the strong base. Protecting it as a silyl ether (see Q1) can often lead to cleaner reactions and higher yields.
Appendix A: Key Experimental Protocols
Protocol 1: Boc Protection of the 5-Amino Group
This protocol selectively protects the exocyclic primary amine, rendering it unreactive towards electrophiles.[16][17]
-
Setup: Dissolve this compound (1.0 eq.) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.
-
Reagent Addition: Add 4-Dimethylaminopyridine (DMAP) (0.1 eq.) to the solution. Then, add Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq.) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 2-4 hours).
-
Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purification: Redissolve the residue in a suitable solvent like Ethyl Acetate and wash with a dilute aqueous solution of NaHCO₃, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure tert-butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate.
Protocol 2: TBDMS Protection of the 2-Hydroxymethyl Group
This protocol selectively protects the primary alcohol as a robust silyl ether.[4][5]
-
Setup: Dissolve this compound (1.0 eq.) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1-0.2 M) in a round-bottom flask under a nitrogen atmosphere.
-
Reagent Addition: Add Imidazole (2.5 eq.) to the solution and stir until it dissolves. Cool the mixture to 0 °C in an ice bath. Add tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq.) portion-wise, ensuring the temperature remains low.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 4-12 hours).
-
Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., Ethyl Acetate or DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-amino-2-(((tert-butyldimethylsilyl)oxy)methyl)pyridine.
References
-
Dotsenko, V. V., Krivokolysko, S. G., & Polovkov, N. Y. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega. Available at: [Link]
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Wikipedia. (n.d.). Silyl ether. Available at: [Link]
-
Chem-Station. (2014). Silyl Protective Groups. Available at: [Link]
-
Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols. Available at: [Link]
-
Journal of Nuclear Medicine. (n.d.). “Click-like” Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development. Available at: [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Available at: [Link]
-
MDPI. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Molecules, 26(11), 3192. Available at: [Link]
- Google Patents. (n.d.). CN102936220A - BOC protection method for aminopyridine.
-
Chemistry Steps. (n.d.). Protecting Groups for Alcohols. Available at: [Link]
-
Pipzine Chemicals. (n.d.). 2-(Boc-amino)pyridine Manufacturer & Supplier in China. Available at: [Link]
-
Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(36), 15465-15483. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
ChemTube3D. (n.d.). Pyridine N-Oxide-structure. Available at: [Link]
- Google Patents. (n.d.). WO2018209132A1 - Aminopyridine compounds and methods for the preparation and use thereof.
-
ACS Publications. (2019). Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. Organic Letters, 21(19), 7998-8002. Available at: [Link]
-
ACS Publications. (2001). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. Organic Letters, 3(17), 2725-2727. Available at: [Link]
-
Arkat USA. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC. Available at: [Link]
-
ResearchGate. (1978). Oxidation with p-(Methoxycarbonyl)perbenzoic acid 2. Oxidation of nitrogen heterocycles to the N-oxides. Bulletin of the Academy of Sciences of the USSR Division of Chemical Science, 27(10), 2070-2071. Available at: [Link]
-
MDPI. (2022). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules, 27(19), 6296. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups. Available at: [Link]
-
Organic Chemistry Portal. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Available at: [Link]
-
Royal Society of Chemistry. (2021). Mono-N-oxidation of Heterocycle-Fused Pyrimidines. New Journal of Chemistry, 45(1), 115-120. Available at: [Link]
-
PubMed. (2017). Chemoselective Acylation of Primary Amines and Amides With Potassium Acyltrifluoroborates Under Acidic Conditions. Journal of the American Chemical Society, 139(5), 1826-1829. Available at: [Link]
-
YouTube. (2022). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. Available at: [Link]
-
ResearchGate. (2017). Copper(II)-Catalyzed Aerobic Oxidative Coupling between Chalcone and 2-Aminopyridine via C-H Amination: An Expedient Synthesis of 3-Aroylimidazo[1,2-a]pyridines. Available at: [Link]
-
YouTube. (2020). Protecting Groups for Amines. Available at: [Link]
-
SynArchive. (n.d.). Protecting Groups List. Available at: [Link]
-
IntechOpen. (2019). Amino Acid-Protecting Groups. Available at: [Link]
-
Royal Society of Chemistry. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Available at: [Link]
-
ResearchGate. (n.d.). Buchwald coupling of 1 with various anilines and 2-aminopyridines... Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available at: [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Available at: [Link]
-
Organic Chemistry Data. (n.d.). pKa Data Compiled by R. Williams. Available at: [Link]
-
University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Available at: [Link]
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Stability and storage of (5-Aminopyridin-2-YL)methanol
An In-Depth Technical Guide for Researchers
Introduction
(5-Aminopyridin-2-YL)methanol (CAS: 873651-92-4) is a pivotal heterocyclic building block utilized in pharmaceutical and agrochemical research.[1] Its unique structure, featuring both an amino and a hydroxymethyl group on a pyridine ring, makes it a valuable intermediate for synthesizing a range of target molecules, including enzyme inhibitors and nicotinic receptor ligands.[1] However, the presence of these reactive functional groups necessitates careful handling and storage to ensure its stability and prevent degradation, which could compromise experimental outcomes.
This guide serves as a comprehensive technical support center for researchers, scientists, and drug development professionals. It provides detailed information on the stability and storage of this compound, troubleshooting advice for common issues, and scientifically grounded explanations for the recommended procedures.
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for solid this compound?
There appear to be conflicting recommendations from various suppliers, ranging from room temperature to -20°C. This discrepancy arises from the balance between convenience and long-term stability. For routine, short-term use, storing the compound at room temperature in a tightly sealed container in a dry, dark place is generally acceptable, as the compound is chemically stable under standard ambient conditions.[1][2] However, for long-term preservation of purity, colder temperatures are recommended.
The aminopyridine moiety is susceptible to slow oxidation over time, which can be accelerated by light and ambient temperature fluctuations. The hydroxyl group can also undergo oxidation. Therefore, for archival purposes or when high purity is critical for sensitive applications, storing the solid powder at -20°C is the most robust option, offering a shelf-life of up to 3 years.[3] Storage at 2-8°C or 4°C is a good intermediate option, preserving the compound for up to 2 years.[3][4][5]
2. How should I store solutions of this compound?
Once dissolved in a solvent, the potential for degradation increases significantly due to increased molecular mobility. It is crucial to use anhydrous, high-purity solvents and to store solutions at low temperatures. For maximum stability, solutions should be stored at -80°C, which can preserve them for up to 6 months.[3] For shorter-term storage (up to 1 month), -20°C is adequate.[3] It is advisable to prepare fresh solutions for sensitive experiments or to aliquot stock solutions to minimize freeze-thaw cycles, which can introduce moisture and accelerate degradation.
3. What is the expected shelf-life of this compound?
The shelf-life is directly dependent on the storage conditions, as summarized in the table below. Adhering to these guidelines is critical for ensuring the compound's integrity over time.
| Form | Storage Temperature | Expected Shelf-Life |
| Solid Powder | -20°C | Up to 3 years[3] |
| 4°C | Up to 2 years[3] | |
| Room Temperature | Stable, but long-term stability not guaranteed[1][2] | |
| In Solvent | -80°C | Up to 6 months[3] |
| -20°C | Up to 1 month[3] |
4. What are the key handling precautions for this compound?
As a standard laboratory practice, always handle this compound in a well-ventilated area or a chemical fume hood.[3] To prevent accidental exposure, wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid creating dust or aerosols during handling.[3] Ensure the container is tightly sealed after use to prevent moisture absorption and oxidation.[3]
5. Is this compound sensitive to light, air, or moisture?
Yes, due to its chemical structure, it possesses sensitivities that necessitate careful handling.
-
Air/Oxygen: The amino group on the pyridine ring can be susceptible to oxidation, which is often a primary degradation pathway for aromatic amines. This can lead to the formation of colored impurities.
-
Light: Exposure to direct sunlight or UV light can provide the energy to initiate degradation reactions.[3] It is recommended to store the compound in an opaque or amber vial.
-
Moisture: While not explicitly stated as hygroscopic in all datasheets, the polar nature of the molecule suggests it may absorb moisture from the air, which could affect its stability and weighing accuracy. Storing in a dry environment is crucial.[1][2]
Troubleshooting Guide
This section addresses specific issues that may arise during the use of this compound.
Issue 1: The compound has developed a yellow or brownish tint.
-
Potential Cause: This is a common indicator of degradation, likely due to oxidation of the aminopyridine ring. Exposure to air, light, or elevated temperatures can accelerate this process.
-
Troubleshooting Steps:
-
Assess Purity: Before use, check the purity of the discolored material using an appropriate analytical method (e.g., NMR, LC-MS, or TLC) to determine if the level of impurities is acceptable for your application.
-
Purification: If the purity is compromised, consider recrystallization or column chromatography to remove the colored impurities.
-
Preventative Action: Review your storage protocol. Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed, light-resistant container, and at the recommended low temperature (-20°C for long-term storage).[3]
-
Issue 2: My experimental results are inconsistent or yields are lower than expected.
-
Potential Cause: Inconsistent results can often be traced back to compromised reagent quality. If the this compound has degraded, its effective concentration will be lower, and impurities may interfere with the reaction.
-
Troubleshooting Workflow: The following workflow can help diagnose the issue.
Caption: Potential degradation pathways and preventative storage measures.
-
Amine Oxidation: The lone pair of electrons on the nitrogen of the amino group makes it susceptible to oxidation. This can lead to the formation of nitroso or nitro compounds, or complex colored polymeric materials, which are common degradation products for aromatic amines.
-
Alcohol Oxidation: The primary alcohol group (-CH₂OH) can be oxidized to the corresponding aldehyde (-CHO) and subsequently to a carboxylic acid (-COOH). While this may require stronger oxidizing conditions than amine oxidation, it remains a potential degradation pathway over long-term storage, especially if contaminants are present.
By understanding these potential pathways, the rationale behind the storage recommendations—minimizing exposure to oxygen, light, and thermal energy—becomes clear.
References
- Material Safety Data Sheet of this compound | AbMole BioScience. [URL: https://www.abmole.com/products/5-aminopyridin-2-yl-methanol.html]
- This compound - CAS:873651-92-4 - Sunway Pharm Ltd. [URL: https://www.3wpharm.com/product/show/CB35915.html]
- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/630985]
- 5-Amino-2-(hydroxymethyl)pyridine - MySkinRecipes. [URL: https://www.myskinrecipes.com/shop/th/research/analytical-chemicals/pharmaceutical-intermediates/heterocyclic-building-blocks/pyridine-derivatives/5-amino-2-hydroxymethyl-pyridine.html]
- CAS No : 100114-58-7| Chemical Name : (4-Aminopyridin-2-yl)methanol | Pharmaffiliates. [URL: https://www.pharmaffiliates.com/en/products/details/100114-58-7]
- 113293-71-3|(6-Aminopyridin-3-yl)methanol|BLD Pharm. [URL: https://www.bldpharm.com/products/113293-71-3.html]
- 2-Amino-5-(hydroxymethyl)pyridine | CAS 113293-71-3 | SCBT. [URL: https://www.scbt.com/p/2-amino-5-hydroxymethyl-pyridine-113293-71-3]
- (5-Aminopyrimidin-2-yl)methanol dihydrochloride | CAS 2920406-60-4 | ChemScene. [URL: https://www.chemscene.com/products/index.php?cas=2920406-60-4]
- This compound | C6H8N2O | CID 20583240 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/20583240]
- This compound|CAS 873651-92-4 - Rlavie. [URL: https://www.rlavie.com/product/show/873651-92-4.html]
- This compound, min 98%, 1 gram. [URL: https://www.bostonbiochem.com/product/i-480]
- (6-aminopyridin-2-yl)methanol - Safety Data Sheet - ChemicalBook. [URL: https://www.chemicalbook.com/sds/79651-64-2_cb02551061.htm]
- 873651-92-4|5-Amino-2-(hydroxymethyl)pyridine|BLD Pharm. [URL: https://www.bldpharm.com/products/873651-92-4.html]
- 2704285-26-5 | (5-Aminopyrimidin-2-yl)methanol hydrochloride - ChemScene. [URL: https://www.chemscene.com/products/5-Aminopyrimidin-2-yl-methanol-hydrochloride.html]
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Technical Support Center: Optimizing Solvent Conditions for Aminopyridine Reactions
Welcome to the technical support center for optimizing solvent conditions in reactions involving aminopyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection and troubleshoot common experimental hurdles. Here, we move beyond simple protocols to explain the fundamental principles governing aminopyridine reactivity in solution, empowering you to make informed decisions for successful synthesis.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding solvent selection for aminopyridine reactions.
Q1: How does solvent choice impact the nucleophilicity of aminopyridines?
A1: Solvent choice critically influences the nucleophilicity of aminopyridines by modulating the solvation of the amine's lone pair of electrons.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can form strong hydrogen bonds with the amino group of the aminopyridine.[1][2] This creates a bulky solvent shell that sterically hinders the lone pair from attacking an electrophile and energetically stabilizes the ground state of the amine, thus decreasing its nucleophilicity.[1][2]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents possess dipole moments that can solvate the aminopyridine without strong hydrogen bonding to the amino group.[1] This leaves the lone pair more exposed and available for reaction, leading to a significant enhancement in nucleophilicity.[1][3] For instance, the nucleophilicity of 4-(dimethylamino)pyridine is markedly higher in dichloromethane compared to water.[3]
-
Nonpolar Solvents (e.g., toluene, hexane, dioxane): In these solvents, aminopyridines are less solvated, which can increase their nucleophilicity compared to protic solvents. However, the poor solubility of the aminopyridine or other polar reagents can become a limiting factor.[4][5]
Q2: My aminopyridine starting material is poorly soluble. What's the best approach?
A2: Poor solubility is a common challenge. Here’s a systematic approach to address it:
-
Consult Solubility Data: The solubility of aminopyridines varies significantly with the solvent. For example, 2-aminopyridine's solubility follows the trend: NMP > DMF > methanol > ethanol > acetonitrile > cyclohexane.[5] Similarly, 4-aminopyridine is soluble in ethanol, DMSO, and DMF at approximately 30 mg/mL.[4]
-
Consider Solvent Mixtures: If a single solvent doesn't provide adequate solubility for all reaction components, a solvent mixture can be effective. For instance, in some cases, adding a small amount of a polar aprotic solvent like DMF or DMSO to a less polar solvent like toluene can improve solubility without drastically changing the overall reaction environment.[6]
-
Increase Temperature: For many aminopyridines, solubility increases with temperature.[5] However, be mindful of the thermal stability of your reactants and potential side reactions at elevated temperatures.
-
Use a More Polar Solvent: If the reaction allows, switching to a more polar solvent like DMF or NMP could be a solution.[5] However, always consider the impact on the reaction mechanism and potential for side reactions.
Q3: Which class of solvents is generally preferred for Nucleophilic Aromatic Substitution (SNAr) reactions with aminopyridines?
A3: Polar aprotic solvents are typically the solvents of choice for SNAr reactions.[6][7] The mechanism of an SNAr reaction involves the formation of a negatively charged intermediate (the Meisenheimer complex). Polar aprotic solvents are effective at stabilizing this charged intermediate through dipole-dipole interactions, which accelerates the reaction rate.[8] In contrast, polar protic solvents can deactivate the nucleophile through hydrogen bonding.[8] While many SNAr reactions can proceed in other solvents, polar aprotics often provide the best balance of reactant solubility and stabilization of the key intermediate.[6]
Q4: How does the pKa of an aminopyridine change with the solvent, and why is this important?
A4: The pKa of an aminopyridine, which is a measure of the acidity of its conjugate acid, is solvent-dependent. The relative basicity of the aminopyridine can be influenced by the solvent's ability to stabilize the protonated form. For instance, the pKa of 2-aminopyridine is 6.86 in water.[9][10] This value can shift in different solvent environments.[11] This is important because the availability of the lone pair on the nitrogen, and thus its nucleophilicity, is directly related to its basicity. A solvent that better stabilizes the protonated form will decrease the basicity of the aminopyridine. Understanding the pKa in a given solvent helps in selecting the appropriate base if one is needed for the reaction.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low or No Yield in an Acylation Reaction
-
Potential Cause 1: Deactivation of the aminopyridine by a protic solvent.
-
Explanation: If you are using a protic solvent like ethanol, it can hydrogen-bond with your aminopyridine, reducing its nucleophilicity and slowing down the acylation reaction.
-
Recommended Solution: Switch to a polar aprotic solvent such as acetonitrile (MeCN), tetrahydrofuran (THF), or dichloromethane (DCM). These solvents will not deactivate your nucleophile through hydrogen bonding. For a greener approach, under certain conditions, N-acylation can even be performed in water.[12]
-
-
Potential Cause 2: Poor solubility of the starting materials.
-
Explanation: If either the aminopyridine or the acylating agent is not fully dissolved, the reaction will be slow and incomplete.
-
Recommended Solution: Choose a solvent in which all reactants are soluble. Refer to solubility data where available.[5][13] Consider using a co-solvent system or a more effective polar aprotic solvent like DMF.
-
-
Potential Cause 3: The reaction has not reached completion.
Issue 2: Multiple Products or Side Reactions in Palladium-Catalyzed Cross-Coupling
-
Potential Cause 1: Inappropriate solvent polarity.
-
Explanation: The choice of solvent in palladium-catalyzed reactions (like Suzuki, Buchwald-Hartwig, or Sonogashira couplings) is crucial for stabilizing the catalytic intermediates.[15][16] A solvent that is too polar or too nonpolar can lead to catalyst deactivation or favor undesired reaction pathways.
-
Recommended Solution: Toluene, dioxane, and THF are commonly used and effective solvents for many palladium-catalyzed coupling reactions.[17][18] For reactions involving more polar substrates, polar aprotic solvents like DMF may be necessary, but should be used with caution as they can sometimes lead to side reactions at high temperatures.[17][18] Always use anhydrous and degassed solvents to prevent catalyst poisoning.[17]
-
-
Potential Cause 2: Reaction temperature is too high.
-
Explanation: High temperatures can lead to product decomposition or the formation of byproducts.
-
Recommended Solution: Optimize the reaction temperature. While heating is often necessary, running the reaction at the lowest effective temperature can improve selectivity.
-
Issue 3: Difficulty in Product Isolation and Purification
-
Potential Cause 1: Product is soluble in the aqueous layer during workup.
-
Explanation: Aminopyridines and their derivatives can be basic and may partition into an acidic aqueous layer during extraction.
-
Recommended Solution: Before discarding any aqueous layers, check them by TLC.[19] If your product is in the aqueous phase, basify the solution with a suitable base (e.g., NaHCO₃, Na₂CO₃) and re-extract with an organic solvent.
-
-
Potential Cause 2: The chosen solvent for chromatography is not optimal.
-
Explanation: An inappropriate solvent system for column chromatography can result in poor separation of the product from impurities or starting materials.
-
Recommended Solution: Systematically screen different solvent systems for TLC to find one that gives good separation (a difference in Rf values of at least 0.2) between your product and major impurities. A common starting point is a mixture of a nonpolar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate).[14]
-
Data and Protocols
Solvent Properties and Their Impact
The selection of a solvent should be guided by its physical properties and how they influence the reaction environment.
Table 1: Properties of Common Organic Solvents
| Solvent | Dielectric Constant (ε) | Dipole Moment (μ, D) | Type | General Application in Aminopyridine Reactions |
| Water | 80.1 | 1.85 | Polar Protic | Can be used for some acylations, but generally reduces nucleophilicity.[12] |
| Dimethyl Sulfoxide (DMSO) | 47.2 | 3.96 | Polar Aprotic | Excellent for SNAr and when high solubility is needed.[4][20] |
| Acetonitrile (MeCN) | 37.5 | 3.92 | Polar Aprotic | Good for a variety of reactions, including acylations and some couplings.[3][5] |
| N,N-Dimethylformamide (DMF) | 36.7 | 3.82 | Polar Aprotic | Widely used for SNAr and Pd-catalyzed couplings.[4][17] |
| Methanol (MeOH) | 32.7 | 1.70 | Polar Protic | Can act as a nucleophile; generally reduces aminopyridine nucleophilicity.[5] |
| Ethanol (EtOH) | 24.6 | 1.69 | Polar Protic | Often used for Schiff base formation, but can reduce nucleophilicity.[5][14] |
| Acetone | 20.7 | 2.88 | Polar Aprotic | A versatile solvent for various transformations.[13] |
| Dichloromethane (DCM) | 9.1 | 1.60 | Polar Aprotic | Good for reactions at lower temperatures. |
| Tetrahydrofuran (THF) | 7.6 | 1.75 | Polar Aprotic | Commonly used in Pd-catalyzed couplings and for organometallic reagents.[18][21] |
| Ethyl Acetate (EtOAc) | 6.0 | 1.78 | Polar Aprotic | Often used as an extraction solvent and for chromatography.[13] |
| Toluene | 2.4 | 0.36 | Nonpolar | A standard solvent for many Pd-catalyzed cross-coupling reactions.[17][18] |
| 1,4-Dioxane | 2.2 | 0.45 | Nonpolar | Common in Suzuki and other cross-coupling reactions.[17] |
| Hexane | 2.0 | ~0 | Nonpolar | Primarily used as a co-solvent or for chromatography.[5] |
Data compiled from various sources.[22][23][24][25][26]
Experimental Protocol: General Procedure for Monitoring an Aminopyridine Acylation via TLC
-
Prepare the TLC Plate: Draw a light pencil line about 1 cm from the bottom of a silica gel TLC plate.
-
Spot the Plate:
-
On the starting line, apply a small spot of your aminopyridine starting material dissolved in a suitable solvent.
-
Apply a spot of your acylating agent.
-
Apply a co-spot (one spot on top of the other) of both starting materials.
-
Carefully take a small aliquot from your reaction mixture and apply it as another spot.
-
-
Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., 7:3 hexane:ethyl acetate). Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to run up the plate.
-
Visualize the Plate: Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp. You can also use an iodine chamber or a potassium permanganate stain if your compounds are not UV-active.
-
Analyze the Results: The disappearance of the starting material spots and the appearance of a new product spot in the reaction lane indicate that the reaction is proceeding.[14]
Visualizing Solvent Effects
Decision Workflow for Solvent Selection
Caption: A decision-making workflow for initial solvent selection in aminopyridine reactions.
Solvation Effects on Nucleophilicity
Caption: Impact of solvent type on aminopyridine nucleophilicity.
References
- 4-Aminopyridine - PRODUCT INFORMATION. (n.d.).
- Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. (2022). Journal of Chemical & Engineering Data.
- Table 5.17 Dielectric Constant (Permittivity) and Dipole Moment of Various Organic Substances. (2013).
- Aminopyridines for the treatment of neurologic disorders. (n.d.). PubMed Central.
- Solubility of 2Aminopyridine in Acetone, Chloroform, and Ethyl Acetate. (n.d.). Request PDF.
- Chemical Properties of 2-Aminopyridine (CAS 504-29-0). (n.d.). Cheméo.
- Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile. (2020). PubMed Central.
- Solvent Properties Table. (n.d.). ARCOR Epoxy Technologies.
- Nucleophilicities of Amines, Amino Acids and Pyridines. (n.d.).
- Dielectric constant, dipole moment, a and van der Waals volume b for some common solvents. (n.d.). ResearchGate.
- Amino group acidity in aminopyridines and aminopyrimidines. (1977). Canadian Science Publishing.
- Properties of Common Organic Solvents. (2022).
- COMMON SOLVENT PROPERTIES. (n.d.).
- pKa Data Compiled by R. Williams. (n.d.).
- 2-Aminopyridine | NH2C5H4N | CID 10439. (n.d.). PubChem.
- S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. (2019). ResearchGate.
- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (n.d.). ChemRxiv.
- Optimizing reaction conditions for Salicylidene-2-aminopyridine formation. (n.d.). Benchchem.
- Nature of the nucleophile and solvent effect on a SNAr reaction. (n.d.). ResearchGate.
- Theoretical prediction of relative and absolute pKa values of aminopyridines. (n.d.). Request PDF.
- The DFT Calculations of Pka Values of The Cationic Acids of Aniline and Pyridine Derivatives in Common Solvents. (n.d.). Scribd.
- Solvent effects in palladium catalysed cross-coupling reactions. (2019). RSC Publishing.
- How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry.
- Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 6-Chloropyridin-3-amine. (n.d.). Benchchem.
- SNAr Reaction in Other Common Molecular Solvents. (n.d.). Wordpress.
- A Comparative Guide to Catalysts for 6-Chloropyridin-3-amine Coupling Reactions. (n.d.). Benchchem.
- Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online.
- Nucleophilicity Trends of Amines. (2018). Master Organic Chemistry.
- 7.7-11 Part 6: The effect of reaction solvent on the SN2 reaction. (2020). YouTube.
- Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (n.d.). University of Windsor.
- An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (n.d.). PubMed Central.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
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- 8. researchgate.net [researchgate.net]
- 9. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. benchchem.com [benchchem.com]
- 18. uwindsor.ca [uwindsor.ca]
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- 22. Table 5.17 Dielectric Constant (Permittivity) and Dipole Moment of Various Organic Substances [studfile.net]
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- 24. researchgate.net [researchgate.net]
- 25. www1.chem.umn.edu [www1.chem.umn.edu]
- 26. COMMON SOLVENT PROPERTIES [macro.lsu.edu]
Technical Support Center: N-Alkylation of (5-Aminopyridin-2-YL)methanol
Welcome to the technical support center for the N-alkylation of (5-Aminopyridin-2-YL)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience to help you navigate the complexities of this specific transformation.
Troubleshooting Guide
This section addresses common issues encountered during the N-alkylation of this compound in a question-and-answer format, providing explanations and actionable protocols.
Question 1: My reaction yield is low, or the reaction is not proceeding to completion. What are the potential causes and how can I improve it?
Low yields in the N-alkylation of this compound can be attributed to several factors, including incomplete deprotonation of the amino group, insufficient reactivity of the alkylating agent, or suboptimal reaction conditions.[1][2]
Core Causality: The nucleophilicity of the exocyclic amino group on the pyridine ring is crucial for the reaction to proceed. If the base is not strong enough to deprotonate the amine, or if the reaction conditions do not favor the nucleophilic attack, the reaction will be sluggish or stall completely.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield N-alkylation.
Recommended Actions:
-
Evaluate the Base and Solvent System:
-
Weak Bases: For many N-alkylations of aminopyridines, common inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents like acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are sufficient, especially with reactive alkylating agents.[3][4] Cs₂CO₃ is often reported to be highly effective.[3][4]
-
Strong Bases: If the reaction is sluggish, a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous solvent like tetrahydrofuran (THF) or DMF can ensure complete deprotonation of the amino group.[1][5]
-
Solvent Choice: The solvent can significantly impact reaction rates. Polar aprotic solvents like DMF, DMSO, and MeCN are generally good choices as they can dissolve the reactants and facilitate the Sₙ2 reaction.[2][6]
-
-
Assess the Alkylating Agent:
-
The reactivity of alkyl halides follows the order: R-I > R-Br > R-Cl. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.
-
Ensure the purity of your alkylating agent, as degradation can lead to lower yields.
-
-
Optimize Reaction Temperature:
-
Increasing the reaction temperature can significantly enhance the reaction rate.[1] However, be cautious as excessively high temperatures may lead to side reactions, such as O-alkylation or decomposition.
-
We recommend a systematic approach: start at room temperature and gradually increase the temperature (e.g., in 20 °C increments) while monitoring the reaction progress by TLC or LC-MS.
-
Question 2: I am observing significant amounts of di-alkylated product. How can I improve the selectivity for mono-alkylation?
Over-alkylation is a classic challenge in amine alkylation because the mono-alkylated product is often more nucleophilic than the starting amine, making it more susceptible to a second alkylation.[3][7]
Core Causality: The electron-donating nature of the first alkyl group increases the electron density on the nitrogen atom, enhancing its nucleophilicity and reactivity towards the alkylating agent.
Strategies for Promoting Mono-alkylation:
| Strategy | Principle | Key Considerations |
| Control Stoichiometry | Use an excess of the amine relative to the alkylating agent to increase the probability of the alkylating agent reacting with the starting material.[1] | May not be practical if this compound is the limiting or more expensive reagent. |
| Slow Addition | Add the alkylating agent slowly (e.g., via syringe pump) to maintain a low concentration, favoring reaction with the more abundant starting amine. | Requires careful control of addition rates. |
| Lower Temperature | Running the reaction at a lower temperature can reduce the rate of the second alkylation, which often has a higher activation energy.[1] | May significantly increase reaction time. |
| Reductive Amination | This two-step, one-pot method involves the formation of an imine with an aldehyde or ketone, followed by reduction. It offers excellent control for mono-alkylation. A facile method involves using a carboxylic acid and sodium borohydride.[8] | Introduces different reagents and may require optimization. |
| Use of a Protecting Group | Temporarily protecting the amino group with a group like tert-butoxycarbonyl (Boc) can allow for controlled alkylation.[5] | Adds protection and deprotection steps to the synthesis. |
Experimental Protocol: Reductive Amination for Mono-N-Alkylation [8]
-
Reaction Setup: To a stirring mixture of this compound (1 equivalent) and the corresponding carboxylic acid (2 equivalents) in THF (0.3 M), add sodium borohydride (3.3 equivalents) portion-wise over 30 minutes at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, carefully add water to quench the excess sodium borohydride. Adjust the pH to ~10 with sodium carbonate.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Question 3: My analysis shows a mixture of N- and O-alkylated products. How can I favor N-alkylation and how do I confirm the structure?
The presence of the primary alcohol in this compound introduces a competing nucleophile, the hydroxyl group, which can lead to O-alkylation. The selectivity between N- and O-alkylation is influenced by several factors, including the base, solvent, and counter-ion.[9][10]
Core Causality: The reaction proceeds via an ambident nucleophile (containing both N and O nucleophilic centers). Hard and soft acid-base (HSAB) theory can be a useful guide. The nitrogen of the amino group is a softer nucleophile than the oxygen of the alkoxide, which is a harder nucleophile.
Favoring N-Alkylation over O-Alkylation:
Caption: Competing N- vs. O-alkylation pathways.
-
Solvent: Polar aprotic solvents like DMF or DMSO generally favor N-alkylation.[10] Protic solvents can solvate the harder oxygen anion, potentially favoring N-alkylation as well, but can also interfere with the reaction.
-
Base/Counter-ion: Using bases with larger, "softer" counter-ions like K⁺ or Cs⁺ (from K₂CO₃ or Cs₂CO₃) tends to favor N-alkylation. Smaller, "harder" counter-ions like Na⁺ (from NaH) can coordinate more tightly with the harder oxygen atom, potentially leading to more O-alkylation.[10]
-
Protecting Group Strategy: The most definitive way to ensure N-alkylation is to protect the hydroxyl group as a silyl ether (e.g., TBDMS) or another suitable protecting group prior to the alkylation step.
Confirming the Regioselectivity (N- vs. O-alkylation):
Structural confirmation is critical. One-dimensional NMR may not be sufficient. A combination of 2D NMR techniques is highly recommended.[11]
| NMR Method | Expected Observation for N-Alkylation | Expected Observation for O-Alkylation |
| ¹H-¹³C HSQC/HMQC | A correlation will be observed between the protons on the α-carbon of the newly introduced alkyl group and the α-carbon itself. | A correlation will be observed between the protons on the α-carbon of the newly introduced alkyl group and the α-carbon, which will be shifted significantly downfield due to its attachment to oxygen (~60-80 ppm).[11] |
| ¹H-¹³C HMBC | A 2- or 3-bond correlation will be seen from the protons on the α-carbon of the alkyl group to the carbon atom of the pyridine ring bearing the amino group (C5). | A 2-bond correlation will be seen from the protons on the α-carbon of the alkyl group to the benzylic carbon (-CH₂OH), and a 3-bond correlation to the pyridine ring carbon attached to the methanol group (C2). |
| ¹H-¹H ROESY/NOESY | A through-space correlation (NOE) should be observed between the protons on the α-carbon of the alkyl group and the aromatic proton at C4 or C6 of the pyridine ring. | An NOE should be observed between the protons on the α-carbon of the alkyl group and the benzylic protons (-CH₂OH). |
Frequently Asked Questions (FAQs)
Q1: What are the best general starting conditions for the N-alkylation of this compound?
A good starting point is to use 1.0 equivalent of this compound, 1.1-1.2 equivalents of the alkyl bromide, and 1.5-2.0 equivalents of potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in anhydrous DMF or acetonitrile (MeCN) at room temperature, gradually heating to 60-80 °C if the reaction does not proceed.[2]
Q2: I am observing the formation of a pyridinium salt. How can this be avoided?
Alkylation of the pyridine ring nitrogen is a common side reaction, especially with highly reactive alkylating agents.[5] To prevent this, you can protect the exocyclic amino group first, for example, with a Boc group. The Boc-protected amine is deprotonated with a strong base (like NaH), and then the alkylating agent is added. The Boc group can be subsequently removed with an acid like TFA.[5]
Q3: How should I purify my N-alkylated product?
-
Column Chromatography: This is the most common method for purifying N-alkylated aminopyridines. A silica gel column with a gradient elution system of hexane/ethyl acetate or dichloromethane/methanol is typically effective.
-
Acid-Base Extraction: The basicity of the amino group and the pyridine nitrogen can be exploited. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to regenerate the free amine, which is then extracted with an organic solvent.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[12]
Q4: Are there any "greener" or more atom-economical methods for this transformation?
Yes, the "hydrogen borrowing" or "hydrogen autotransfer" methodology is a greener alternative that uses alcohols as alkylating agents, with water as the only byproduct.[13][14] This reaction is typically catalyzed by transition metal complexes (e.g., based on Ru or Ir) and requires heating.[13][15] This approach avoids the use of alkyl halides and the formation of salt byproducts.
References
-
Roychowdhury, P., Waheed, S., Sengupta, U., Herrera, R. G., & Powers, D. C. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]
-
A Facile N-Monoalkylation of Aminopyridines. (2025, August 7). ResearchGate. [Link]
-
Synthesis of N-alkyl-4-aminopyridine. (n.d.). ResearchGate. [Link]
-
A novel strategy for alkylation via amide activation: synthesis of N-substituted 2-pyridones and tetrahydropyridines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Process for the N-alkylation of aminopyridines. (n.d.).
-
Feroci, M., Chiarotto, I., d'Agostino, S., Incerpi, S., & Patella, S. (2017). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 22(9), 1533. [Link]
-
N-alkylation of 2-pyridyl amine with arylmethyl alcohols. (n.d.). ResearchGate. [Link]
-
N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (2023, November 30). NIH. [Link]
-
Roychowdhury, P., Waheed, S., Sengupta, U., Herrera, R. G., & Powers, D. C. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]
- A kind of method and its purification process that aminopyridine is prepared by picoline. (n.d.).
-
Amine alkylation. (n.d.). Wikipedia. [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). [Link]
-
Influence of the N-protecting group. (n.d.). ResearchGate. [Link]
-
Das, P., & Dinda, J. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry, 88(1), 269–284. [Link]
-
Aqueous-Mediated N-Alkylation of Amines. (2007, January 17). ResearchGate. [Link]
-
N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (2013, August 15). PubMed. [Link]
-
N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (2025, August 9). ResearchGate. [Link]
-
Difficulties with N-Alkylations using alkyl bromides. (2021, March 17). Reddit. [Link]
-
Synthesis of N-alkylaminopyridines from aminopyridines and alkyl halides. (n.d.). ResearchGate. [Link]
-
Goker, H., & Doganc, F. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20. [Link]
-
N-Alkylation of Amines with 2,5-Furandimethanol to N, N'-Disubstituted 2,5-Bis(aminomethyl)furans Catalyzed by a Metal-Ligand Bifunctional Iridium Catalyst. (2025, July 17). PubMed. [Link]
-
N-Alkylation by Hydrogen Borrowing: Pharmaceutical Applications and Comparison to Other Methods. (n.d.). ResearchGate. [Link]
-
Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][8][16]naphthyrin-5(6H)-one. (n.d.). PMC - NIH. [Link]
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- 5. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
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Technical Support Center: Byproduct Analysis in the Synthesis of Aminopyridine Derivatives
Welcome to the Technical Support Center for the synthesis of aminopyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of aminopyridine synthesis, with a specific focus on identifying, understanding, and mitigating byproduct formation. Aminopyridines are crucial intermediates and pharmacophores in numerous pharmaceuticals.[1] Achieving high purity and yield is paramount, and a thorough understanding of potential side reactions is essential for robust process development.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. We delve into the causality behind experimental observations and offer field-proven solutions to common challenges.
Troubleshooting Guide: Common Synthetic Routes & Side Reactions
This section addresses specific issues encountered during the most common synthetic procedures for aminopyridine derivatives.
Q1: My Chichibabin reaction is giving low yields and a complex mixture of byproducts. What's going wrong?
The Chichibabin reaction, while a direct method for aminating pyridines with sodium amide (NaNH₂), is notorious for its harsh conditions and potential for side reactions.[1][2]
Common Byproducts & Causes:
-
4-Aminopyridine Isomer: While the 2-position is electronically favored for nucleophilic attack, substitution at the 4-position can occur, especially if the 2- and 6-positions are blocked.[2][3]
-
Di-amination Products (e.g., 2,6-Diaminopyridine): Using an excess of sodium amide can lead to the introduction of a second amino group.[3]
-
Hydroxypyridines: Incomplete reaction or improper workup can lead to the formation of hydroxypyridines, which may exist in equilibrium with their pyridone tautomers.[4]
-
Polymerization/Tarry Materials: The high temperatures (often 100-130°C in solvents like xylene or toluene) can lead to decomposition and polymerization of starting materials and products.[2]
Troubleshooting Steps:
-
Reagent Quality: The purity of sodium amide is critical. Interestingly, very pure NaNH₂ can be less reactive; impurities may have a catalytic effect.[3] However, old or improperly stored NaNH₂ can contain sodium hydroxide, which will lead to hydroxypyridine byproducts.
-
Temperature Control: Carefully control the reaction temperature. While high temperatures are often necessary, excessive heat increases tar formation. Consider using lower boiling point solvents if your substrate is sufficiently activated.
-
Stoichiometry: Use a moderate excess of sodium amide (typically 1.1-1.5 equivalents). A large excess significantly increases the risk of di-amination.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The formation of a red color from the σ-adduct intermediate and the evolution of hydrogen gas are indicators of reaction progress.[5]
-
Alternative Conditions: For sensitive substrates, consider the low-temperature variant using potassium amide (KNH₂) in liquid ammonia, which can be run at much lower temperatures.[1] Addition of an oxidant like KMnO₄ can facilitate hydride removal in these low-temperature conditions.[1]
Q2: I'm observing significant hydrodehalogenation in my Buchwald-Hartwig amination of a halopyridine. How can I suppress this side reaction?
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds.[6] However, a common and frustrating side reaction is hydrodehalogenation, where the halogen on the pyridine ring is replaced by a hydrogen atom.
Mechanism of Hydrodehalogenation:
This byproduct arises from a competing pathway to the desired reductive elimination. The palladium-amide intermediate can undergo β-hydride elimination, which, followed by reductive elimination, yields the hydrodehalogenated arene and an imine.[6]
Troubleshooting Steps:
-
Ligand Choice: The choice of phosphine ligand is paramount. Sterically hindered, electron-rich ligands generally favor the desired C-N reductive elimination over β-hydride elimination. Consider ligands like XPhos or Josiphos-type ligands, which have proven effective for heteroaryl couplings.[7][8]
-
Base Selection: The strength and nature of the base are critical. While strong bases like sodium tert-butoxide are necessary for catalyst turnover, they can also promote side reactions.[7] Consider weaker bases like K₃PO₄ or Cs₂CO₃, especially for more reactive aryl halides.
-
Temperature Optimization: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can increase the rate of undesired side pathways.
-
Solvent Effects: Solvents like toluene, xylene, and 1,4-dioxane are common, but their polarity can influence reaction pathways.[9] A solvent screen may be necessary to find the optimal conditions for your specific substrate.
Q3: My Ullmann condensation to form an N-aryl aminopyridine is sluggish and produces homocoupled byproducts. What adjustments can I make?
The Ullmann condensation is a copper-catalyzed C-N bond formation reaction, often requiring high temperatures.[10] Key challenges include slow reaction rates and the formation of biaryl compounds from the homocoupling of the aryl halide starting material.[11][12]
Common Byproducts & Causes:
-
Symmetrical Biaryls (Ar-Ar): This results from the coupling of two molecules of the aryl halide, a competing pathway to the desired C-N bond formation.[12]
-
Unreacted Starting Materials: Due to the often harsh conditions and heterogeneity of older Ullmann protocols, reactions can be slow and incomplete.
Troubleshooting Steps:
-
Catalyst System: Modern Ullmann-type reactions often benefit from soluble copper(I) sources (e.g., CuI) in combination with a ligand.[10] Ligands such as phenanthrolines or diamines can accelerate the reaction and allow for lower temperatures, thus minimizing byproduct formation.[13]
-
Aryl Halide Reactivity: The reactivity of the aryl halide follows the order I > Br > Cl. If you are using an aryl chloride, consider switching to the corresponding bromide or iodide to achieve higher reactivity at lower temperatures.[10]
-
Solvent Choice: High-boiling polar solvents like DMF, NMP, or nitrobenzene are traditionally used.[10] Ensure the solvent is anhydrous, as water can interfere with the reaction.
-
Activated Copper: For classic Ullmann reactions using copper powder, using "activated" copper can improve reaction efficiency. This can be prepared by reducing copper sulfate with zinc metal.[11]
Frequently Asked Questions (FAQs)
Q1: What are the best general analytical techniques for identifying and quantifying byproducts in my aminopyridine synthesis?
A multi-pronged analytical approach is essential for a comprehensive understanding of your reaction mixture.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for reaction monitoring and purity assessment. A good gradient method can separate the starting materials, desired product, and various byproducts, allowing for quantification by peak area. For hydrophilic aminopyridines, methods that avoid ion-pairing reagents are preferable for MS compatibility.[14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying unknown byproducts. By coupling the separation power of HPLC with the mass detection of MS, you can obtain the molecular weights of impurities, providing crucial clues to their structures.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of both the desired product and any isolated byproducts.[16] Characteristic shifts in the aromatic region can help distinguish between isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile aminopyridine derivatives, GC-MS is an excellent tool for both separation and identification of components in a reaction mixture.[16]
Q2: Tailing is a major issue during the silica gel chromatography purification of my basic aminopyridine derivative. How can I get sharp, symmetrical peaks?
This is a very common problem. The basic nitrogen of the pyridine ring and the amino group interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to significant peak tailing.[17]
Solution:
The most effective solution is to add a small amount of a basic modifier to your eluent (mobile phase).[17]
-
Triethylamine (TEA): Adding 0.5-1% (v/v) TEA to your mobile phase is a standard and highly effective method. The TEA will neutralize the acidic sites on the silica, preventing strong adsorption of your basic product.
-
Pyridine: A small amount of pyridine can also be used as a modifier.
-
Ammonia: For very basic compounds, a mobile phase containing a small percentage of ammonium hydroxide in a polar solvent like methanol can be effective.
Q3: How can I differentiate between 2-, 3-, and 4-aminopyridine isomers using analytical data?
Distinguishing between these positional isomers is critical and can be achieved by a combination of spectroscopic techniques.
| Analytical Technique | 2-Aminopyridine | 3-Aminopyridine | 4-Aminopyridine |
| ¹H NMR (Symmetry) | Asymmetrical pattern | Asymmetrical pattern | Symmetrical pattern (two signals in aromatic region) |
| ¹H NMR (Chemical Shifts) | The proton ortho to the ring nitrogen (H6) is typically the most downfield. | The protons ortho to the ring nitrogen (H2, H6) are typically the most downfield. | The two protons ortho to the ring nitrogen (H2, H6) are equivalent and appear as one signal. |
| ¹³C NMR | 5 distinct signals in the aromatic region. | 5 distinct signals in the aromatic region. | 3 distinct signals in the aromatic region due to symmetry. |
| UV-Vis Spectroscopy | Distinct λmax compared to other isomers. | Distinct λmax compared to other isomers. | Distinct λmax compared to other isomers. |
Visualizing Reaction Pathways and Workflows
Byproduct Formation in Chichibabin Reaction
The following diagram illustrates the main reaction pathway leading to 2-aminopyridine and a common side reaction leading to the 4-amino isomer.
Caption: Chichibabin reaction pathways.
General Workflow for Byproduct Analysis
This workflow outlines a systematic approach to identifying and characterizing impurities in a synthesis reaction.
Caption: Systematic workflow for byproduct analysis.
Experimental Protocols
Protocol 1: General Method for HPLC Analysis of Aminopyridine Reaction Mixture
This protocol provides a starting point for developing an HPLC method to monitor your reaction.
-
Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Ramp from 5% to 95% B
-
15-17 min: Hold at 95% B
-
17-18 min: Return to 5% B
-
18-20 min: Equilibrate at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 5-10 µL.
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a 50:50 mixture of water and acetonitrile. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Purification of a Basic Aminopyridine using Modified Silica Gel Chromatography
This protocol details the steps to overcome tailing issues during purification.
-
Prepare the Eluent: Choose an appropriate solvent system based on TLC analysis (e.g., Hexane/Ethyl Acetate). To this solvent system, add 0.5% (v/v) of triethylamine (TEA). For example, for 1 L of eluent, add 5 mL of TEA.
-
Pack the Column: Pack the silica gel column using the prepared TEA-modified eluent. Ensure the column is well-settled.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column. This technique generally provides better resolution than wet-loading.
-
Elution: Begin elution with the prepared mobile phase, collecting fractions.
-
Monitor Fractions: Monitor the collected fractions by TLC.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure. Note that TEA is volatile and should be removed during this step. A co-evaporation with a solvent like toluene might be necessary to remove the last traces of TEA.
References
-
Wikipedia. Chichibabin reaction. [Link]
-
Grokipedia. Chichibabin reaction. [Link]
-
Chemistry Notes. Chichibabin amination: Easy mechanism. (2022-04-25). [Link]
-
University of Illinois. The Chemistry of Pyridine. [Link]
-
PubMed. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. [Link]
-
Scientific Update. The Chichibabin amination reaction. (2018-11-26). [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
SciELO. A simple synthesis of aminopyridines: use of amides as amine source. [Link]
-
PMC - PubMed Central. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]
-
PubMed. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. [Link]
-
ResearchGate. (A–C) General synthetic routes of 2-aminopyridine derivatives. Reagents... [Link]
-
ResearchGate. Removal of 2-aminopyridine from different types of real water samples. [Link]
- Google Patents. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
-
ResearchGate. Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids. [Link]
-
ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. [Link]
-
Wikipedia. Ullmann condensation. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
- Google Patents. WO2012095691A1 - An improved process for producing aminopyridines.
-
The Royal Society of Chemistry. Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of 4-Aminopyridine. [Link]
-
PMC - NIH. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. [Link]
-
University of Groningen Research Portal. The Buchwald–Hartwig Amination After 25 Years. [Link]
-
MDPI. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]
-
ResearchGate. 14 questions with answers in AMINOPYRIDINES | Science topic. [Link]
-
BYJU'S. Ullmann Reaction. [Link]
-
RSC Publishing. Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5. [Link]
-
Journal of the American Chemical Society. Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction. [Link]
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. grokipedia.com [grokipedia.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. myttex.net [myttex.net]
- 5. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. research.rug.nl [research.rug.nl]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. byjus.com [byjus.com]
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- 17. benchchem.com [benchchem.com]
Technical Support Center: Recrystallization of (5-Aminopyridin-2-YL)methanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of (5-Aminopyridin-2-YL)methanol. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic intermediate. This compound's bifunctional nature, containing both a basic aminopyridine core and a primary alcohol, presents unique challenges and opportunities for purification.[1][2]
This guide provides in-depth, experience-driven advice in a question-and-answer format to address common issues encountered during recrystallization, ensuring you can achieve high purity and yield in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the recrystallization of this compound.
Q1: What is the ideal solvent for recrystallizing this compound?
A1: There is no single "magic" solvent, and the ideal choice depends on the specific impurity profile of your crude material.[3] However, based on the compound's structure—a polar aromatic heterocycle with hydrogen-bond donating and accepting groups (-NH₂ and -OH)—a good starting point is to screen polar protic solvents.
-
Primary Recommendation: Alcohols such as methanol or ethanol are excellent candidates. The compound should be highly soluble in the boiling solvent but significantly less soluble at room temperature or upon cooling to 0-4°C.[4][5]
-
Secondary Options: For impurities that are also soluble in alcohols, a binary solvent system (solvent pair) may be necessary. A common and effective pair is ethanol/water . In this system, you would dissolve the compound in the minimum amount of hot ethanol (the "good" solvent) and then add hot water (the "poor" solvent) dropwise until the solution becomes faintly cloudy (turbid). Re-heating to clarify and then slow cooling should yield crystals.
-
Alternative Systems: If your compound is contaminated with non-polar impurities, consider systems like Toluene/Hexane or Ethyl Acetate/Hexane .
Q2: Why is a slow cooling rate critical for obtaining pure crystals?
A2: The rate of cooling directly impacts the purity and size of the resulting crystals. Crystal formation is a thermodynamically controlled process of lattice formation.
-
Mechanism: Slow cooling allows molecules to selectively deposit onto the growing crystal lattice in the most stable arrangement, systematically excluding impurity molecules. This process is near equilibrium.
-
Consequences of Rapid Cooling (Crashing Out): When a solution is cooled too quickly (e.g., by plunging a hot flask directly into an ice bath), the crystallization process becomes kinetically controlled.[6] Impurities can get trapped (occluded) within the rapidly forming crystal lattice, leading to a lower purity product. Rapid crystallization also tends to produce very fine needles or powders, which can be difficult to filter and wash effectively. An ideal crystallization should show initial crystal formation over 5-20 minutes.[7]
Q3: What are the typical impurities I might encounter with this compound?
A3: Impurities can originate from the synthetic route used. Common impurities may include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Byproducts: Isomeric aminopyridines or products from side reactions.
-
Reagents: Residual reagents or catalysts.
-
Colored Impurities: High molecular weight, conjugated byproducts often lead to discoloration (yellow to brown). These can often be removed with a charcoal treatment during the recrystallization process.
Q4: How do I perform a charcoal (activated carbon) treatment to remove colored impurities?
A4: Activated charcoal is effective at adsorbing large, flat, conjugated molecules that are often responsible for color.
-
Dissolve the crude this compound in the appropriate amount of hot recrystallization solvent.
-
Remove the flask from the heat source and add a very small amount of activated charcoal (typically 1-2% by weight of your compound). Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping.
-
Gently swirl the mixture and reheat to boiling for 5-10 minutes.
-
Perform a hot gravity filtration using a fluted filter paper to remove the charcoal. The filtrate should be clear and colorless.
-
Proceed with the cooling and crystallization of the purified filtrate.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the recrystallization process.
Problem 1: My compound will not dissolve, even in a large amount of boiling solvent.
-
Cause: You have likely chosen a "poor" solvent in which the compound has low solubility even at high temperatures.[8] Alternatively, your crude material may contain insoluble impurities.
-
Solution 1: Change Solvent. Re-evaluate your solvent choice. If you used a non-polar solvent like hexane, switch to a more polar option like ethanol or isopropanol.
-
Solution 2: Check for Insoluble Impurities. If most of the solid dissolves but a small amount remains, these are likely insoluble impurities.[9] In this case, you should perform a hot gravity filtration to remove the solid impurities and then proceed to cool the hot, saturated filtrate to induce crystallization.
Problem 2: The compound dissolves completely, but no crystals form upon cooling, even in an ice bath.
-
Cause: This is a classic case of either using too much solvent or forming a supersaturated solution.[10][11]
-
Solution 1: Induce Crystallization.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic glass fragments serve as nucleation points for crystal growth.[7][10]
-
Seeding: If you have a small crystal of pure product from a previous batch, add it to the solution. This "seed" crystal will act as a template for further crystallization.[3]
-
-
Solution 2: Reduce Solvent Volume. If induction methods fail, you have likely used too much solvent.[7][11] Gently heat the solution again and boil off a portion of the solvent (e.g., 20-30% of the volume) to re-concentrate it. Allow the solution to cool slowly again.
-
Solution 3: Add a "Poor" Solvent. If you are using a single-solvent system, you can try adding a "poor" or "anti-solvent" dropwise until the solution becomes turbid, then warm slightly to redissolve and cool slowly. For example, if your compound is dissolved in ethanol, you could add water or hexane as the anti-solvent.
Problem 3: My compound separates as an oil instead of forming solid crystals ("oiling out").
-
Cause: Oiling out is common when a compound's melting point is lower than the boiling point of the chosen solvent, or when the concentration of the solute is excessively high.[9][11] The oil is simply the liquid form of your impure compound.
-
Solution 1: Reheat and Add More Solvent. Heat the solution until the oil redissolves completely. You may need to add a small amount of additional hot solvent (10-20% more). Then, allow the solution to cool much more slowly. Insulating the flask can help.[7][11]
-
Solution 2: Lower the Crystallization Temperature. Try cooling the solution more gradually and perhaps to a slightly higher temperature initially before moving to an ice bath.
-
Solution 3: Change the Solvent System. Switch to a solvent with a lower boiling point. Alternatively, using a binary solvent system can often resolve oiling out issues.
Problem 4: The yield of recovered crystals is very low (<50%).
-
Cause: A low yield can result from several experimental errors.
-
Using too much solvent: This is the most common reason. A significant portion of your product remains dissolved in the mother liquor even after cooling.[7][8]
-
Premature crystallization: If the product crystallizes during a hot filtration step, you will lose material on the filter paper.
-
Incomplete cooling: Not cooling the solution for a sufficient amount of time or to a low enough temperature will leave product in the solution.[8]
-
Excessive washing: Using too much solvent to wash the crystals during filtration will redissolve some of your product.[10]
-
-
Solution: To diagnose the issue, take a small sample of the mother liquor (the filtrate) and evaporate it. If a significant amount of solid residue remains, you have lost a substantial amount of product to the solution, likely due to using too much solvent initially.[7] You can attempt to recover this by concentrating the mother liquor to obtain a second crop of crystals, although this second crop may be less pure.
Part 3: Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (Example: Methanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and a boiling chip. Heat the mixture to a gentle boil while stirring. Continue adding methanol in small portions until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice-water bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight. Characterize the product by melting point and spectroscopy to confirm purity.
Protocol 2: Binary-Solvent Recrystallization (Example: Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of boiling ethanol (the "good" solvent).
-
Addition of Anti-Solvent: While maintaining the heat, add hot water (the "poor" solvent) dropwise until the solution becomes persistently cloudy (the saturation point).
-
Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.
-
Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation & Drying: Collect, wash with a small amount of an ice-cold ethanol/water mixture, and dry the crystals as described in Protocol 1.
Part 4: Supporting Data & Visualizations
Table 1: Properties of Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Key Considerations for this compound |
| Methanol | 65 | Polar Protic | Excellent starting choice. Good solvency when hot, lower when cold.[12] |
| Ethanol | 78 | Polar Protic | Very similar to methanol; slightly less volatile. Often used in a pair with water. |
| Water | 100 | Polar Protic | Likely a poor solvent on its own, but excellent as an anti-solvent with alcohols. |
| Isopropanol | 82 | Polar Protic | Good alternative to ethanol if crystals are too soluble in ethanol. |
| Ethyl Acetate | 77 | Polar Aprotic | Moderate polarity. May be useful if alcohol-soluble impurities are present. |
| Toluene | 111 | Non-polar | Good for removing polar impurities. May require a non-polar anti-solvent like hexane. |
| Hexane | 69 | Non-polar | Likely a very poor solvent. Primarily used as an anti-solvent with more polar solvents. |
Diagram 1: Troubleshooting Workflow for Recrystallization
Caption: Decision workflow for troubleshooting common recrystallization issues.
References
- 1. This compound | C6H8N2O | CID 20583240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - CAS:873651-92-4 - Sunway Pharm Ltd [3wpharm.com]
- 3. unifr.ch [unifr.ch]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. Recrystallization [wiredchemist.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. research.nu.edu.kz [research.nu.edu.kz]
Technical Support Center: Overcoming Reactivity Challenges with Aminopyridine Intermediates
Welcome to the technical support center dedicated to addressing the common reactivity challenges encountered with aminopyridine intermediates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of functionalizing these versatile, yet often stubborn, heterocyclic compounds. Here, we move beyond simple protocols to provide in-depth explanations of the underlying chemical principles and offer field-proven troubleshooting strategies to ensure your success in the lab.
Introduction: The Aminopyridine Conundrum
Aminopyridines are crucial building blocks in medicinal chemistry and materials science.[1][2][3][4] However, their unique electronic structure frequently leads to poor reactivity in a variety of chemical transformations. The interplay between the electron-withdrawing pyridine ring nitrogen and the electron-donating amino group creates a complex reactivity profile that can be challenging to predict and control.[5][6][7] This guide will dissect these challenges and provide actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Why is my electrophilic aromatic substitution (EAS) on an aminopyridine failing or giving low yields?
The Root Cause: The pyridine nitrogen is highly electronegative, which deactivates the entire ring towards electrophilic attack, making it significantly less reactive than benzene.[5][7][8] The reaction conditions required are often harsh, and the amino group can be susceptible to oxidation or protonation under these conditions, further deactivating the ring. Friedel-Crafts alkylations and acylations are generally not feasible as the Lewis acid catalyst will coordinate to the basic pyridine nitrogen.[5][7]
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting poor EAS yields.
Experimental Protocols:
-
Activation via N-Oxide Formation:
-
Dissolve the aminopyridine in a suitable solvent (e.g., acetic acid or dichloromethane).
-
Add an oxidizing agent such as m-CPBA or hydrogen peroxide slowly at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work up the reaction to isolate the aminopyridine N-oxide. The N-oxide is now activated for electrophilic substitution, primarily at the 4-position. The N-oxide can be removed later by reduction (e.g., with PCl3 or H2/Pd).
-
-
Protecting the Amino Group:
-
The amino group can be protected as a carbamate (e.g., Boc) or an amide.[9][10][11][12][13]
-
For Boc protection, react the aminopyridine with di-tert-butyl dicarbonate (Boc)2O in the presence of a base like triethylamine or DMAP in a solvent like THF or dichloromethane.
-
After protection, proceed with the electrophilic substitution. The protecting group reduces the deactivating effect of the protonated amino group and prevents side reactions.
-
Deprotect using standard conditions (e.g., TFA for Boc).
-
FAQ 2: My Buchwald-Hartwig amination of a halo-aminopyridine is sluggish and incomplete. What's going on?
The Root Cause: The poor reactivity of halo-aminopyridines in Buchwald-Hartwig reactions can be attributed to several factors:
-
Catalyst Inhibition: The basic pyridine nitrogen and the amino group can coordinate to the palladium catalyst, inhibiting its catalytic activity.[14]
-
Chelation: In the case of 2-amino-3-halopyridines, the substrate can form a stable chelate with the palladium center after oxidative addition, hindering subsequent steps of the catalytic cycle.[14]
-
Substrate Reactivity: The electron-deficient nature of the pyridine ring can make the C-X bond less susceptible to oxidative addition.
Troubleshooting Strategies:
| Problem | Solution | Rationale |
| Catalyst Inhibition | Use bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos).[14] | These ligands promote reductive elimination and can prevent the formation of inactive catalyst complexes. |
| Incomplete Reaction | Increase catalyst loading or use a pre-catalyst. | Ensures a sufficient concentration of the active catalytic species. |
| Volatile Amine Reactant | Use a sealed tube or a pressure vessel.[15][16][17][18] | Prevents the evaporation of low-boiling point amines, maintaining their concentration in the reaction mixture. |
| Poor Solubility | Screen different solvents (e.g., toluene, dioxane, t-BuOH). | Optimizing solubility of all components is crucial for efficient reaction kinetics. |
Experimental Protocol: Buchwald-Hartwig Amination with a Volatile Amine [16]
-
To a pressure-rated sealed tube, add the halo-aminopyridine (1.0 equiv), Pd(OAc)2 (0.05 equiv), a suitable phosphine ligand (e.g., dppp, 0.1 equiv), and NaOt-Bu (2.0 equiv).
-
Add toluene as the solvent.
-
Add the volatile amine (e.g., cyclopropylamine, 5.0 equiv).
-
Seal the tube tightly and heat to the desired temperature (e.g., 120 °C) with stirring for the required time.
-
Cool the reaction to room temperature before carefully opening the tube.
-
Proceed with standard aqueous workup and purification.
FAQ 3: I'm seeing low yields and starting material decomposition in my Suzuki-Miyaura coupling with an aminopyridine substrate. How can I improve this?
The Root Cause: Similar to the Buchwald-Hartwig reaction, catalyst inhibition by the basic aminopyridine is a major hurdle.[19] Additionally, the boronic acid partner can be unstable under the reaction conditions, and the aminopyridine itself may undergo side reactions.
Troubleshooting Workflow:
Caption: A stepwise approach to optimizing Suzuki-Miyaura couplings.
Key Considerations for Suzuki-Miyaura Couplings:
-
Catalyst and Ligand Selection: Highly active catalysts composed of Palladium and dialkylbiphenylphosphino ligands have been shown to be effective for coupling challenging aminoheteroaryl halides.[19] These catalysts are not inhibited by the presence of highly basic aminopyridines.[19]
-
Base Selection: The choice of base is critical. While strong bases are often used, they can lead to decomposition of sensitive substrates. Screening milder bases like K3PO4, K2CO3, or Cs2CO3 can be beneficial.[20] The base also plays a role in activating the boronic acid for transmetalation.[21]
-
Solvent Effects: The use of aqueous solvent mixtures (e.g., toluene/water, n-butanol/water) can be advantageous, as it can improve the solubility of the base and the boronic acid, leading to higher reaction rates.[22]
FAQ 4: How can I achieve C-H functionalization on an aminopyridine without pre-functionalization?
The Root Cause: Direct C-H activation and functionalization of pyridines is challenging due to their electronic properties.[23] However, it is a highly desirable and atom-economical approach. The amino group can act as a directing group, but its coordinating ability can also interfere with the catalyst.
Strategies for Direct C-H Arylation:
-
Directed C-H Activation: The amino group, particularly when part of a larger N-aryl-2-aminopyridine structure, can act as a directing group to guide the metal catalyst to a specific C-H bond for activation and subsequent functionalization.[24][25][26][27] Palladium, rhodium, and other transition metals are commonly used for this purpose.[24][25][27]
-
Use of N-iminopyridinium ylides: These derivatives can enhance the reactivity of the pyridine ring and direct palladium-catalyzed C-H arylation.[28]
Conceptual Representation of Directed C-H Activation:
Caption: Simplified mechanism of directed C-H activation.
References
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Validation & Comparative
A Comparative Guide to the Structural Elucidation of (5-Aminopyridin-2-YL)methanol via NMR Spectroscopy
In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific rigor. For novel chemical entities and synthetic intermediates like (5-Aminopyridin-2-YL)methanol, a substituted pyridine derivative, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for structural elucidation.[1] This guide provides an in-depth, experience-driven walkthrough of the NMR techniques used to verify the structure of this compound, comparing expected spectral data with a multi-technique experimental approach. We will delve into the causality behind experimental choices, ensuring a self-validating protocol for researchers and scientists.
The Subject Molecule: this compound
Before any analysis, understanding the proposed structure is paramount. This compound (C₆H₈N₂O)[2][3] is composed of a pyridine ring substituted with an amino group (-NH₂) at the 5-position and a hydroxymethyl group (-CH₂OH) at the 2-position.
Structure and Atom Numbering:
(Note: This is a simplified representation for numbering, not a chemical diagram. C₂ to C₆ and N₅ form the pyridine ring)
Based on this structure, we can predict the expected signals in ¹H and ¹³C NMR spectra. The molecule has 6 unique carbon environments and, excluding exchangeable protons, 5 distinct proton environments.
Table 1: Predicted NMR Signals for this compound
| Atom(s) | Signal Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
| H-3, C-3 | Pyridine CH | ~6.8 - 7.2 | ~120 - 125 | Shielded by -NH₂ group, ortho to C-4. |
| H-4, C-4 | Pyridine CH | ~7.2 - 7.6 | ~130 - 135 | Meta to both substituents. |
| H-6, C-6 | Pyridine CH | ~7.9 - 8.2 | ~135 - 140 | Deshielded, ortho to Nitrogen and -CH₂OH. |
| -CH₂OH | Methylene | ~4.5 - 4.8 | ~60 - 65 | Aliphatic carbon attached to an electronegative oxygen and an aromatic ring. |
| -NH₂ | Amine | Broad, variable | - | Exchangeable protons, often broad. |
| -OH | Hydroxyl | Broad, variable | - | Exchangeable proton, often broad. |
| C-2 | Quaternary C | - | ~155 - 160 | Attached to Nitrogen and -CH₂OH group. |
| C-5 | Quaternary C | - | ~140 - 145 | Attached to Nitrogen and -NH₂ group. |
Note: Predicted shifts are estimates based on typical values for pyridine derivatives and substituent effects. Actual values will vary with solvent and other experimental conditions.
The Experimental Workflow: A Self-Validating Approach
To achieve trustworthy results, a systematic workflow is essential. This process ensures that data is of high quality and that the final structural assignment is built on a solid foundation of corroborating evidence.
Detailed Experimental Protocol
A. Sample Preparation [4][5][6]
-
Weighing: Accurately weigh 5-10 mg of the this compound sample for ¹H NMR and 2D experiments. A higher concentration (20-30 mg) is preferable for ¹³C NMR to achieve a good signal-to-noise ratio in a reasonable time.[7]
-
Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is an excellent choice here because it will dissolve the polar compound and, crucially, allows for the observation of exchangeable -NH₂ and -OH protons, which would be lost in D₂O.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean vial.[8] Gentle vortexing can aid dissolution.
-
Transfer: Using a pipette, transfer the clear, homogeneous solution into a high-quality 5 mm NMR tube, ensuring no solid particles are present.[8]
B. NMR Data Acquisition
-
Instrument: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.
-
Experiments to Run:
-
¹H NMR: Standard proton spectrum to identify all proton environments.
-
¹³C NMR: Broadband decoupled spectrum to identify all carbon environments.
-
DEPT-135: Distortionless Enhancement by Polarization Transfer is critical.[9][10] This experiment distinguishes carbon types: CH/CH₃ signals appear as positive peaks, while CH₂ signals appear as negative (inverted) peaks.[11][12] Quaternary carbons are absent.
-
COSY (Correlation Spectroscopy): A homonuclear 2D experiment that shows correlations between protons that are spin-spin coupled (typically 2-3 bonds apart).[13][14] This is key for identifying adjacent protons on the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that maps protons to the carbons they are directly attached to (one-bond ¹J_CH coupling).[15][16][17] This is the primary method for definitively linking the proton and carbon skeletons.
-
HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds, ²J_CH and ³J_CH).[13][15] This is invaluable for connecting structural fragments and identifying quaternary carbons.
-
Spectral Analysis: Assembling the Structural Puzzle
This section details the logical process of interpreting the acquired spectra to confirm the structure, comparing the data against the alternative isomer, (4-Aminopyridin-2-YL)methanol.
Step 1: ¹H and DEPT-135 Analysis
-
The ¹H spectrum should show three distinct signals in the aromatic region (δ 6.5-8.5 ppm) and one signal in the aliphatic region (~δ 4.5 ppm).
-
The DEPT-135 spectrum is the first point of comparison. For this compound, we expect one negative signal corresponding to the -CH₂OH group. The three aromatic CH signals will be positive.
-
Comparison Point: An isomeric impurity, such as a di-substituted aminomethyl pyridine, might show a different number of negative signals or none at all.
Step 2: COSY Analysis - Confirming Proton Neighbors
-
The COSY spectrum will reveal the coupling network in the pyridine ring. For the 5-amino-2-substituted pattern, we expect to see a correlation between H-3 and H-4, and a weaker meta-coupling between H-4 and H-6. H-3 and H-6 will likely show no correlation. This pattern is a unique fingerprint of the substitution.
-
Comparison Point: The alternative isomer, (4-Aminopyridin-2-YL)methanol, would show a different COSY pattern, likely a coupling between H-3 and H-5, and H-5 and H-6.
Step 3: HSQC Analysis - Linking Protons to Carbons
-
The HSQC spectrum provides direct, unambiguous correlations. Each aromatic proton signal will correlate to one carbon signal, and the methylene protons (~δ 4.5 ppm) will correlate to the aliphatic carbon signal (~δ 62 ppm). This confirms which protons are attached to which carbons.
Step 4: HMBC Analysis - The Final Confirmation
-
The HMBC is the ultimate arbiter, revealing the full connectivity, including with quaternary carbons. Key expected correlations for this compound are:
-
Methylene Protons (-CH₂OH): These protons should show correlations to C-2 (two bonds, ²J) and C-3 (three bonds, ³J). This definitively places the methylene group at the C-2 position.
-
H-6 Proton: Should show correlations to C-2 and C-4, confirming its position adjacent to the ring nitrogen and C-5.
-
H-3 and H-4 Protons: Will show correlations to neighboring carbons, further validating the ring structure.
-
Amine Protons (-NH₂): If visible, these protons should show correlations to C-5 (²J) and C-4/C-6 (³J), confirming the position of the amino group.
-
Table 2: Experimental vs. Alternative Structure - Key Differentiating NMR Data
| NMR Experiment | This compound (Expected Data) | (4-Aminopyridin-2-YL)methanol (Hypothetical Data) |
| ¹H Multiplicity | H-6: Doublet (d)H-4: Doublet of doublets (dd)H-3: Doublet (d) | H-6: Doublet (d)H-5: Doublet of doublets (dd)H-3: Singlet-like (s) |
| COSY | Correlation between H-3 and H-4. | Correlation between H-5 and H-6. No correlation to H-3. |
| HMBC from -CH₂OH | Strong correlation to C-2 and C-3. | Strong correlation to C-2 and C-3. |
| HMBC from H-3 | Correlation to C-2, C-4, and C-5. | Correlation to C-2 and C-4. |
Conclusion: An Irrefutable Structural Signature
By systematically applying a suite of 1D and 2D NMR experiments, the structure of this compound can be confirmed with an exceptionally high degree of confidence. The combined data from ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments create a unique and irrefutable molecular signature. Each experiment provides a layer of evidence, and together they form a self-validating system that cross-checks connectivity. This rigorous, multi-faceted approach is indispensable in modern drug development, ensuring that the foundational chemical matter is precisely what it is intended to be, thereby guaranteeing the integrity of all subsequent research.
References
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OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]
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ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
-
Slideshare. (n.d.). Dept nmr. Retrieved from [Link]
-
Columbia University. (n.d.). DEPT | NMR Core Facility. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
-
Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]
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Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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Nanalysis. (2015, November 19). DEPT: A tool for 13C peak assignments. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]
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Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]
-
San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility. Retrieved from [Link]
-
Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]
-
Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. Retrieved from [Link]
-
Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
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A Comparative Guide to the Reactivity of Aminopyridine Isomers for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, aminopyridines represent a cornerstone class of heterocyclic compounds. Their derivatives are integral to a vast array of pharmaceuticals and functional materials, making a deep understanding of their chemical behavior paramount for the rational design of novel molecular entities.[1] This guide provides an in-depth, objective comparison of the reactivity of the three structural isomers of aminopyridine: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine. By synthesizing technical data with field-proven insights, we will explore the nuances of their electronic properties and how these translate to their behavior in key chemical transformations.
The Electronic Landscape: Understanding the Interplay of Inductive and Mesomeric Effects
The reactivity of the aminopyridine isomers is fundamentally governed by the interplay of the electron-withdrawing inductive effect of the pyridine ring nitrogen and the electron-donating mesomeric (or resonance) effect of the amino group. The position of the amino substituent dramatically alters the electronic distribution within the pyridine ring, thereby dictating the regioselectivity and rate of chemical reactions.
A crucial indicator of the electron density on the pyridine nitrogen, and thus its nucleophilicity, is the basicity of the molecule, expressed by the pKa of its conjugate acid.
| Isomer | pKa of Conjugate Acid |
| Pyridine | 5.25 |
| 2-Aminopyridine | 6.86[1] |
| 3-Aminopyridine | 6.0[1] |
| 4-Aminopyridine | 9.17[1] |
Table 1: Comparison of the pKa values of the conjugate acids of pyridine and its amino-substituted isomers.[1]
As evidenced by the pKa values, all aminopyridine isomers are more basic than pyridine itself, a testament to the electron-donating nature of the amino group. 4-Aminopyridine stands out as the most basic isomer by a significant margin. This is due to the effective delocalization of the positive charge onto the exocyclic amino group through resonance upon protonation of the ring nitrogen. In contrast, the resonance stabilization of the conjugate acid of 3-aminopyridine is less effective, resulting in it being the least basic of the three isomers. 2-Aminopyridine exhibits intermediate basicity, with some stabilization of the conjugate acid through resonance, though less pronounced than in the 4-isomer.
Electrophilic Aromatic Substitution: A Tale of Activation and Regioselectivity
The pyridine ring is inherently electron-deficient and thus generally resistant to electrophilic aromatic substitution (EAS). However, the strongly activating amino group significantly enhances the ring's nucleophilicity, making EAS feasible under controlled conditions. The position of the amino group dictates the site of electrophilic attack by influencing the stability of the resulting sigma complex (arenium ion).
Nitration
Nitration of aminopyridines requires careful control of reaction conditions to prevent the formation of nitramines and to manage the regioselectivity.
-
2-Aminopyridine: Nitration of 2-aminopyridine primarily yields 2-amino-5-nitropyridine, with 2-amino-3-nitropyridine as a minor product.[2] The preference for the 5-position can be attributed to the greater stability of the sigma complex, which avoids placing the positive charge on the carbon adjacent to the electron-withdrawing ring nitrogen.
-
3-Aminopyridine: Electrophilic attack is directed to the positions ortho and para to the amino group. Nitration of 3-aminopyridine can lead to a mixture of 3-amino-2-nitropyridine and 3-amino-4-nitropyridine.
-
4-Aminopyridine: The amino group in the 4-position strongly activates the 3- and 5-positions for electrophilic attack.
The following diagram illustrates the directing effects of the amino group in each isomer.
References
Comparative Analysis for Drug Discovery: (5-Aminopyridin-2-YL)methanol vs. (5-Aminopyrimidin-2-yl)methanol
A Senior Application Scientist's Guide
In the landscape of medicinal chemistry and drug discovery, the selection of appropriate molecular scaffolds is a critical decision that profoundly influences the ultimate success of a therapeutic candidate. Heterocyclic compounds, particularly those containing pyridine and pyrimidine cores, are foundational building blocks in a vast number of marketed drugs.[1] This guide provides an in-depth comparison of two structurally related, yet distinct, building blocks: (5-Aminopyridin-2-YL)methanol and (5-Aminopyrimidin-2-yl)methanol.
Our focus extends beyond a simple recitation of physical properties. We will delve into the strategic implications of choosing one scaffold over the other, framed by the concept of bioisosteric replacement. The substitution of a carbon atom in the pyridine ring with a nitrogen atom to form the pyrimidine ring can dramatically alter a molecule's electronic distribution, hydrogen bonding capacity, metabolic stability, and target engagement.[2][3][4] This analysis is designed for researchers, scientists, and drug development professionals, offering field-proven insights to guide rational compound design and library development.
Part 1: Structural and Physicochemical Profile
The foundational difference between these two molecules lies in their core heterocyclic system. This compound is built upon a pyridine ring (a six-membered ring with one nitrogen atom), while (5-Aminopyrimidin-2-yl)methanol features a pyrimidine ring (a six-membered ring with two nitrogen atoms at the 1 and 3 positions).[5][6][7] This seemingly minor change—a single atom substitution—has significant downstream effects on the molecule's overall properties.
Caption: Bioisosteric relationship between the pyridine and pyrimidine scaffolds.
The introduction of a second nitrogen atom in the pyrimidine ring makes it more electron-deficient compared to pyridine. This influences basicity, polarity, and the potential for intermolecular interactions.
Table 1: Comparative Physicochemical Properties
| Property | This compound | (5-Aminopyrimidin-2-yl)methanol | Rationale for Difference |
| Molecular Formula | C₆H₈N₂O[5] | C₅H₇N₃O[8] | Loss of one C-H group, addition of one N atom. |
| Molecular Weight | 124.14 g/mol [5][9] | 125.13 g/mol [6][8] | Nitrogen is slightly heavier than a C-H group. |
| CAS Number | 873651-92-4[5][9] | 1240594-54-0[6] | Unique identifiers for distinct chemical entities. |
| Topological Polar Surface Area (TPSA) | 72.03 Ų[10] | 72.03 Ų[10][11] | TPSA is calculated based on N and O atoms; the functional groups are identical. |
| Hydrogen Bond Donors | 2[12] | 2[10][11] | The -NH₂ and -OH groups are the donors in both molecules. |
| Hydrogen Bond Acceptors | 3[12] | 4[10][11] | The pyrimidine ring offers an additional nitrogen atom as a hydrogen bond acceptor. |
| Predicted LogP | -0.7[5] | -0.0271[10] | The additional nitrogen atom in pyrimidine can increase polarity, potentially affecting lipophilicity. |
| Basicity (pKa) | Pyridine pKa ≈ 5.3[7] | Pyrimidine pKa ≈ 1.2[7] | The second electron-withdrawing nitrogen atom in pyrimidine significantly reduces the basicity of the ring nitrogens compared to pyridine.[7] |
Expert Insights: The most critical difference for a drug developer is the number of hydrogen bond acceptors and the significant drop in basicity. The additional acceptor site on the pyrimidine ring can be exploited to gain binding affinity and selectivity for a biological target.[3] Conversely, the reduced basicity of the pyrimidine analog can be a strategic advantage. Highly basic compounds can lead to off-target effects (e.g., hERG channel inhibition) and undesirable physicochemical properties. Therefore, swapping a pyridine for a pyrimidine can be a valid strategy to "de-risk" a lead compound by mitigating basicity-related liabilities.
Part 2: Synthetic Accessibility and Protocols
Both scaffolds are readily accessible through established synthetic routes, making them attractive starting points for library synthesis. The pyridine derivative is often synthesized via reduction of a corresponding carboxylic acid or ester, while the pyrimidine is typically formed through a condensation reaction involving guanidine.
Caption: High-level synthetic workflows for the target compounds.
Experimental Protocol: Synthesis of (2-Aminopyridin-4-yl)methanol
This protocol is adapted from a known procedure for a structural isomer and illustrates a common and reliable method for reducing a pyridine ester to the corresponding alcohol.[13] The same principle applies to the 5-amino-2-hydroxymethyl isomer.
Objective: To synthesize (2-Aminopyridin-4-yl)methanol via lithium aluminum hydride (LAH) reduction of the corresponding methyl ester.
Materials:
-
Methyl 2-aminoisonicotinate (1 equivalent)
-
Lithium aluminum hydride (LAH) (approx. 2.5 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
Benzene (for recrystallization)
-
Standard glassware for inert atmosphere reactions (three-neck flask, condenser, dropping funnel, nitrogen inlet)
Procedure:
-
Setup: Assemble a dry three-neck flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet. Ensure the system is under a positive pressure of dry nitrogen.
-
LAH Suspension: Carefully suspend 26 g of lithium aluminum hydride in 800 mL of anhydrous THF in the reaction flask.
-
Substrate Addition: Dissolve 103 g of methyl 2-aminoisonicotinate in 600 mL of anhydrous THF. Add this solution slowly and carefully to the stirring LAH suspension via a dropping funnel. An exothermic reaction may be observed.
-
Reaction: Once the addition is complete, heat the resulting slurry to reflux and maintain for 3 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Quenching: Cool the reaction mixture in an ice bath. Very slowly and cautiously, add water dropwise to quench the excess LAH. This is a highly exothermic process that generates hydrogen gas; ensure adequate ventilation and proceed with extreme care.
-
Workup: After the quenching is complete, filter the resulting precipitate (aluminum salts) and wash it thoroughly with 300 mL of THF.
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purification: Recrystallize the crude residue from benzene to yield the pure (2-Aminopyridin-4-yl)methanol product.[13]
Self-Validation: The success of the synthesis is validated by characterization of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and elemental analysis to confirm purity, as demonstrated in the reference procedure.[13]
Part 3: Comparative Biological & Pharmacological Profile
The choice between a pyridine and a pyrimidine core can lead to significant differences in biological activity. This is a central theme in medicinal chemistry, where such modifications are used to optimize potency, selectivity, and pharmacokinetic properties.[14][15]
-
Target Engagement: The additional nitrogen in the pyrimidine ring acts as a hydrogen bond acceptor. In a protein's binding pocket, if an appropriate hydrogen bond donor (like an amide N-H or hydroxyl group) is present, the pyrimidine analog may exhibit significantly higher binding affinity than its pyridine counterpart.[3] This can be the difference between a weakly active hit and a potent lead compound.
-
Selectivity: Conversely, a target's active site might have a lipophilic pocket where the pyridine's C-H is preferred over the more polar nitrogen of the pyrimidine. In such cases, the pyridine derivative would be more potent. This differential interaction is a key driver for achieving kinase selectivity, for example.
-
Metabolic Stability: Pyridine rings are susceptible to oxidation by cytochrome P450 enzymes, often at the positions para to the nitrogen. The pyrimidine ring, being more electron-deficient, is generally less prone to oxidative metabolism, which can lead to improved metabolic stability and a longer half-life in vivo.[7]
Table 2: Experimental Data from Comparative Studies on Related Derivatives
| Study Context | Pyridine Derivative Activity | Pyrimidine Derivative Activity | Key Finding | Source |
| Anti-Inflammatory | Compound 7a showed 65.48% NO inhibition (IC₅₀ = 76.6 µM). | Compound 9d showed 61.90% NO inhibition (IC₅₀ = 88.7 µM). | In this specific series, the pyridine derivative was slightly more effective as an anti-inflammatory agent. | [14][15] |
| Cholinesterase Inhibition | Pyridine derivatives were more potent on butyrylcholinesterase (BChE). | Pyrimidine derivatives were more potent on acetylcholinesterase (AChE). | The choice of heterocycle could be used to tune selectivity between cholinesterase subtypes. | [16] |
| nAChR Ligands | Replacement of pyridine with pyrimidine in a tropane scaffold generally retained affinity for the α4β2 nicotinic acetylcholine receptor subtype. | The pyrimidine-annulated species showed comparable affinity to the parent ferruginine-like structures. | Bioisosteric replacement was well-tolerated and maintained activity at the target receptor. | [2] |
Expert Insights: The data clearly shows that the "better" scaffold is entirely context-dependent. There is no universal rule. A research program might synthesize both analogs to empirically determine which one provides the optimal profile for their specific target. The pyridine may provide initial potency, but the pyrimidine might be chosen later during lead optimization to improve metabolic stability or fine-tune selectivity.
Part 4: Conclusion and Strategic Recommendations
The comparison between this compound and (5-Aminopyrimidin-2-yl)methanol serves as a classic case study in the principles of medicinal chemistry and rational drug design.
-
Choose this compound when:
-
A higher degree of basicity is tolerable or required for a specific salt formation strategy.
-
The target's binding site has a preference for a less polar C-H group over a nitrogen atom.
-
Initial exploration of a chemical series where synthetic simplicity is prioritized.
-
-
Choose (5-Aminopyrimidin-2-yl)methanol when:
-
You need to mitigate risks associated with high basicity (e.g., hERG toxicity, poor ADME).
-
An additional hydrogen bond acceptor is sought to increase potency or engineer selectivity for a target.
-
Improving metabolic stability against oxidative metabolism is a key objective in a lead optimization campaign.
-
Ultimately, the most effective strategy in a drug discovery program is often empirical. By synthesizing and testing both derivatives, researchers can generate critical structure-activity relationship (SAR) data. This data-driven approach allows for an informed decision, leveraging the subtle yet powerful differences imparted by the bioisosteric exchange of a single atom.
References
- 1. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 2. Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. This compound | C6H8N2O | CID 20583240 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 12. [1-(5-Aminopyridin-2-yl)piperidin-4-yl]methanol (1094301-04-8) for sale [vulcanchem.com]
- 13. (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]
- 14. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Substituted Pyridinemethanols
Authored for Researchers, Scientists, and Drug Development Professionals
Pyridinemethanols are a class of heterocyclic compounds that serve as crucial building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The position and nature of substituents on the pyridine ring, as well as the isomeric form of the pyridinemethanol (2-, 3-, or 4-), profoundly influence the molecule's chemical reactivity, biological activity, and pharmacokinetic properties. A precise understanding of the molecular structure is therefore paramount. Spectroscopic techniques are the cornerstone of this structural elucidation.
This guide provides an in-depth comparison of how different substituents on the pyridinemethanol scaffold affect its spectroscopic signatures. We will delve into the causality behind the observed spectral changes in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). This guide is structured to provide not just data, but a framework for interpretation, grounded in the principles of physical organic chemistry.
The Bedrock of Analysis: Key Spectroscopic Techniques
A multi-spectroscopic approach is essential for the unambiguous characterization of substituted pyridinemethanols. Each technique provides a unique piece of the structural puzzle:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework, including the chemical environment, connectivity, and stereochemistry of the molecule.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probes the electronic transitions within the molecule, offering insights into the extent of conjugation and the effects of substituents on the electronic structure.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its structure through analysis of its fragmentation patterns.
The Heart of the Matter: How Substituents Modulate Spectroscopic Signatures
The electronic properties of a substituent—whether it is electron-donating (EDG) or electron-withdrawing (EWG)—create a ripple effect through the pyridine ring, altering the electron density at various positions. These perturbations are the primary cause of the shifts and changes observed in the various spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment.
¹H NMR Spectroscopy:
The protons on a pyridine ring typically resonate in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom.[1] The protons closest to the nitrogen (α-protons, C2 and C6) are the most deshielded and appear furthest downfield.[1]
-
Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or amino (-NH₂) groups increase the electron density in the pyridine ring, particularly at the ortho and para positions. This increased electron density shields the ring protons, causing their signals to shift upfield (to a lower δ value).
-
Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or cyano (-CN) groups decrease the electron density of the ring. This deshields the ring protons, causing a downfield shift (to a higher δ value).[1]
The protons of the methanol group (-CH₂OH) also provide valuable information. The chemical shift of the methylene protons is influenced by the position on the ring and the nature of other substituents. The hydroxyl proton is often observed as a broad singlet, and its chemical shift can be highly variable depending on concentration, solvent, and temperature due to hydrogen bonding.
¹³C NMR Spectroscopy:
Similar trends are observed in ¹³C NMR spectroscopy. The carbon atoms of the pyridine ring are also deshielded by the nitrogen atom, with the α-carbons (C2, C6) appearing furthest downfield (around 150 ppm).[2]
-
EDGs shield the ring carbons, causing an upfield shift.
-
EWGs deshield the ring carbons, leading to a downfield shift.[3]
The effect of substituents on ¹³C chemical shifts can often be predicted using additivity rules, although deviations can provide insights into intramolecular interactions.[3]
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy is excellent for identifying functional groups. For substituted pyridinemethanols, key vibrational bands include:
-
O-H Stretch: A broad band typically in the region of 3200-3600 cm⁻¹. The exact position and shape are sensitive to hydrogen bonding.
-
Aromatic C-H Stretch: Sharp peaks usually found just above 3000 cm⁻¹.
-
C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region.
-
Aromatic C=C and C=N Stretches: A series of bands in the 1400-1600 cm⁻¹ region.
Substituents can influence the position of these bands:
-
EDGs tend to slightly decrease the frequency (shift to lower wavenumbers) of the ring stretching vibrations by weakening the bonds through increased electron density.[4] Conversely, they can increase the frequency of the O-H stretch by donating electron density to the oxygen, strengthening the O-H bond, although this effect can be masked by hydrogen bonding.[5]
-
EWGs generally increase the frequency (shift to higher wavenumbers) of the ring stretching vibrations by withdrawing electron density and strengthening the ring bonds.[6]
UV-Vis Spectroscopy: Mapping Electronic Transitions
Pyridine and its derivatives exhibit characteristic UV-Vis absorption bands arising from π → π* and n → π* electronic transitions.[7][8] The π → π* transitions are typically more intense and occur at shorter wavelengths, while the n → π* transition, involving the lone pair of electrons on the nitrogen atom, is less intense and appears at a longer wavelength.[7]
-
EDGs often cause a bathochromic shift (shift to longer wavelengths, or red shift) and an increase in molar absorptivity (hyperchromic effect). This is because they raise the energy of the highest occupied molecular orbital (HOMO), reducing the HOMO-LUMO energy gap.
-
EWGs , particularly when conjugated with the ring, can also lead to a bathochromic shift by lowering the energy of the lowest unoccupied molecular orbital (LUMO), which also narrows the HOMO-LUMO gap.
The position of the substituent and the isomeric form of the pyridinemethanol will significantly impact the extent of these shifts.
Mass Spectrometry: Unraveling Fragmentation Patterns
Mass spectrometry provides the molecular weight of the compound and structural information based on how it fragments. For pyridinemethanols, common fragmentation pathways are influenced by the stability of the resulting ions.
A typical fragmentation pattern for a pyridinemethanol involves the loss of the hydroxyl group or the entire hydroxymethyl group. The fragmentation of pyridinemethanol can be compared to that of benzyl alcohol, which often shows a prominent peak at m/z 79, resulting from the loss of a CHO radical from the [M-H]⁺ ion.[9] A similar fragmentation can be anticipated for pyridinemethanols.
-
Substituents can direct the fragmentation pathways. EDGs may stabilize the molecular ion, leading to a more intense molecular ion peak.
-
EWGs can make certain fragmentation pathways more favorable. For example, a nitro group can be lost as NO or NO₂.
Case Study: A Comparative Analysis
To illustrate these principles, let's consider a hypothetical comparison of 4-pyridinemethanol, 2-methoxy-4-pyridinemethanol (with an EDG), and 2-nitro-4-pyridinemethanol (with an EWG).
| Spectroscopic Parameter | 4-Pyridinemethanol (Parent) | 2-Methoxy-4-pyridinemethanol (EDG) | 2-Nitro-4-pyridinemethanol (EWG) |
| ¹H NMR (δ, ppm) | |||
| H-2, H-6 | ~8.5 | H-6: ~8.3, H-3: ~6.8, H-5: ~6.9 | H-3: ~8.8, H-5: ~8.4, H-6: ~9.1 |
| H-3, H-5 | ~7.3 | OCH₃: ~3.9 | - |
| -CH₂OH | ~4.7 | ~4.6 | ~4.9 |
| ¹³C NMR (δ, ppm) | |||
| C-2, C-6 | ~150 | C-2: ~164, C-6: ~148 | C-2: ~158, C-6: ~152 |
| C-3, C-5 | ~121 | C-3: ~108, C-5: ~112 | C-3: ~124, C-5: ~120 |
| C-4 | ~140 | ~142 | ~138 |
| IR (cm⁻¹) | |||
| ν(C=N), ν(C=C) | ~1600, ~1560 | ~1595, ~1550 | ~1610, ~1570 |
| ν(NO₂) | - | - | ~1530 (asym), ~1350 (sym) |
| UV-Vis λₘₐₓ (nm) | ~255 | ~270 | ~280 |
Note: The data in this table are illustrative and based on general principles of substituent effects.
Experimental Protocols: Ensuring Data Integrity
The reliability of spectroscopic data hinges on meticulous experimental execution. Below are standardized protocols for acquiring high-quality data.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Weigh 5-10 mg of the pyridinemethanol derivative for ¹H NMR, and 20-50 mg for ¹³C NMR.[10]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[10]
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Filter the solution if any solid particles are present.[10]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.[11]
-
-
Spectrometer Setup:
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Collect 8-16 scans for good signal-to-noise.
-
¹³C NMR: Acquire a proton-decoupled spectrum. Due to the lower natural abundance of ¹³C and longer relaxation times, more scans (e.g., 128 to 1024 or more) and a longer relaxation delay (2-10 seconds) are typically required.
-
Protocol 2: FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum Collection: Lower the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.
Visualizing the Concepts
Diagrams can aid in understanding the workflow and the underlying principles.
Caption: Standardized workflow for NMR analysis.
Caption: Influence of substituents on spectral properties.
Conclusion
The spectroscopic analysis of substituted pyridinemethanols is a nuanced process where each technique provides complementary information. A thorough understanding of how substituents electronically perturb the molecule is key to interpreting the resulting spectra accurately. By systematically evaluating ¹H NMR, ¹³C NMR, IR, and UV-Vis data, researchers can confidently elucidate the structure of novel pyridinemethanol derivatives, a critical step in the drug development pipeline and the broader field of chemical research.
References
- Abraham, R. J. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph.
- 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). DTIC.
- Reddit. (2022, May 27). How do electron-donating groups affect the IR value of an -OH group?
- ChemicalBook. (n.d.). Pyridine(110-86-1) 1H NMR spectrum.
- MDPI. (n.d.). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds.
- ChemicalBook. (n.d.). 3-Pyridinemethanol(100-55-0) 1H NMR spectrum.
- Chemistry LibreTexts. (2023, March 16). Effect of Non-bonding Electrons.
- Quora. (2019, November 6). In IR spectroscopy, why does the O-H bond in carboxylic acids have a different absorption frequency from the O-H in alcohols?
- UV/VIS Spectroscopy. (n.d.).
- Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm).
- BenchChem. (n.d.). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.
- IR handout.pdf. (n.d.).
- Stepbystep procedure for NMR data acquisition. (n.d.).
- University of Calgary. (n.d.). Chapter 13 - Mass Spectroscopy.
- Chapter 5: Acquiring 1 H and 13 C Spectra. (2018, September 28). Books.
- Chemistry Stack Exchange. (2019, August 24). How Does Benzyl Alcohol Produce a Peak at m/z = 79?
- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
- MSU Chemistry. (n.d.). NMR Spectroscopy.
- MSU Chemistry. (n.d.). Infrared Spectrometry.
- Chemistry Stack Exchange. (2022, April 8). Effect of electron-donating and electron-withdrawing groups on the C=O bond.
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A Researcher's Guide to the Purity Validation of Commercially Available (5-Aminopyridin-2-YL)methanol
For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reliable and reproducible results. (5-Aminopyridin-2-YL)methanol, a key building block in the synthesis of various pharmaceutical compounds, is no exception. The presence of even minor impurities can have significant downstream consequences, affecting reaction yields, introducing unforeseen side products, and potentially compromising the biological activity and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for validating the purity of commercially available this compound, offering practical insights and experimental protocols to empower researchers in their quality assessment.
The Significance of Purity for this compound
This compound serves as a crucial intermediate in the synthesis of a range of biologically active molecules. Its bifunctional nature, possessing both a nucleophilic amino group and a reactive hydroxymethyl group on a pyridine scaffold, makes it a versatile synthon. However, this reactivity also presents challenges in its synthesis and storage, potentially leading to the formation of various impurities.
Common sources of impurities can include:
-
Residual starting materials and reagents: Incomplete reactions can leave behind precursors used in the synthesis.
-
Byproducts of the synthetic route: Side reactions can generate structurally related impurities.
-
Degradation products: The compound may degrade over time due to factors like oxidation, light exposure, or improper storage conditions.[1]
-
Residual solvents: Solvents used during the synthesis and purification process may not be completely removed.
Given these potential sources of contamination, a multi-faceted analytical approach is essential to comprehensively assess the purity of commercially available this compound.
Comparative Analysis of Purity Validation Techniques
A thorough purity assessment of this compound necessitates the use of orthogonal analytical techniques, each providing unique insights into the sample's composition. The most powerful approaches include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Fourier-Transform Infrared (FT-IR) spectroscopy can also serve as a valuable tool for initial screening and identification.
High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Purity and Impurity Profiling
HPLC coupled with a UV detector is the most common and robust method for determining the purity of non-volatile organic compounds like this compound. A well-developed stability-indicating HPLC method can separate the main compound from its process-related impurities and degradation products.
Causality Behind Experimental Choices: The selection of the stationary phase (column), mobile phase composition, and detection wavelength is critical for achieving optimal separation. For polar, aromatic compounds like aminopyridine derivatives, a reversed-phase C18 column is often a good starting point.[2][3] The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) to control the retention and elution of the analytes.[2][3] The pH of the aqueous phase is a crucial parameter to optimize, as it affects the ionization state of the amino group and, consequently, the retention behavior. A UV detector is suitable due to the chromophoric nature of the pyridine ring.
Self-Validating System: A robust HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[4] This includes assessing parameters such as specificity, linearity, accuracy, precision, and robustness. The development of a stability-indicating method through forced degradation studies is a key component of this validation.[5][6] By intentionally degrading the sample under various stress conditions (acidic, basic, oxidative, thermal, and photolytic), one can demonstrate that the method can effectively separate the intact drug from its degradation products.[1]
Experimental Protocol: Stability-Indicating HPLC-UV Method Development
-
Column Selection: Start with a C18 column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size).[2]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Orthophosphoric acid in water (pH adjusted to ~3).
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Gradient Elution: A gradient elution is often necessary to separate impurities with a wide range of polarities. A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
-
Detection: Monitor the elution profile at a wavelength of 254 nm.[2]
-
Forced Degradation Study:
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60°C.
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature.[6]
-
Thermal Degradation: Expose the solid sample to heat (e.g., 105°C).
-
Photodegradation: Expose a solution of the sample to UV light.
-
-
Method Validation: Analyze the stressed samples to ensure that all degradation peaks are well-resolved from the main peak. Proceed with full method validation as per ICH guidelines.
Data Presentation: Comparison of Hypothetical Commercial Samples by HPLC-UV
| Supplier | Lot Number | Stated Purity (%) | HPLC Purity (Area %) | Number of Impurities Detected |
| A | A123 | >98 | 99.2 | 3 |
| B | B456 | 95[5] | 96.5 | 5 |
| C | C789 | >99 (by NMR) | 99.8 | 1 |
This table presents hypothetical data for illustrative purposes.
Visualization of HPLC Workflow
Caption: Workflow for HPLC-UV Purity Validation.
Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities, particularly residual solvents.[7][8] While this compound itself is not highly volatile, GC-MS is indispensable for ensuring that the material is free from potentially harmful solvent residues from its synthesis and purification.
Causality Behind Experimental Choices: The choice of a suitable GC column is critical for separating a wide range of potential solvents. A column with a mid-to-polar stationary phase is often a good choice.[8] Headspace sampling is a common technique for introducing volatile analytes into the GC system while leaving the non-volatile matrix (the this compound) behind. Mass spectrometry provides definitive identification of the eluted compounds by comparing their mass spectra to a library.
Self-Validating System: The GC-MS method for residual solvents should be validated for specificity, linearity, accuracy, and precision for the target solvents, as per regulatory guidelines. The limits of detection (LOD) and quantification (LOQ) are particularly important for ensuring that even trace levels of harmful solvents can be reliably detected.
Experimental Protocol: Headspace GC-MS for Residual Solvent Analysis
-
Sample Preparation: Accurately weigh a sample of this compound into a headspace vial and add a suitable dissolution solvent (e.g., dimethyl sulfoxide).
-
Headspace Incubation: Incubate the vial at an elevated temperature (e.g., 80°C) to allow the volatile solvents to partition into the headspace.
-
Injection: Inject a portion of the headspace gas into the GC-MS system.
-
GC Separation: Use a suitable temperature program to separate the different solvents on the GC column.
-
MS Detection: Acquire mass spectra of the eluting peaks and identify the solvents by comparison with a spectral library.
-
Quantification: Quantify the amount of each solvent using an internal or external standard method.
Data Presentation: Hypothetical Residual Solvent Analysis
| Solvent | ICH Class | Limit (ppm) | Supplier A (ppm) | Supplier B (ppm) |
| Methanol | 2 | 3000 | < 50 | 150 |
| Dichloromethane | 2 | 600 | Not Detected | < 10 |
| Toluene | 2 | 890 | Not Detected | Not Detected |
| Heptane | 3 | 5000 | < 100 | 250 |
This table presents hypothetical data for illustrative purposes.
Visualization of GC-MS Workflow
Caption: Workflow for Headspace GC-MS Analysis.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute Purity Determination
qNMR has emerged as a primary analytical method for the accurate determination of purity without the need for a specific reference standard of the analyte.[9][10] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, allowing for a direct comparison of the analyte to a certified internal standard of known purity.[11]
Causality Behind Experimental Choices: The selection of a suitable internal standard is paramount for accurate qNMR. The standard should be of high purity, stable, and have signals that do not overlap with the analyte's signals.[11] A deuterated solvent is used to provide a lock signal for the spectrometer. Specific acquisition parameters, such as a long relaxation delay, are crucial to ensure that all signals are fully relaxed and the resulting integrations are accurate.[12]
Self-Validating System: The accuracy of the qNMR measurement is validated by the use of a certified internal standard. The entire experimental procedure, from weighing the sample and standard to the NMR data acquisition and processing, must be performed with high precision.
Experimental Protocol: 1H-qNMR for Absolute Purity Determination
-
Sample Preparation: Accurately weigh the this compound sample and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Dissolution: Add a known volume of a deuterated solvent (e.g., DMSO-d6).
-
NMR Data Acquisition: Acquire a 1H-NMR spectrum using quantitative parameters, including a 90° pulse and a long relaxation delay (at least 5 times the longest T1 of the signals of interest).[12]
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction.
-
Integration: Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Purity Calculation: Calculate the purity of the analyte using the following formula:
Purityanalyte (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Data Presentation: Hypothetical qNMR Purity Comparison
| Supplier | Lot Number | Stated Purity (%) | qNMR Purity (%) |
| A | A123 | >98 | 98.9 |
| B | B456 | 95[5] | 95.7 |
| C | C789 | >99 (by NMR) | 99.6 |
This table presents hypothetical data for illustrative purposes.
Fourier-Transform Infrared (FT-IR) Spectroscopy: A Rapid Screening Tool
FT-IR spectroscopy provides a molecular fingerprint of a compound based on the vibrations of its chemical bonds. While not a quantitative technique for purity assessment in the same way as HPLC or qNMR, it is a rapid and valuable tool for:
-
Identity Confirmation: Comparing the FT-IR spectrum of a commercial sample to that of a known reference standard can quickly confirm its identity.
-
Detection of Gross Impurities: The presence of significant impurities with distinct functional groups may be observable as extra peaks in the spectrum.[13][14] For example, the presence of a starting material with a carboxylic acid group would show a characteristic broad O-H stretch and a C=O stretch that are absent in the pure this compound.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR accessory) or as a KBr pellet.
-
Data Acquisition: Acquire the FT-IR spectrum over the mid-IR range (typically 4000-400 cm-1).
-
Spectral Interpretation: Compare the obtained spectrum with a reference spectrum. Look for the characteristic absorption bands of this compound, including N-H stretching of the amino group, O-H stretching of the alcohol, C-H stretching of the aromatic ring, and C-N and C-O stretching vibrations.
Conclusion: A Multi-Pronged Approach to Ensuring Quality
The purity validation of commercially available this compound is not a one-size-fits-all process. A comprehensive and reliable assessment requires a combination of orthogonal analytical techniques. HPLC-UV stands out as the primary method for purity determination and impurity profiling, especially when developed as a stability-indicating method. GC-MS is essential for identifying and quantifying residual volatile impurities. qNMR offers a powerful approach for obtaining an absolute purity value without the need for a specific reference standard of the analyte. Finally, FT-IR serves as a rapid and valuable tool for identity confirmation and screening for gross impurities.
By employing this multi-pronged strategy, researchers, scientists, and drug development professionals can confidently assess the quality of their starting materials, ensuring the integrity and success of their research and development endeavors.
References
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Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed. Available at: [Link]
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A Comparative Guide to the Synthetic Performance of (5-Aminopyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical sciences and drug discovery, the strategic selection of synthetic routes for key building blocks is paramount to the efficiency, scalability, and economic viability of the entire research and development pipeline. (5-Aminopyridin-2-yl)methanol, a versatile heterocyclic intermediate, is a scaffold of significant interest due to its prevalence in a wide array of biologically active molecules. This guide provides a comprehensive comparison of the performance of various synthetic routes to this compound, offering an in-depth analysis of their respective yields, operational complexities, and scalability. Furthermore, we will explore the performance of a key structural isomer, (6-Aminopyridin-3-yl)methanol, to provide a broader context for synthetic strategy and application.
Introduction to this compound and its Significance
This compound, with its characteristic aminopyridine core and a reactive hydroxymethyl group, serves as a crucial starting material in the synthesis of a multitude of pharmaceutical agents. The strategic positioning of the amino and hydroxymethyl functionalities allows for diverse chemical modifications, making it an attractive scaffold for generating libraries of compounds for high-throughput screening and lead optimization. Its structural isomer, (6-Aminopyridin-3-yl)methanol, presents an alternative arrangement of these functional groups, which can significantly impact the biological activity and pharmacokinetic properties of the resulting derivatives. The choice between these isomers is often a critical decision in the drug design process.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be approached through several distinct pathways, each with its own set of advantages and disadvantages. Here, we compare three primary routes, providing experimental data and insights to guide the selection of the most appropriate method for a given research or production context.
Route 1: Reduction of 5-Nitropicolinaldehyde
This two-step approach begins with the commercially available 5-nitropicolinaldehyde. The synthesis involves the sequential reduction of the aldehyde and nitro functionalities. The order of these reduction steps is critical to the overall efficiency and purity of the final product.
Causality of Experimental Choices: The selective reduction of the aldehyde in the presence of a nitro group is typically achieved using mild reducing agents like sodium borohydride (NaBH₄). The subsequent reduction of the nitro group to an amine can be accomplished through various methods, including catalytic hydrogenation or metal-mediated reductions (e.g., with SnCl₂ or Fe/HCl). Catalytic hydrogenation is often preferred for its clean reaction profile and high yields, although it may require specialized high-pressure equipment.
Workflow Diagram:
Caption: Synthetic workflow for Route 1.
Performance Data:
| Parameter | Value | Reference |
| Starting Material | 5-Nitropicolinaldehyde | [1] |
| Overall Yield | ~85-95% | [2] |
| Purity | >98% (after purification) | [2] |
| Scalability | Moderate to High | - |
| Key Considerations | Two distinct reaction steps; potential for catalyst poisoning in the hydrogenation step. | - |
Route 2: Reduction of Methyl 5-Aminopicolinate
This route commences with methyl 5-aminopicolinate, where the amino group is already present, and the primary transformation is the reduction of the ester to the corresponding alcohol.
Causality of Experimental Choices: The reduction of an ester to a primary alcohol typically requires a more potent reducing agent than that used for aldehydes. Lithium aluminium hydride (LiAlH₄) is a common choice for this transformation, offering high efficiency and rapid reaction times. Careful control of the reaction conditions, particularly temperature, is crucial to prevent over-reduction or side reactions.
Workflow Diagram:
Caption: Synthetic workflow for Route 2.
Performance Data:
| Parameter | Value | Reference |
| Starting Material | Methyl 5-Aminopicolinate | [3] |
| Overall Yield | ~70-80% | [3] |
| Purity | >97% (after purification) | [3] |
| Scalability | Moderate | - |
| Key Considerations | Use of highly reactive and pyrophoric LiAlH₄ requires stringent safety precautions. | - |
Route 3: From 5-Bromopicolinonitrile
This multi-step synthesis begins with 5-bromopicolinonitrile and involves the introduction of the amino group via nucleophilic aromatic substitution, followed by reduction of the nitrile to the hydroxymethyl group.
Causality of Experimental Choices: The displacement of the bromide with an amino group can be achieved using ammonia or a protected amine source under copper or palladium catalysis (Buchwald-Hartwig amination). The subsequent reduction of the nitrile to a primary alcohol is a challenging transformation that often requires a two-step process: reduction to the aldehyde followed by reduction to the alcohol. Alternatively, a direct reduction to the amine followed by diazotization and hydrolysis to the alcohol can be considered, though this adds complexity. A more direct approach involves the reduction of the nitrile to the corresponding amine, which is then diazotized and hydrolyzed to the alcohol.
Workflow Diagram:
Caption: Synthetic workflow for Route 3.
Performance Data:
| Parameter | Value | Reference |
| Starting Material | 5-Bromopicolinonitrile | [4] |
| Overall Yield | Lower (multi-step) | - |
| Purity | Variable, depends on purification at each step | - |
| Scalability | Low to Moderate | - |
| Key Considerations | Multiple synthetic steps; potential for side reactions and purification challenges. | - |
Performance Comparison with a Structural Isomer: (6-Aminopyridin-3-yl)methanol
To provide a comprehensive perspective, it is valuable to compare the synthesis and potential applications of this compound with its structural isomer, (6-Aminopyridin-3-yl)methanol (also known as 2-Amino-5-(hydroxymethyl)pyridine)[5]. The synthetic routes to this isomer often parallel those for the 5,2-substituted analogue, for example, starting from 6-aminonicotinic acid derivatives.
The choice between these isomers in a drug discovery program is dictated by the specific structure-activity relationships (SAR) of the target protein. The different spatial arrangement of the amino and hydroxymethyl groups can lead to distinct binding interactions and, consequently, different biological activities and pharmacokinetic profiles. While a detailed biological comparison is beyond the scope of this guide, it is crucial for researchers to consider the synthesis of both isomers to fully explore the chemical space around a particular pharmacophore.
Experimental Protocols
Protocol for Route 1: Reduction of 5-Nitropicolinaldehyde
Step 1: Synthesis of (5-Nitropyridin-2-yl)methanol
-
To a stirred solution of 5-nitropicolinaldehyde (1.0 eq) in methanol (10 vol) at 0°C, add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5°C.
-
Stir the reaction mixture at 0°C for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the dropwise addition of water.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 10 vol).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford (5-nitropyridin-2-yl)methanol, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
To a solution of (5-nitropyridin-2-yl)methanol (1.0 eq) in ethanol (10 vol), add 10% Palladium on carbon (10% w/w).
-
Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by column chromatography on silica gel to obtain this compound as a solid.
Protocol for Route 2: Reduction of Methyl 5-Aminopicolinate[3]
-
To a stirred suspension of lithium aluminium hydride (1.5 eq) in anhydrous tetrahydrofuran (THF) (10 vol) at 0°C under a nitrogen atmosphere, add a solution of methyl 5-aminopicolinate (1.0 eq) in anhydrous THF (5 vol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0°C and carefully quench by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting slurry at room temperature for 30 minutes.
-
Filter the mixture through a pad of celite, washing the pad with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by column chromatography on silica gel to obtain this compound.
Conclusion and Recommendations
The choice of synthetic route for this compound is a critical decision that should be guided by the specific requirements of the project.
-
For high yield and purity on a laboratory to moderate scale, Route 1 (Reduction of 5-Nitropicolinaldehyde) is often the preferred method. It utilizes readily available starting materials and generally proceeds with high efficiency.
-
For a more direct, single-step transformation (if the starting material is readily accessible), Route 2 (Reduction of Methyl 5-Aminopicolinate) offers a viable alternative, although the use of LiAlH₄ necessitates stringent safety protocols.
-
Route 3 (From 5-Bromopicolinonitrile) is a more complex and lower-yielding approach that may be considered if the starting material is significantly more accessible or economical than the precursors for the other routes.
Researchers and drug development professionals should carefully evaluate the trade-offs between yield, cost, safety, and scalability when selecting a synthetic strategy. Furthermore, the synthesis and evaluation of structural isomers like (6-Aminopyridin-3-yl)methanol should be considered to fully explore the SAR of a given chemical series. This comparative guide provides the foundational information to make an informed decision and optimize the synthesis of these valuable aminopyridine building blocks.
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A Senior Application Scientist's Comparative Guide to the Structural Characterization of (5-Aminopyridin-2-YL)methanol Derivatives
For researchers, medicinal chemists, and professionals in drug development, the precise and unambiguous determination of a molecule's three-dimensional structure is a cornerstone of successful research. The (5-Aminopyridin-2-YL)methanol scaffold and its derivatives represent a promising class of compounds in medicinal chemistry, with potential applications stemming from their unique electronic and structural features.[1][2][3][4] The journey from a promising lead compound to a viable drug candidate is paved with rigorous analytical characterization. This guide provides an in-depth comparison of X-ray crystallography, the gold standard for solid-state structural elucidation, with other essential analytical techniques. Our focus is not just on the "what" but the "why"—explaining the causality behind experimental choices to empower you to build a robust analytical strategy for your novel derivatives.
X-ray Crystallography: The Unambiguous Blueprint
Single-crystal X-ray crystallography stands alone in its ability to provide a definitive, high-resolution three-dimensional map of a molecule in the solid state. While other techniques provide crucial pieces of the puzzle, X-ray crystallography delivers the complete picture, revealing precise bond lengths, bond angles, torsional angles, and the absolute configuration of chiral centers. This level of detail is invaluable for understanding structure-activity relationships (SAR), validating computational models, and identifying intermolecular interactions that govern crystal packing.
The Principle: From Crystal to Structure
The technique relies on the diffraction of X-rays by the ordered array of atoms within a single crystal. When a focused beam of X-rays strikes the crystal, the electrons of the atoms scatter the X-rays. Because the atoms are arranged in a repeating lattice, the scattered waves interfere with each other constructively in specific directions, producing a unique diffraction pattern. By measuring the positions and intensities of these diffracted spots, we can mathematically reconstruct the electron density distribution within the crystal and, from that, deduce the precise location of each atom.
Experimental Workflow: A Self-Validating Protocol
The path from a newly synthesized powder to a fully refined crystal structure is a multi-step process that requires patience and precision. Each step is designed to ensure the quality and validity of the final structure.
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A Comparative Guide to the Cytotoxicity of Aminopyridine-Based Compounds for Cancer Research
Introduction: The Rising Profile of Aminopyridines in Oncology
The aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] These nitrogen-containing heterocycles are of significant interest due to their ability to interact with a wide range of biological targets, including enzymes and receptors.[1] In oncology, the development of novel cytotoxic agents is paramount, especially in the face of growing drug resistance.[3][4][5] Aminopyridine derivatives have emerged as a promising class of compounds, with numerous studies demonstrating their potential as anticancer agents by targeting various cellular networks implicated in cancer development.[2][6]
This guide provides a comparative analysis of the cytotoxic effects of several recently developed aminopyridine-based compounds. We will delve into the experimental data, provide a detailed protocol for a gold-standard cytotoxicity assay, and explore the underlying molecular mechanisms, offering researchers and drug development professionals a comprehensive resource for evaluating this important class of molecules.
Comparative Cytotoxicity Analysis of Aminopyridine Derivatives
The efficacy of a potential anticancer compound is quantitatively assessed by its IC50 value, which represents the concentration required to inhibit 50% of cancer cell growth. A lower IC50 value signifies higher potency. The following table summarizes the cytotoxic activity of various aminopyridine derivatives against several human cancer cell lines, as determined by the MTT assay, a reliable method for assessing cell metabolic activity.[7][8]
| Compound Class/Derivative | Target Cancer Cell Line | IC50 Value (µM) | Reference |
| N-protected amino acid derivatives of 2-aminopyridine | HCT 116 (Colon) | 3.7 - 8.1 | [3][4] |
| N-protected amino acid derivatives of 2-aminopyridine | HT-29 (Colon) | 3.27 - 7.7 | [3][4] |
| Imidazopyridine carbohydrazide derivative (7d) | MCF-7 (Breast) | 22.6 | [9][10] |
| Imidazopyridine carbohydrazide derivative (7d) | HT-29 (Colon) | 13.4 | [9][10] |
| Amino acid conjugate of 2-aminopyridine (S6c) | A2780 (Ovarian) | 31.45 | [2] |
| Amino acid conjugate of 2-aminopyridine (S6c) | A2780CISR (Cisplatin-Resistant Ovarian) | 15.41 | [2] |
| Pyrimethamine (an aminopyrimidine) | H460 (Lung) | 0.01 | [11] |
Expert Insight: The data reveals that structural modifications to the aminopyridine core significantly impact cytotoxic potency and selectivity. For instance, the amino acid conjugate S6c demonstrates greater potency against a cisplatin-resistant ovarian cancer cell line than its parent, non-resistant counterpart, suggesting it may overcome certain resistance mechanisms.[2] This highlights the importance of rational drug design in this class of compounds.
Featured Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for evaluating cell viability.[8][12] Its principle lies in the enzymatic reduction of the yellow MTT salt by mitochondrial dehydrogenases, primarily in metabolically active, living cells.[7][13] This reaction produces insoluble purple formazan crystals.[8] The amount of formazan, quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[12][13]
Experimental Workflow: MTT Assay
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Detailed Step-by-Step Methodology
-
1. Cell Seeding:
-
Action: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Causality: This density ensures cells are in the logarithmic growth phase during the experiment, providing a robust signal. An overnight incubation allows adherent cells to attach firmly to the plate.[13]
-
-
2. Compound Treatment:
-
Action: The next day, carefully aspirate the medium and replace it with 100 µL of fresh medium containing serial dilutions of the aminopyridine compounds. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.
-
Causality: Serial dilutions are crucial for generating a dose-response curve to accurately calculate the IC50 value. The vehicle control accounts for any potential toxicity of the solvent, while the medium-only control provides the background absorbance.[7]
-
-
3. Incubation:
-
Action: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Causality: The incubation time depends on the cell doubling time and the expected mechanism of the compound. Longer incubation may be needed for compounds that affect the cell cycle.
-
-
4. Addition of MTT Reagent:
-
5. Incubation for Formazan Formation:
-
Action: Incubate the plate for 2-4 hours at 37°C.
-
Causality: This allows sufficient time for the enzymatic conversion of MTT to visible purple formazan crystals within the viable cells.
-
-
6. Solubilization of Formazan:
-
Action: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]
-
Causality: The formazan crystals are insoluble. A solubilizing agent is required to release the colored product into the solution for spectrophotometric measurement.
-
-
7. Absorbance Measurement:
-
Action: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.[13]
-
Causality: The intensity of the purple color, measured as absorbance, is directly proportional to the number of living, metabolically active cells.
-
Alternative Method: The Lactate Dehydrogenase (LDH) Release Assay
While the MTT assay measures metabolic activity, the LDH assay assesses cell membrane integrity.[15] Lactate dehydrogenase is a stable cytoplasmic enzyme present in all cells.[16] When the plasma membrane is damaged—a hallmark of necrosis or late-stage apoptosis—LDH is released into the culture supernatant.[15][16] The amount of LDH released, measured via a coupled enzymatic reaction that produces a colored product, is directly proportional to the number of dead or damaged cells.[17]
Expert Insight: Using both MTT and LDH assays can provide a more complete picture of a compound's cytotoxic mechanism. For example, a compound might decrease the MTT signal (indicating metabolic inhibition) without a corresponding increase in LDH release, suggesting a cytostatic rather than a cytotoxic effect.
Mechanistic Insights: Induction of the Intrinsic Apoptosis Pathway
Many effective anticancer agents exert their cytotoxic effects by inducing apoptosis, a form of programmed cell death.[18] Studies have shown that aminopyridine compounds can trigger apoptosis through the intrinsic, or mitochondrial, pathway.[19] This pathway is initiated by intracellular stress, leading to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c.[20][21]
Released cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), forming a complex called the apoptosome.[20][22] The apoptosome then recruits and activates an initiator caspase, Caspase-9.[18][22] Activated Caspase-9 proceeds to cleave and activate executioner caspases, such as Caspase-3, which orchestrate the systematic dismantling of the cell, leading to its death.[20][21]
Caption: The intrinsic pathway of apoptosis induced by aminopyridines.
Conclusion and Future Directions
The aminopyridine scaffold represents a versatile and potent platform for the development of novel anticancer therapeutics. The comparative data clearly indicates that targeted chemical modifications can yield compounds with high cytotoxicity against various cancer cell lines, including those resistant to standard chemotherapies. The methodologies detailed in this guide, from the robust MTT assay to the mechanistic exploration of apoptosis, provide a solid framework for the preclinical evaluation of these promising agents.
Future research should focus on elucidating detailed structure-activity relationships (SARs), optimizing ADME (absorption, distribution, metabolism, and excretion) properties, and identifying the specific molecular targets of the most potent aminopyridine derivatives. By combining rational drug design with rigorous biological evaluation, the full therapeutic potential of this chemical class can be unlocked to address the ongoing challenge of cancer treatment.
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Title: Cytotoxic effects of the synthesized compounds on the tested cell lines. Source: ResearchGate URL: [Link]
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A Comparative Guide to Modern Synthetic Strategies for Aminopyridine Alcohols
The aminopyridine alcohol framework is a privileged scaffold in modern medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] The precise placement of amino and hydroxyl functionalities on the pyridine ring is critical for modulating properties like target binding, selectivity, and pharmacokinetic profiles. Consequently, the development of efficient, scalable, and selective synthetic methods for these building blocks is of paramount importance to researchers in drug discovery and development.
This guide provides an in-depth comparison of traditional and modern synthetic routes to aminopyridine alcohols. We move beyond simple procedural lists to explore the underlying mechanistic principles, offering field-proven insights into why certain methods are chosen over others. By presenting objective, side-by-side experimental data, we aim to equip researchers with the knowledge to make informed strategic decisions for their synthetic campaigns.
The Classical Paradigm: Multi-Step Linear Synthesis
Historically, the synthesis of aminopyridine alcohols relied on linear sequences involving functional group interconversions on a pre-formed pyridine ring. A common approach involves the nitration of a hydroxymethylpyridine, followed by reduction of the nitro group.
While reliable, this classical approach suffers from several drawbacks inherent to multi-step linear syntheses:
-
Low Overall Yield: Each step incrementally decreases the total yield.
-
Poor Atom and Step Economy: Multiple reagents and purification steps generate significant waste and require substantial time and labor.[3]
-
Harsh Reaction Conditions: Nitration and certain reduction steps often require aggressive reagents and high temperatures, limiting functional group tolerance.
-
Regioselectivity Issues: Directing nitration to a specific position on the pyridine ring can be challenging and often leads to mixtures of isomers, necessitating difficult purifications.
The Modern Revolution: Catalytic C-H Functionalization
Recent decades have witnessed a paradigm shift towards more direct and efficient methods, dominated by transition-metal-catalyzed C-H functionalization.[1] These strategies forge C-N or C-O bonds directly onto the pyridine core, often in a single step, dramatically improving efficiency.
The Buchwald-Hartwig amination and related cross-coupling reactions represent a powerful tool for forming C-N bonds.[4] By utilizing a halopyridine alcohol as a substrate, various amine nucleophiles can be introduced with high precision.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃) and ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to facilitate the crucial reductive elimination step, which can be rate-limiting.
-
Base: A non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is essential to deprotonate the amine nucleophile without competing in the reaction.
-
Solvent: Anhydrous, aprotic polar solvents like toluene or dioxane are used to ensure the stability of the catalyst and prevent unwanted side reactions.
Detailed Protocol: Synthesis of (6-(pyrrolidin-1-yl)pyridin-2-yl)methanol
-
Inert Atmosphere: To a flame-dried Schlenk flask, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equiv.).
-
Reagent Addition: Evacuate and backfill the flask with argon three times. Under a positive flow of argon, add (6-bromopyridin-2-yl)methanol (1.0 equiv.) and pyrrolidine (1.2 equiv.), followed by anhydrous toluene.
-
Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12-18 hours, monitoring by TLC or LC-MS.
-
Workup & Purification: After cooling to room temperature, quench the reaction with water and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography.
Copper-catalyzed methods have emerged as a more economical and sustainable alternative to palladium.[5] These reactions often proceed under milder conditions and can be more tolerant of certain functional groups. Copper(I) salts, such as CuI, are typically used in combination with a ligand like N,N'-dimethylethylenediamine (DMEDA).[5]
For drug development, controlling stereochemistry is paramount. Chiral aminopyridine alcohols are valuable building blocks, and their synthesis often relies on the asymmetric reduction of a corresponding ketone precursor.[6][7]
Catalytic Asymmetric Transfer Hydrogenation (ATH): This method uses a chiral transition metal catalyst, such as a Ruthenium or Iridium complex with a chiral ligand, to deliver a hydride from a simple hydrogen source (e.g., isopropanol, formic acid) to the ketone with high enantioselectivity.[6]
Trustworthiness Through Self-Validation: The success of an asymmetric synthesis is validated internally by measuring the enantiomeric excess (ee) of the product using chiral chromatography (HPLC or SFC). A high ee (>95%) confirms the efficacy and selectivity of the chiral catalyst system.
Head-to-Head Performance Benchmarking
To provide a clear, objective comparison, the following tables summarize key performance metrics for the synthetic strategies discussed. Data is representative of typical outcomes reported in the literature.
Table 1: Quantitative Performance Metrics
| Metric | Classical (Nitration/Reduction) | Pd-Catalyzed Amination | Cu-Catalyzed Amination | Asymmetric Synthesis (ATH) |
| Typical Overall Yield | 20-40% | 70-95% | 65-90% | 85-99% (for reduction step) |
| Step Count | 2-4 steps | 1 step | 1 step | 1 step (from ketone) |
| Reaction Temperature | 0 to 110 °C | 80-110 °C | 60-100 °C | 25-50 °C |
| Key Advantage | Uses basic starting materials | High yield, broad scope | Lower catalyst cost | Excellent stereocontrol |
| Key Disadvantage | Low yield, poor atom economy | High catalyst cost, ligand sensitivity | Sometimes lower yields | Requires chiral catalyst |
Table 2: Scope and Green Chemistry Considerations
| Feature | Classical (Nitration/Reduction) | Pd-Catalyzed Amination | Cu-Catalyzed Amination | Asymmetric Synthesis (ATH) |
| Functional Group Tolerance | Poor | Good to Excellent | Moderate to Good | Excellent |
| Regioselectivity | Often Poor | Excellent | Excellent | N/A (transforms existing group) |
| Atom Economy | Very Poor | Good | Good | Excellent |
| Scalability | Challenging | Moderate to Good | Good | Good |
Future Outlook: The Next Wave of Innovation
The field continues to evolve, with emerging technologies promising even greater efficiency and sustainability.
-
Photoredox and Electrochemical Synthesis: These methods use light or electricity to drive reactions, often under exceptionally mild conditions, and can enable transformations that are difficult to achieve with traditional thermal methods.[8]
-
Biocatalysis: Using enzymes, such as ketoreductases, can provide unparalleled enantioselectivity (often >99% ee) for the synthesis of chiral alcohols under environmentally benign aqueous conditions.[9]
-
Flow Chemistry: Performing these syntheses in continuous flow reactors can improve safety, reproducibility, and scalability, making them more suitable for industrial production.
Conclusion
While classical methods laid the groundwork for accessing aminopyridine alcohols, modern catalytic strategies offer vast improvements in efficiency, selectivity, and sustainability. For the synthesis of achiral targets, copper and palladium-catalyzed aminations provide direct and high-yielding routes. When chirality is a critical design element, asymmetric transfer hydrogenation of prochiral ketones stands out as a robust and highly selective method. By understanding the relative strengths and weaknesses of each approach, as benchmarked in this guide, researchers can select the optimal synthetic strategy to accelerate their drug discovery and development programs.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (5-Aminopyridin-2-YL)methanol
This guide provides an in-depth, procedural framework for the safe and compliant disposal of (5-Aminopyridin-2-YL)methanol. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This document moves beyond a simple checklist, offering a causal explanation for each step to ensure that these protocols are not just followed, but understood. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is an aromatic amine and a pyridine derivative, a class of compounds known for its utility in pharmaceutical synthesis and its potential hazards.[1][2] A thorough understanding of its properties is the foundation of safe handling and disposal.
Primary aromatic amines, as a class, are recognized for their potential health hazards, including carcinogenicity and mutagenicity, and are often readily absorbed through the skin.[1] Pyridine-based compounds can be toxic, with some exhibiting neurotoxic effects.[3][4] Therefore, treating this compound with a high degree of caution is a necessary prerequisite for any laboratory procedure.
Table 1: Hazard Profile of this compound and Related Compounds
| Hazard Classification | Description | Supporting Evidence |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[5][6] | Safety Data Sheets for structurally related aminopyridines consistently list these acute toxicity warnings. |
| Skin & Eye Irritation | Causes skin irritation and serious eye irritation.[5][6] | Direct contact can lead to localized inflammation and discomfort. Immediate flushing with water is critical upon exposure.[7] |
| Flammability | Pyridine derivatives are often flammable liquids or combustible solids.[8][9] | May emit toxic fumes, including nitrogen oxides, during combustion.[5][10] Use of water spray, foam, or dry chemical extinguishers is recommended.[5] |
| Reactivity | Incompatible with strong oxidizing agents, strong acids, acid halides, and anhydrides.[6][10] | Reactions can be exothermic and potentially violent. Segregation from incompatible materials is crucial to prevent fires or explosions.[10] |
| Environmental Hazard | Harmful to aquatic life. Discharge into the environment must be avoided.[7][9] | Spills must be prevented from entering drains or water courses to protect aquatic ecosystems.[5][7] |
Pre-Disposal Operations: Engineering Controls and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to establish a safe working environment.
Engineering Controls : All handling and preparation for disposal must occur within a certified chemical fume hood.[8] This is the primary engineering control to minimize inhalation exposure to vapors or dust. The ventilation system should be verified to be in good working order before commencing any work.
Personal Protective Equipment (PPE) : PPE is the final barrier between the researcher and the chemical. The following PPE is mandatory:
-
Hand Protection : Wear nitrile or neoprene gloves. Latex gloves are not suitable and offer insufficient protection. Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling is complete.[9]
-
Eye Protection : Chemical splash goggles are required at all times. If there is a significant splash risk, a face shield should be worn in addition to goggles.[9]
-
Body Protection : A buttoned lab coat must be worn to prevent skin contact.[8]
-
Respiratory Protection : While working in a fume hood should be sufficient, if there is a risk of aerosol generation outside of this control, a NIOSH-approved respirator may be necessary based on a site-specific risk assessment.
Waste Characterization and Segregation: The First Step in Disposal
Under the Resource Conservation and Recovery Act (RCRA), this compound is classified as a hazardous waste.[11] It must never be disposed of down the drain or in regular trash.[7][12] The prohibition on sewering hazardous waste pharmaceuticals is a key regulatory requirement.[12]
Causality : Aminopyridines can be toxic to aquatic life and may not be effectively treated by standard wastewater treatment facilities.[1] Improper disposal can lead to environmental contamination and potential harm to public health.
Segregation Protocol :
-
Designate a Specific Waste Container : Use a container specifically designated for this compound waste. The container must be compatible with the chemical; high-density polyethylene (HDPE) or glass is typically appropriate.[8][11]
-
Avoid Incompatibilities : Never mix this compound waste with incompatible chemicals such as strong acids or oxidizing agents.[10][13] Mixing incompatible waste streams can lead to dangerous chemical reactions.
-
Labeling : The waste container must be clearly labeled as "Hazardous Waste" and list the full chemical name: "this compound". Include the date accumulation started.
Step-by-Step Disposal Procedure for Unused or Waste Product
This protocol outlines the process for collecting and storing this compound waste prior to collection by Environmental Health & Safety (EHS) or a licensed hazardous waste contractor.[14][15]
-
Preparation : Ensure all necessary PPE is worn and work is conducted within a chemical fume hood.
-
Container Management :
-
Waste Transfer :
-
For solid waste, carefully transfer the material into the waste container using a dedicated spatula or scoop.
-
For solutions, use a funnel to carefully pour the liquid into the waste container, avoiding splashes.
-
-
Labeling and Storage :
-
Once waste is added, securely close the container.
-
Store the container in a designated satellite accumulation area that is secure and away from incompatible materials.[11]
-
The container should be stored in secondary containment to mitigate potential leaks or spills.
-
-
Scheduling Pickup : Once the container is full, or if the project is complete, schedule a waste pickup with your institution's EHS department according to their procedures.
Caption: Decision workflow for responding to a chemical spill.
Decontamination of Equipment and Surfaces
Any equipment or surface that comes into contact with this compound must be thoroughly decontaminated.
-
Reusable Equipment (e.g., glassware, spatulas) : Rinse with a suitable solvent (such as ethanol or methanol, ensuring compatibility) in a fume hood, collecting the rinsate as hazardous waste. Follow this with a thorough wash with soap and water.
-
Surfaces : Commercial decontamination solutions for aromatic amines are available and effective. [16][17]Alternatively, a multi-step wipe-down process can be used: first with a soapy water solution, followed by a clean water rinse, and finally a solvent rinse (e.g., 70% ethanol), with all wipes and rinsate collected as hazardous waste.
-
Contaminated Consumables : All disposable items, such as gloves, absorbent pads, and weigh boats, that have been contaminated must be placed in the solid hazardous waste container. [13] By integrating these scientifically grounded procedures into your laboratory's standard operating protocols, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.
References
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Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Available at: [Link]
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Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Available at: [Link]
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SKC Inc. DECONtamination Solution for Aromatic Amines Operating Instructions. Available at: [Link]
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ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available at: [Link]
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Loba Chemie. PYRIDINE FOR SYNTHESIS Safety Data Sheet. Available at: [Link]
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SKC Inc. (2023, December 22). Aromatic Amine DECONtamination Solution Safety Data Sheet. Available at: [Link]
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American Society of Health-System Pharmacists. ASHP Guidelines on Handling Hazardous Drugs. Available at: [Link]
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J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures. Available at: [Link]
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SKC Inc. Spill DECONtamination Kit, Aromatic Amine. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 20583240, this compound. Available at: [Link]
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U.S. Environmental Protection Agency. Aminopyridines. Available at: [Link]
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Fisher Scientific. SAFETY DATA SHEET - (2-Phenylpyrimidin-5-yl)methanol. Available at: [Link]
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Regulations.gov. Safety Data Sheet. Available at: [Link]
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Princeton University. Hazardous Waste Disposal Procedures. Available at: [Link]
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University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Available at: [Link]
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Science Publishing Group. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Available at: [Link]
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The University of Oklahoma. EHSO Manual - Hazardous Waste. Available at: [Link]
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Comprehensive Safety and Handling Guide for (5-Aminopyridin-2-YL)methanol
This guide provides essential safety protocols and logistical information for the handling and disposal of (5-Aminopyridin-2-YL)methanol. The following procedures are based on established best practices for handling aminopyridine derivatives and are designed to ensure the safety of researchers, scientists, and drug development professionals. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the recommendations herein are synthesized from data on structurally similar and potentially hazardous compounds, including 4-aminopyridine and other aminopyridine derivatives.[1][2][3][4] A conservative approach to personal protective equipment (PPE) and handling is therefore mandated.
Hazard Assessment and Triage
This compound is a member of the aminopyridine class of compounds. Aminopyridines are known to be potent potassium channel blockers and can exhibit high acute toxicity if ingested, inhaled, or absorbed through the skin.[1] Overexposure can lead to serious health effects, including irritation of the mucous membranes and upper respiratory tract, and in severe cases, may result in death.[1] Therefore, it is imperative to handle this compound with the utmost care in a controlled laboratory environment.
Key Potential Hazards:
-
Acute Toxicity: May be fatal if swallowed, inhaled, or in contact with skin.[3][4]
-
Skin and Eye Irritation: Can cause serious skin and eye irritation or chemical burns upon direct contact.[5]
-
Respiratory Irritation: May cause irritation to the respiratory system.[5]
The following table summarizes the pertinent hazard information extrapolated from related aminopyridine compounds.
| Hazard Classification | Description | Source |
| Acute Toxicity (Oral) | Potentially fatal if swallowed. | [3][4] |
| Acute Toxicity (Dermal) | Toxic in contact with skin. | [3] |
| Acute Toxicity (Inhalation) | Toxic if inhaled. | [3] |
| Skin Corrosion/Irritation | Causes skin irritation. | [5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [5] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | [5] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is required to mitigate the risks associated with handling this compound. The selection of appropriate PPE is a critical step in ensuring personnel safety.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for this compound.
Step-by-Step PPE Application and Removal
Donning Procedure:
-
Hand Hygiene: Thoroughly wash and dry hands before beginning.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Lab Coat/Gown: Wear a disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[6]
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs of the outer gloves are pulled over the cuffs of the lab coat.[6]
-
Eye and Face Protection: Wear chemical safety goggles. If there is a splash hazard, a face shield should be worn in addition to goggles.[7]
-
Respiratory Protection: If working outside of a certified chemical fume hood or if there is a risk of aerosol generation, a NIOSH-approved respirator (e.g., N95 or higher) is required.[4]
Doffing Procedure (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves, peeling them off from the cuff and turning them inside out. Dispose of them in the designated hazardous waste container.
-
Lab Coat/Gown: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated outer surface away from the body. Dispose of it in the designated hazardous waste container.
-
Eye and Face Protection: Remove eye and face protection.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer gloves. Dispose of them in the designated hazardous waste container.
-
Hand Hygiene: Immediately and thoroughly wash hands with soap and water.
Operational and Disposal Plans
Handling and Storage
-
Engineering Controls: All work with this compound should be conducted in a properly functioning and certified chemical fume hood whenever possible to minimize inhalation exposure.[1][4]
-
Ventilation: Ensure adequate ventilation in the work area.[2]
-
Hygiene: Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling, even if gloves were worn.[4]
-
Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[8][9] The storage area should be clearly labeled with a "HIGHLY ACUTE TOXIN" warning.[4]
Spill Management
-
Minor Spills (<1 Liter):
-
Immediately evacuate and alert others in the area.[1]
-
Wear the appropriate PPE as outlined in the enhanced PPE section, including respiratory protection.[2]
-
Contain the spill using a spill kit or absorbent material.[1]
-
Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a dilute solution of acetic acid, followed by a water rinse.[1]
-
-
Major Spills (>1 Liter):
Waste Disposal
-
Chemical Waste: All waste containing this compound, including empty containers, must be treated as hazardous waste.[4]
-
Contaminated PPE: All disposable PPE used while handling the compound must be disposed of as hazardous waste.[6]
-
Disposal Procedures: Collect all hazardous waste in properly labeled, sealed containers.[1] Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[8]
Emergency Procedures
In the event of an exposure, immediate action is critical.
| Exposure Route | First Aid Measures | Source |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. | [2][4] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention. | [2][3] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [2][3][4] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [2][4] |
For all exposures, provide the attending medical personnel with the Safety Data Sheet for a structurally similar compound, such as 4-aminopyridine, and inform them that the patient has been exposed to a potentially highly toxic aminopyridine derivative. [1]
References
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4-Aminopyridine SOP. (n.d.). University of Washington. Retrieved from [Link]
-
4-aminopyridine - SD Fine-Chem. (n.d.). SD Fine-Chem Limited. Retrieved from [Link]
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4-Aminopyridine-504-24-5.docx. (n.d.). University of Georgia Research. Retrieved from [Link]
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SAFETY DATA SHEET - Chem Service. (2017-10-31). Chem Service. Retrieved from [Link]
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4-Aminopyridine. (n.d.). PubChem. Retrieved from [Link]
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Chemwatch GHS SDS in English (European) 35988-6. (n.d.). Chemwatch. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
